(E)-2,6-diaminohex-4-enoic acid;dihydrochloride
Description
The exact mass of the compound H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl is 216.0432331 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-2,6-diaminohex-4-enoic acid;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2,6-diaminohex-4-enoic acid;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-2,6-diaminohex-4-enoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H/b2-1+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENITEMARMPYBQ-SEPHDYHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CN)C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of (E)-2,6-diaminohex-4-enoic Acid Salts
Introduction
(E)-2,6-diaminohex-4-enoic acid is a synthetic amino acid derivative with a unique structure featuring two amino groups and a double bond within its hexenoic acid framework.[1] This unsaturated diamino acid, particularly in its salt forms, presents significant interest in biochemical research and as a precursor in drug development.[1] The formation of salts, such as the dihydrochloride, is known to enhance solubility and stability in aqueous solutions, a critical factor for its application in various scientific and pharmaceutical contexts.[1]
This guide provides a comprehensive technical overview of the core principles and methodologies for evaluating the thermodynamic stability of (E)-2,6-diaminohex-4-enoic acid salts. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stability profiles of these compounds for their work. We will explore the theoretical underpinnings of thermodynamic stability, detail robust experimental protocols for its assessment, and provide insights into the interpretation of the resulting data.
Theoretical Framework of Thermodynamic Stability in Amino Acid Salts
The thermodynamic stability of a pharmaceutical salt is a measure of its energy state relative to its constituent free acid or base. In the context of (E)-2,6-diaminohex-4-enoic acid, which possesses two basic amino groups and one acidic carboxylic acid group, the formation of various salt forms is possible. The overall stability of these salts is governed by a combination of factors, including the crystal lattice energy of the solid state and the solvation energies of the ions in solution.
Key thermodynamic parameters that define stability include the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°). A more negative Gibbs free energy of formation indicates a more stable compound. For amino acid salts, factors such as the pKa of the functional groups and the nature of the counter-ion play a crucial role in determining the overall stability. The protonation constant (pKa) is particularly important as it influences the behavior of the amino acid salt in solution and can be affected by temperature.[2][3]
The thermal stability of amino acids and their salts is a critical aspect of their overall thermodynamic profile. Decomposition is often an endothermic process, and the temperatures at which this occurs are characteristic of the specific compound.[4] For instance, studies on similar compounds like 6-aminocaproic acid have shown that temperature, pH, and the presence of other chemical entities can significantly influence stability.[5]
Factors Influencing the Stability of (E)-2,6-diaminohex-4-enoic Acid Salts
The stability of (E)-2,6-diaminohex-4-enoic acid salts is not intrinsic but is influenced by a multitude of environmental and structural factors. A thorough understanding of these factors is paramount for the development of stable formulations and for predicting the shelf-life of products containing these salts.
-
Temperature: Elevated temperatures can provide the activation energy required to initiate degradation reactions. Thermal degradation can lead to the formation of impurities, such as dimers, trimers, or cyclized products.[5]
-
pH: The pH of a solution containing the amino acid salt will dictate the protonation state of the amino and carboxyl groups, which in turn affects the salt's stability. Extreme pH values can catalyze hydrolysis or other degradation pathways.
-
Counter-ion: The choice of the counter-ion (e.g., chloride, sulfate, acetate) will significantly impact the crystal lattice energy of the salt and its hygroscopicity, both of which are critical determinants of solid-state stability.
-
Moisture: Hygroscopicity, the tendency of a substance to absorb moisture from the air, can lead to physical changes in the solid form and can also facilitate chemical degradation by providing a medium for reactions to occur.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of the unsaturated (E)-2,6-diaminohex-4-enoic acid molecule.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation, particularly at the double bond or the amino groups.[6]
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is necessary to comprehensively characterize the thermodynamic stability of (E)-2,6-diaminohex-4-enoic acid salts. The following protocols outline key experiments for this purpose.
Thermal Analysis
Thermal analysis techniques are fundamental for determining the thermal stability and decomposition behavior of the salts.
Objective: To determine the temperature at which the salt begins to decompose and to quantify the mass loss associated with this decomposition.
Protocol:
-
Calibrate the TGA instrument using standard reference materials.
-
Accurately weigh 5-10 mg of the (E)-2,6-diaminohex-4-enoic acid salt into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.[7]
Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition, providing insights into the energetic stability of the salt.[8]
Protocol:
-
Calibrate the DSC instrument with a certified standard (e.g., indium).
-
Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C).
-
Record the differential heat flow between the sample and the reference.
-
Endothermic or exothermic peaks in the thermogram correspond to thermal events. The melting point (Tm) is a key indicator of thermal stability.[9][10]
Chromatographic Stability-Indicating Methods
High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the parent compound and detecting the formation of degradation products over time under various stress conditions.
Objective: To identify potential degradation pathways and to develop a stability-indicating HPLC method.
Protocol:
-
Method Development: Develop a reversed-phase HPLC method capable of separating (E)-2,6-diaminohex-4-enoic acid from its potential degradation products. Due to the lack of a strong chromophore, pre-column or post-column derivatization may be necessary to enhance UV or fluorescence detection.[11][12] Phenylisothiocyanate (PITC) is a common pre-column derivatizing reagent for amino acids.[13]
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Dissolve the salt in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the salt in 0.1 M NaOH and heat at 60 °C for 24 hours.[5]
-
Oxidative Degradation: Dissolve the salt in 3% H₂O₂ and store at room temperature for 24 hours.[5]
-
Thermal Degradation (Solid State): Heat the solid salt at 80 °C for 48 hours.[5]
-
Photodegradation: Expose a solution of the salt to UV light (e.g., 254 nm) for a specified period.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are resolved from the parent peak.
Solid-State Characterization
The solid-state properties of the salt are crucial for its stability.
Objective: To identify the crystalline form of the salt and to detect any changes in crystallinity upon storage or stress.
Protocol:
-
Place a small amount of the powdered salt on the sample holder.
-
Acquire the XRPD pattern over a suitable range of 2θ angles.
-
The resulting diffractogram provides a fingerprint of the crystalline structure.
Objective: To assess the hygroscopicity of the salt.
Protocol:
-
Place a known mass of the salt in the DVS instrument.
-
Expose the sample to a programmed range of relative humidity (RH) at a constant temperature.
-
The instrument measures the change in mass as a function of RH, providing a moisture sorption-desorption isotherm.
Data Presentation and Interpretation
The data generated from these experiments should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Thermal Analysis Data for (E)-2,6-diaminohex-4-enoic Acid Salts
| Salt Form | TGA Onset of Decomposition (°C) | DSC Melting Point (Tm) (°C) | Enthalpy of Fusion (J/g) |
| Dihydrochloride | [Example Data] | [Example Data] | [Example Data] |
| Sulfate | [Example Data] | [Example Data] | [Example Data] |
| Acetate | [Example Data] | [Example Data] | [Example Data] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | [Example Data] | [Example Data] |
| 0.1 M NaOH, 60°C, 24h | [Example Data] | [Example Data] |
| 3% H₂O₂, RT, 24h | [Example Data] | [Example Data] |
| Solid, 80°C, 48h | [Example Data] | [Example Data] |
| UV Light Exposure | [Example Data] | [Example Data] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental work required to assess the thermodynamic stability of (E)-2,6-diaminohex-4-enoic acid salts.
Caption: Experimental workflow for stability assessment.
Conclusion
The thermodynamic stability of (E)-2,6-diaminohex-4-enoic acid salts is a critical quality attribute that dictates their suitability for various applications in research and drug development. A comprehensive evaluation of this stability requires a systematic approach that combines thermal analysis, chromatographic methods, and solid-state characterization. By understanding the intrinsic stability of different salt forms and their degradation pathways under various stress conditions, researchers can make informed decisions regarding formulation development, storage conditions, and the prediction of shelf-life. The methodologies and principles outlined in this guide provide a robust framework for conducting such an evaluation, ensuring the scientific integrity and reliability of the data generated.
References
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Corporation. [Link]
-
Yang, N., et al. (2014). Protonation Constants and Thermodynamic Properties of Amino Acid Salts for CO2 Capture at High Temperatures. Industrial & Engineering Chemistry Research, 53(31), 12345–12353. [Link]
-
Rodante, F., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 8. [Link]
-
Joshi, N. (2024, June 27). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. ResearchGate. [Link]
-
Malvern Panalytical. (2018, August 14). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]
-
Rahayu, W. S., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-13. [Link]
-
PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. [Link]
-
News-Medical.Net. (2015, January 27). Using Differential Scanning Calorimetry to Expedite the Development of Optimized Therapeutic Protein Formulations. [Link]
Sources
- 1. Buy (E)-2,6-diaminohex-4-enoic acid;dihydrochloride | 37637-19-7 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential scanning calorimetry [cureffi.org]
- 10. news-medical.net [news-medical.net]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. usp.org [usp.org]
Stereochemical & Conformational Analysis: Lysine vs. (E)-2,6-Diaminohex-4-enoic Acid
Topic: Comparison of Lysine vs. (E)-2,6-diaminohex-4-enoic acid Stereochemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
The introduction of a trans-double bond into the aliphatic side chain of lysine transforms the canonical amino acid into (E)-2,6-diaminohex-4-enoic acid (also known as trans-4,5-dehydrolysine or
This guide analyzes the stereochemical divergence between these two molecules. For the drug developer or protein engineer, the trans-alkene acts as a "conformational lock," restricting the side-chain entropy (
Structural & Stereochemical Divergence
The Conformational Landscape
L-Lysine is characterized by significant conformational flexibility, governed by four side-chain dihedral angles (
In contrast, (E)-2,6-diaminohex-4-enoic acid introduces a planar constraint between C4 and C5.
-
Bond Geometry: The C4=C5 double bond locks the atoms C3, C4, C5, and C6 into a single plane.
-
Stereochemistry: The (E) (trans) configuration maximizes the distance between the
-carbon and the -amine, mimicking the fully extended anti-anti-anti rotamer of lysine while energetically forbidding the gauche "curled" conformations common in lysine's solution state.
Comparative Data
| Feature | L-Lysine | (E)-2,6-diaminohex-4-enoic acid |
| IUPAC Name | (S)-2,6-diaminohexanoic acid | (S,E)-2,6-diaminohex-4-enoic acid |
| Hybridization (C4, C5) | ||
| C4-C5 Bond Length | ~1.54 Å | ~1.34 Å |
| Side Chain Entropy | High (Free rotation) | Low (Restricted |
| ~10.5 | ~10.2 (Slightly lower due to allylic inductive effect) | |
| Primary Utility | Protein synthesis, metabolic precursor | Mechanism-based inhibitor, conformational probe |
Visualization of Conformational Restriction
The following diagram illustrates how the alkene "filters" the available conformational space, eliminating high-entropy folded states.
Figure 1: Conformational logic flow. The (E)-alkene acts as a filter, prohibiting folded rotamers and enforcing the extended state.
Synthesis & Purification Strategy
Strategic Choice: Cross-Metathesis
While early syntheses relied on thermal rearrangements, the modern "Gold Standard" for synthesizing stereochemically pure (E)-dehydrolysine is Olefin Cross-Metathesis using Grubbs' catalysts. This approach is modular, allowing the coupling of a chiral glycine equivalent with an allylamine derivative.
Why this route?
-
Stereocontrol: Second-generation Grubbs catalysts (or Hoveyda-Grubbs) often favor the thermodynamic (E)-product.
-
Chiral Integrity: Starting with a protected L-allylglycine ensures the
-carbon stereocenter remains (S).
Detailed Protocol
Materials:
-
Fmoc-L-Allylglycine (Chiral Scaffold)
-
N-Boc-Allylamine (Side chain extender)
-
Grubbs Catalyst (2nd Generation)
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve Fmoc-L-Allylglycine (1.0 equiv) and N-Boc-Allylamine (2.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Catalysis: Add Grubbs II catalyst (2-5 mol%). Fit the flask with a reflux condenser.
-
Reaction: Reflux at 40°C for 12–24 hours. The evolution of ethylene gas drives the equilibrium toward the cross-coupled product.
-
Quenching: Expose to air and add DMSO (50 equiv relative to catalyst) to scavenge the ruthenium carbene.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).[1]
-
Deprotection (Optional): If free amino acid is required, sequential removal of Boc (TFA/DCM) and Fmoc (Piperidine/DMF) is performed.
Self-Validating Protocol: Stereochemical Confirmation
In chemical biology, trust is built on verification. You cannot assume the metathesis yielded 100% (E)-isomer. You must validate it using 1H-NMR Coupling Constants .
The Validation Logic
The magnitude of the vicinal coupling constant (
-
Trans (E) Isomer:
-
Cis (Z) Isomer:
Experimental Validation Steps:
-
Isolate the protected intermediate.
-
Acquire a 1H-NMR spectrum (minimum 400 MHz) in
or . -
Locate the alkene protons (
5.3 – 5.8 ppm). -
Pass/Fail Criterion: If the doublet splitting (
) is < 14 Hz, the batch contains significant (Z)-impurity or is the wrong isomer. Reject the batch for sensitive enzymatic assays.
Biological Implications & Applications
Mechanism-Based Inhibition
(E)-2,6-diaminohex-4-enoic acid is a potent inhibitor of Lysine 2,3-aminomutase (LAM) .
-
Mechanism: LAM converts L-lysine to
-lysine via a radical mechanism involving S-adenosylmethionine (SAM). -
The Trap: The enzyme accepts the (E)-analog because it mimics the extended conformation of lysine required for binding. However, once the radical is formed at C3, the adjacent double bond stabilizes the radical (allylic stabilization), preventing the subsequent rearrangement steps. This "suicide inhibition" traps the enzyme in a non-productive state [1].
Radical Probe Workflow
The following diagram details how this molecule is used to map radical enzymology.
Figure 2: Mechanism of action for Lysine 2,3-aminomutase inhibition. The allylic resonance prevents the standard isomerization pathway.
References
-
Bandarian, V., Reed, G. H., & Frey, P. A. (2000). Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: Characterization of an allylic analogue of a substrate-based radical in the catalytic mechanism. Biochemistry, 39(20), 6120–6125.
-
Davis, B. G., &any, A. (2010). Chemical modification of proteins. Nature, 468, 1036-1037. (Context on non-canonical amino acid utility).
-
Grubbs, R. H. (2003). Olefin metathesis. Tetrahedron, 60(34), 7117-7140.
Sources
role of 2,6-diaminohex-4-enoic acid as a non-canonical amino acid
The Role of 2,6-Diaminohex-4-enoic Acid (Trans-4,5-Dehydrolysine) as a Non-Canonical Amino Acid
Abstract
2,6-Diaminohex-4-enoic acid, commonly referred to as 4,5-dehydrolysine (
Chemical Identity & Physicochemical Properties[2][3]
The introduction of a double bond into the lysine backbone alters both the steric and electronic profile of the amino acid without abolishing its fundamental charge properties at physiological pH.
| Property | Lysine (Canonical) | trans-4,5-Dehydrolysine (nCAA) | Impact on Function |
| Formula | Unsaturation reduces flexibility. | ||
| Side Chain | Flexible alkyl chain | Rigid allylic system | Constrains rotameric states ( |
| Electronic | Inert alkyl chain | Allylic system | Radical Stabilization: Lowers BDE of C3-H and C6-H bonds. |
| pKa ( | ~10.5 | ~10.2 - 10.4 (Est.) | Slight reduction due to inductive effect of alkene; largely retains +1 charge at pH 7.4. |
| Stereochemistry | L-isomer | L-isomer, trans (E) alkene | Trans isomer mimics the extended conformation of lysine. |
Structural Isomerism
While cis-4,5-dehydrolysine exists, the trans-isomer is the predominant tool in chemical biology because it closely mimics the anti-conformation of the lysine side chain found in most crystal structures. The rigid planar double bond restricts the conformational entropy of the side chain, reducing the energetic penalty for binding in pre-organized active sites.
Genetic Code Expansion (GCE) Strategy
The incorporation of 4,5-dehydrolysine into proteins is achieved through orthogonal translation systems (OTS). Unlike complex click-chemistry handles that require evolved synthetases, 4,5-dehydrolysine is structurally similar enough to lysine and pyrrolysine that it is often accepted by wild-type or minimally engineered synthetases.
The PylRS/tRNA System
The most robust method for incorporation utilizes the Methanosarcina species Pyrrolysyl-tRNA synthetase (PylRS).
-
Enzyme: Wild-type M. barkeri or M. mazei PylRS.
-
tRNA: tRNA
(suppresses the Amber UAG stop codon).[2] -
Mechanism: The large hydrophobic binding pocket of PylRS, evolved to accommodate the pyrroline ring of pyrrolysine, readily accepts the linear but rigid 4,5-dehydrolysine.
Functional Applications
A. Mechanistic Probe for Radical Enzymes (The "Killer App")
The most significant contribution of 4,5-dehydrolysine to science is its role in elucidating the mechanism of Lysine 2,3-aminomutase (LAM) .
-
The Puzzle: LAM converts L-lysine to L-
-lysine using a radical SAM mechanism. The intermediate was hypothesized to be a substrate-based radical.[3][4] -
The Solution: When 4,5-dehydrolysine is used as a substrate, the double bond provides allylic stabilization to the radical formed at C3.
-
Result: This stabilization prevents the reaction from proceeding to completion, effectively "trapping" the radical intermediate. This allows the radical to be observed and characterized via Electron Paramagnetic Resonance (EPR) spectroscopy, confirming the radical mechanism.
B. Structural Rigidification
In protein engineering, replacing a flexible lysine with 4,5-dehydrolysine reduces the entropic cost of binding if the bound state requires an extended conformation.
-
Collagen Research: Early studies utilized 4,5-dehydrolysine to probe collagen cross-linking. The rigid double bond interferes with lysyl oxidase, preventing normal cross-link formation and helping researchers map the active site requirements of collagen-modifying enzymes.
-
Histone Mimicry: It serves as a non-modifiable lysine analogue in epigenetic studies, preventing acetylation or methylation while retaining the positive charge and shape, unlike a Lys
Ala mutation which removes the charge entirely.
Experimental Protocols
Protocol A: Chemical Synthesis of Trans-4,5-Dehydrolysine
Note: Synthesis typically starts from glutamic acid derivatives or via metathesis strategies.
-
Starting Material: N-Boc-L-allylglycine or protected glutamic acid
-aldehyde. -
Olefin Metathesis (Route 1): Cross-metathesis of protected allylglycine with a protected allylamine using Grubbs' II catalyst.
-
Deprotection: Removal of Boc/Fmoc groups using TFA or Piperidine.
-
Purification: Reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.
-
Validation:
H-NMR must show alkene protons at 5.4-5.8 ppm with a coupling constant Hz (indicative of trans geometry).
Protocol B: In Vitro LAM Inhibition Assay
Objective: Verify the activity of 4,5-dehydrolysine as a competitive inhibitor/radical trap.
-
Reagents: Purified LAM (anaerobic), PLP (cofactor), SAM (cofactor), Sodium Dithionite (reductant), L-Lysine (substrate), 4,5-Dehydrolysine (inhibitor).
-
Setup: Work in an anaerobic chamber (
ppm ). -
Reaction Mix:
-
10
M LAM -
50
M PLP -
100
M SAM -
1 mM Dithionite
-
Varied concentrations of 4,5-dehydrolysine (0 - 5 mM).
-
-
Initiation: Add L-Lysine (10 mM) to start the reaction.
-
Monitoring: Measure the production of L-
-lysine via HPLC derivatization or coupled enzyme assay. -
EPR Analysis (Optional): Freeze reaction at 20 seconds in liquid nitrogen and analyze at 77 K for organic radical signals.
References
-
Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: Characterization of an allylic analogue of a substrate-based radical in the catalytic mechanism. Source: Biochemistry (2000).[4] URL:[Link]
-
Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. Source: PLOS ONE (2014). URL:[Link]
-
Radical S-Adenosylmethionine Enzymes. Source: Chemical Reviews (2014). URL:[Link]
-
Effects of incorporation of trans-4,5-dehydrolysine on collagen biosynthesis and extrusion in embryonic chick tibiae. Source: Journal of Biological Chemistry (1971). URL:[Link]
-
In Search of Radical Intermediates in the Reactions Catalyzed by Lysine 2,3-Aminomutase and Lysine 5,6-Aminomutase. Source: Journal of the American Chemical Society (2006).[3][5] URL:[Link]
Sources
- 1. DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl | 39871-25-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
(E)-2,6-diaminohex-4-enoic acid dihydrochloride CAS number and molecular weight
Strategic Analysis of a Lysine Antimetabolite and Mechanistic Probe
Executive Summary
(E)-2,6-diaminohex-4-enoic acid dihydrochloride, commonly known as trans-4,5-dehydrolysine (tDHL) , is a non-canonical amino acid and a potent antimetabolite of L-lysine. Unlike standard amino acid derivatives used merely as building blocks, tDHL serves a critical role in mechanistic enzymology and antibiotic development . Its structural rigidity, introduced by the trans-double bond at the C4-C5 position, allows it to act as a "suicide substrate" or radical trap for enzymes involving lysine radicals, most notably Lysine 2,3-Aminomutase (LAM) .
This guide details the physicochemical identity, synthetic pathways, and application of tDHL in drug discovery and chemical biology.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The dihydrochloride salt improves the stability and water solubility of the free base, which is prone to polymerization or oxidation due to the allylic amine motif.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | (E)-2,6-diaminohex-4-enoic acid dihydrochloride |
| Common Synonyms | trans-4,5-Dehydrolysine dihydrochloride; tDHL; DL-trans-2,6-diamino-4-hexenoic acid 2HCl |
| CAS Number | 39871-25-5 (DL-trans mixture); Note: 37637-19-7 is occasionally cited for the generic structure. |
| Molecular Formula | |
| Molecular Weight | 217.09 g/mol (Salt); 144.17 g/mol (Free Base) |
| Stereochemistry | trans (E) configuration at C4=C5. Commercially available as DL-racemate or enantiopure L-isomer. |
| Solubility | Highly soluble in water (>50 mg/mL); slightly soluble in ethanol; insoluble in non-polar organic solvents. |
| pKa Values | |
| Stability | Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). |
Structural Visualization
The following diagram illustrates the chemical structure and the critical trans-alkene moiety responsible for its biological activity.
[3][4]
Part 2: Synthetic Methodologies
Synthesis of tDHL requires precise control over the alkene geometry to ensure the trans (E) configuration, which is essential for its fit into enzyme active sites.
Method A: The Acetamidomalonate Route (Classic Scale-Up)
This method, adapted from Davis et al. (JACS), is robust for producing the DL-racemate in multigram quantities.
-
Precursor Preparation: Reaction of trans-1,4-dichloro-2-butene with potassium phthalimide to yield N-(4-chloro-trans-2-butenyl)phthalimide.
-
Condensation: The chloro-butene derivative is condensed with diethyl acetamidomalonate in the presence of sodium ethoxide. This step installs the
-amino acid backbone.-
Critical Control Point: Anhydrous conditions are required to prevent premature hydrolysis of the ester.
-
-
Deprotection & Hydrolysis: Acidic hydrolysis (6N HCl, reflux) removes the phthalimide and ethyl ester groups, simultaneously decarboxylating the intermediate to yield the crude amino acid.
-
Purification: The dihydrochloride salt is crystallized from ethanol/ether.
Method B: Chemo-Enzymatic Synthesis (Enantiopure)
For applications requiring the pure L-isomer (e.g., peptide synthesis), a chemo-enzymatic approach is preferred to avoid difficult chiral resolution.
-
Substrate: DL-tDHL (from Method A).
-
Resolution: Use of L-amino acid oxidase or acylase I (after N-acetylation) to selectively isolate the L-isomer.
Part 3: Biological Significance & Mechanism of Action
The primary utility of tDHL lies in its ability to probe radical mechanisms in enzymology. It acts as a structural analog of L-lysine but possesses a "trigger" mechanism in its double bond.
The Radical Trap Mechanism (Lysine 2,3-Aminomutase)
Lysine 2,3-aminomutase (LAM) converts L-lysine to L-
-
Binding: tDHL binds to the LAM active site with affinity comparable to L-lysine.
-
Radical Generation: The 5'-deoxyadenosyl radical (generated from SAM) abstracts a hydrogen atom from the C3 position of tDHL.
-
Allylic Stabilization: Unlike lysine, where the resulting radical is high-energy and transient, the radical formed on tDHL is allylically stabilized by the adjacent C4=C5 double bond.
-
Stalling: This stabilized radical does not proceed through the rearrangement efficiently. Instead, it accumulates, allowing researchers to observe the intermediate using Electron Paramagnetic Resonance (EPR) spectroscopy.
Why this matters: This interaction provided the first direct evidence of the radical mechanism in aminomutases, a landmark in mechanistic enzymology.
Part 4: Applications in Drug Development[5]
1. Antibiotic Antimetabolite
tDHL functions as an antimetabolite in bacteria that synthesize lysine or rely heavily on lysine transport.
-
Mechanism: It competes with lysine for incorporation into bacterial proteins. Once incorporated, the alkene moiety can alter protein folding or stability (proline-like rigidity).
-
Target: It also inhibits enzymes in the lysine biosynthetic pathway (e.g., diaminopimelate pathway enzymes) via feedback inhibition mimicry.
2. Peptide Engineering
In peptide drug discovery, replacing a flexible lysine residue with tDHL introduces local conformational constraints.
-
Constrained Peptides: The trans-alkene restricts the rotation of the side chain (
angles), potentially locking a peptide into a bioactive conformation. -
Click Chemistry Handle: While less reactive than a terminal alkyne, the internal alkene can participate in specific photo-click reactions or metathesis under harsh conditions, though this is less common than using propargyl-glycine.
Part 5: Experimental Protocol
Protocol: Handling and Storage of tDHL 2HCl
Safety: The compound is an irritant. Wear standard PPE (gloves, goggles, lab coat).
-
Reconstitution:
-
Dissolve the dihydrochloride salt in nuclease-free water or PBS (pH 7.4) .
-
Note: The solution is acidic due to the 2HCl. Neutralize with dilute NaOH only if necessary for the assay, but avoid pH > 9.0 to prevent side-chain oxidation.
-
-
Storage:
-
Lyophilized Powder: -20°C, desiccated. Stable for >2 years.
-
Solution: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Usage in Enzyme Assays (Example):
-
To inhibit LAM or similar radical enzymes, use tDHL at concentrations 5-10x the Km of the natural substrate (typically 1-5 mM final concentration).
-
Incubate enzyme and inhibitor for 10 minutes prior to initiating the reaction with cofactors (SAM/PLP).
-
References
-
Davis, A. L., Cavitt, M. B., McCord, T. J., Vickrey, P. E., & Shive, W. (1973).[1] Reinvestigation of the synthesis and properties of trans-4,5-dehydrolysine. Journal of the American Chemical Society, 95(15), 5005–5008. Link
-
Frey, P. A. (2001). Radical mechanisms of enzymatic catalysis. Annual Review of Biochemistry, 70, 121–148. Link
-
Wu, W., Lieder, K. W., Reed, G. H., & Frey, P. A. (1995). Observation of a radical intermediate in the reaction of lysine 2,3-aminomutase. Biochemistry, 34(33), 10532–10537. Link
-
BenchChem. (n.d.). DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride Product Information. Retrieved March 6, 2026. Link
-
ChemicalBook. (n.d.). DL-TRANS-2,6-DIAMINO-4-HEXENOIC ACID Properties and CAS. Retrieved March 6, 2026. Link
Sources
Conformational Rigidity in Amino Acid Analogues: A Comparative Analysis of (E)-2,6-Diaminohex-4-enoic Acid and Lysine
Executive Summary
In the design of mechanism-based inhibitors, structural probes, and advanced bioconjugates, the manipulation of side-chain conformational flexibility is a paramount strategy. L-Lysine, a ubiquitous basic amino acid, features a highly flexible aliphatic side chain comprising four methylene groups. While this flexibility allows lysine to participate in diverse electrostatic interactions and dynamic enzyme active sites, it introduces a significant entropic penalty upon binding.
By introducing a trans double bond between the C4 and C5 positions, we generate (E)-2,6-diaminohex-4-enoic acid (commonly known as trans-4,5-dehydrolysine). This targeted unsaturation fundamentally alters the thermodynamic landscape of the molecule. The resulting conformational rigidity locks the side chain into an extended geometry, enabling precise spatial control. This whitepaper provides an in-depth technical analysis of how this rigidity dictates enzyme kinetics, radical stabilization, and its emerging role as a geometric scaffold in Antibody-Drug Conjugates (ADCs).
Thermodynamic and Structural Foundations
The Entropic Cost of Flexibility
The standard L-lysine side chain possesses four rotatable bonds (
Pre-organization via Unsaturation
In (E)-2,6-diaminohex-4-enoic acid, the
-
Causality: If a target receptor or enzyme active site naturally accommodates the extended conformation of lysine, substituting it with trans-4,5-dehydrolysine results in a higher binding affinity due to "pre-organization." The entropic penalty of binding is pre-paid during synthesis, lowering the overall free energy of binding (
). -
Reactivity: The presence of the
-system adjacent to the C3 position significantly lowers the bond dissociation energy (BDE) of the C3-H bond, a feature heavily exploited in radical enzymology.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Logical flow of how C4-C5 unsaturation dictates thermodynamic and functional outcomes.
Mechanistic Impacts on Enzyme-Substrate Interactions
Radical SAM Enzymes and Aminomutases
The most profound application of (E)-2,6-diaminohex-4-enoic acid is its use as a mechanistic probe in radical S-adenosylmethionine (SAM) enzymes, specifically Lysine 5,6-aminomutase (LAM)[2][3]. LAM catalyzes the 1,2-amino migration of lysine via a radical mechanism initiated by a 5'-deoxyadenosyl radical (dAdo•).
The Mechanistic Trap: When trans-4,5-dehydrolysine is introduced as an alternative substrate, the dAdo• radical abstracts a hydrogen atom from the C3 position. In a standard lysine molecule, this would create an unstable secondary radical. However, in the dehydro analogue, the unpaired electron at C3 delocalizes across the adjacent C4-C5 double bond. This spin delocalization generates a highly stable allylic radical [4].
Because this intermediate is thermodynamically trapped, the catalytic cycle halts. This allows researchers to use Electron Paramagnetic Resonance (EPR) spectroscopy to capture the enzyme in specific conformational states (e.g., the "closed" state), proving that the enzyme undergoes massive structural rearrangements during catalysis[2].
Collagen Biosynthesis and Hydroxylases
In connective tissue engineering, the hydroxylation of lysine residues by lysyl hydroxylase is a critical step for collagen cross-linking. Studies have demonstrated that incorporating trans-4,5-dehydrolysine into nascent collagen chains disrupts normal extrusion and maturation[5]. The rigid extended conformation prevents the substrate from adopting the specific transition-state geometry required by the hydroxylase active site, effectively acting as a conformational inhibitor of collagen maturation.
Applications in Bioconjugation and ADC Development
In the rapidly evolving field of Antibody-Drug Conjugates (ADCs), achieving a high Drug-to-Antibody Ratio (DAR) without causing payload aggregation is a major challenge. Branched linkers are used to attach multiple payload molecules to a single conjugation site on the antibody.
Standard L-lysine is often used as a branching unit (using the
By substituting lysine with (E)-2,6-diaminohex-4-enoic acid, chemists exploit the rigid trans-alkene backbone[6][7]. The double bond acts as a structural strut, forcing the
Quantitative Data Comparison
The following table summarizes the physiochemical and functional distinctions between the two molecules, highlighting why the rigid analogue is selected for specialized applications.
| Property / Feature | L-Lysine | (E)-2,6-diaminohex-4-enoic acid |
| Molecular Formula | C₆H₁₄N₂O₂ | C₆H₁₂N₂O₂ |
| Side-Chain Hybridization | Fully | Mixed |
| Rotatable Bonds ( | 4 | 3 (C4-C5 rotation restricted) |
| Conformational Entropy | High | Low (Pre-organized) |
| C3-H Bond Strength | Standard secondary C-H | Weakened (Allylic position) |
| Radical Intermediate | Unstable, transient | Highly stable allylic radical |
| ADC Branching Utility | Prone to steric payload clash | Excellent spatial separation[6] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols represent self-validating systems where the readout inherently confirms the success of the structural manipulation.
Protocol 1: EPR Trapping of the Allylic Radical in LAM
This protocol validates the conformational rigidity and electronic properties of the dehydrolysine analogue by trapping the radical intermediate[2][4].
-
Enzyme Preparation: Purify Lysine 5,6-aminomutase (LAM) and reconstitute the [4Fe-4S] cluster under strictly anaerobic conditions (<1 ppm O₂).
-
Reduction: Reduce the [4Fe-4S]²⁺ cluster to the catalytically active[4Fe-4S]⁺ state using sodium dithionite (2 mM) in the presence of S-adenosylmethionine (SAM).
-
Substrate Introduction: Introduce 10 mM of trans-4,5-dehydrolysine to the enzyme-SAM complex.
-
Reaction Initiation & Quenching: Allow the reaction to proceed for 5-10 seconds to allow dAdo• to abstract the C3 hydrogen. Rapidly freeze-quench the sample in liquid nitrogen (77 K).
-
EPR Measurement: Record the continuous-wave EPR spectrum at 77 K.
-
Validation Check: The appearance of an intense, highly structured EPR signal at
confirms the formation of the allylic 4,5-dehydrolysyl radical. A lack of signal indicates failure of the [4Fe-4S] reduction or oxygen contamination.
-
Self-validating workflow for trapping the allylic radical intermediate using EPR.
Protocol 2: Incorporation into Branched ADC Linkers via SPPS
This protocol describes the use of orthogonally protected Fmoc-(E)-2,6-diaminohex-4-enoic acid in Solid-Phase Peptide Synthesis (SPPS) to create a rigid branching point[6].
-
Resin Swelling: Swell Rink Amide MBHA resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 15 minutes. Wash thoroughly with DMF.
-
Coupling the Branching Unit: Dissolve 3 equivalents of Fmoc-(E)-2,6-diaminohex-4-enoic acid(Boc)-OH, 3 eq of HATU, and 6 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours.
-
Note: The trans double bond is stable under standard Fmoc/Boc SPPS conditions.
-
-
Orthogonal Deprotection: Following sequence completion, cleave the Boc protecting group from the
-amine using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. -
Payload Conjugation: Conjugate the desired drug payloads to both the deprotected
-amine and -amine using standard NHS-ester chemistry.-
Validation Check: Analyze via LC-MS. The rigid geometry of the dehydrolysine should yield a higher ratio of bis-conjugated product compared to flexible L-lysine, which often stalls at mono-conjugation due to steric hindrance.
-
References
-
Wu, W., et al. "Mechanism-based Inhibition Reveals Transitions between Two Conformational States in the Action of Lysine 5,6-Aminomutase." ResearchGate. Available at: [Link]
-
Broderick, J. B., et al. "Radical S-Adenosylmethionine Enzymes." Chemical Reviews - ACS Publications. Available at: [Link]
- US Patent 11173214B2. "Antibody-drug conjugates comprising branched linkers and methods related thereto." Google Patents.
-
Christner, P. J., & Rosenbloom, J. "Effects of Incorporation of trans-4,5-Dehydrolysine on Collagen Biosynthesis and Extrusion in Embryonic Chick Tibiae." Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl | 39871-25-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. US11173214B2 - Antibody-drug conjugates comprising branched linkers and methods related thereto - Google Patents [patents.google.com]
- 7. WO2017089895A1 - Antibody-drug conjugates comprising branched linkers and methods related thereto - Google Patents [patents.google.com]
Technical Guide: pKa Characterization of (E)-2,6-diaminohex-4-enoic acid (trans-4,5-Dehydrolysine)
Executive Summary
This technical guide provides a structural and physicochemical analysis of (E)-2,6-diaminohex-4-enoic acid (commonly referred to as trans-4,5-dehydrolysine).[1] As a non-proteinogenic amino acid and a potent inhibitor of lysine 2,3-aminomutase, understanding its ionization behavior is critical for elucidating its binding mechanisms and metabolic stability.[1]
This document details the theoretical derivation of its pKa values based on the allylic effect , contrasts them with canonical Lysine, and provides a self-validating experimental protocol for their precise determination using NMR-controlled titration.
Part 1: Structural Analysis & Theoretical pKa Derivation[1]
Structural Divergence from Lysine
To predict the pKa values accurately, we must analyze the electronic environment introduced by the unsaturation at the C4-C5 position.
-
Canonical Analog: L-Lysine (2,6-diaminohexanoic acid)[1]
-
Key Modification: A trans (E) double bond between C4 (
) and C5 ( ).[1]
This modification alters the hybridization of the C4 and C5 carbons from
The Allylic Effect on the -Amino Group
The most significant shift occurs at the
-
Structural Position: The C6 nitrogen is attached to C6, which is directly bonded to the C5 alkene carbon. This makes the
-amine an allylic amine .[1] -
Mechanism: The electron-withdrawing nature of the vinyl group (C4=C5) pulls electron density away from the C6 nitrogen. This reduces the availability of the nitrogen lone pair for protonation, thereby destabilizing the conjugate acid (ammonium form).
-
Quantitative Impact: Comparing propylamine (pKa ~10.7) to allylamine (pKa ~9.5), the allylic double bond typically lowers the pKa of the adjacent amine by approximately 1.0 – 1.2 log units .
The Homoallylic Effect on the -Amino Group
-
Structural Position: The
-amino group is at C2.[1] The double bond starts at C4. The path is .[1] -
Mechanism: The
-amine is homoallylic (separated by one methylene group, C3).[1] The inductive effect fades rapidly with distance (roughly factor of 10 per bond). -
Quantitative Impact: The shift is expected to be minimal (< 0.2 units) compared to Lysine.
Summary of Predicted pKa Values
The following table contrasts the standard experimental values of Lysine with the theoretically derived values for (E)-2,6-diaminohex-4-enoic acid.
| Functional Group | L-Lysine (Exp) | (E)-Dehydrolysine (Predicted) | Mechanistic Rationale |
| 2.18 | ~2.1 – 2.2 | Distant from unsaturation; minimal inductive influence.[1] | |
| 8.95 | ~8.8 – 9.0 | Homoallylic position; slight inductive withdrawal possible.[1] | |
| 10.53 | ~9.4 – 9.6 | Allylic Effect: Strong -I effect from C4=C5 double bond reduces basicity significantly.[1] |
Part 2: Experimental Determination Protocol
Objective: To empirically determine the macroscopic pKa values using a self-validating
Materials & Reagents
-
Analyte: >95% pure (E)-2,6-diaminohex-4-enoic acid (dihydrochloride salt).[1]
-
Solvent: 90% H
O / 10% D O (for lock signal). -
Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as internal chemical shift reference (0.00 ppm).[1]
-
Titrants: 0.1 M DCl and 0.1 M NaOD (carbonate-free).
-
pH Meter: Micro-electrode calibrated with buffers at pH 4.0, 7.0, and 10.0.
Step-by-Step Workflow
Step 1: Sample Preparation
Dissolve 5 mg of the analyte in 600
Step 2: The Titration Loop Execute the following cycle from pH 1.5 to pH 12.0 in increments of 0.3 – 0.5 pH units:
-
Measure pH: Record exact pH using the micro-electrode directly in the NMR tube (or transfer to vial if necessary).
-
Acquire Spectrum: Run 1D
H-NMR (water suppression pulse sequence, e.g., zgesgp). -
Adjust pH: Add aliquots of NaOD. Vortex.
-
Repeat.
Step 3: Data Analysis (The Henderson-Hasselbalch Fit)
Track the chemical shifts (
-
H-6 Protons (Allylic): Will show maximal shift during
-amine deprotonation (pH 8-10).[1] -
H-2 Proton (
-proton): Will show maximal shift during -amine deprotonation.[1] -
H-4/H-5 (Vinyl): Will show secondary shifts due to through-bond effects.[1]
Fit the data to the equation:
Part 3: Visualization of Pathways & Logic
Structural Comparison & pKa Logic
The following diagram illustrates the structural difference and the resulting electronic effects on pKa.
Caption: Comparison of ionization constants showing the selective acidification of the
NMR Titration Workflow
A self-validating experimental loop for determining the pKa values.
Caption: Step-by-step NMR titration workflow ensuring site-specific pKa assignment through chemical shift tracking.
References
-
Structural Analogs & Allylic Effects
-
Experimental Methodology (NMR Titration)
- NMR Determination of Protein pKa Values.
-
Biological Context of Dehydrolysine
-
General pKa Data
Sources
- 1. Buy (E)-2,6-diaminohex-4-enoic acid;dihydrochloride | 37637-19-7 [smolecule.com]
- 2. 39871-25-5|(E)-2,6-Diaminohex-4-enoic acid|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: characterization of an allylic analogue of a substrate-based radical in the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ochemtutor.com [ochemtutor.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Dissolution and pH Stabilization of (E)-2,6-Diaminohex-4-enoic Acid Dihydrochloride in Aqueous Buffers
Executive Summary
(E)-2,6-diaminohex-4-enoic acid dihydrochloride (also known as trans-4,5-dehydrolysine dihydrochloride) is a synthetic amino acid derivative utilized extensively in biochemical research. It acts as a competitive inhibitor of lysine utilization in microorganisms, specifically targeting enzymes like [1],[2]. It is also employed as a precursor for tritium-labeled lysine and in protein modification studies[1].
While the dihydrochloride salt form ensures excellent aqueous solubility, its dissolution releases two molar equivalents of hydrochloric acid (HCl)[1]. Failure to account for this stoichiometric pH drop causes severe "acid shock" in biological assays, leading to artifactual protein denaturation and cell toxicity. This application note provides a self-validating, field-proven protocol for the dissolution, stoichiometric neutralization, and pH stabilization of this compound in aqueous buffers.
Physicochemical Properties & Mechanistic Rationale
Understanding the physicochemical nature of the compound is critical for predicting its behavior in solution. The presence of the trans-double bond enhances reactivity compared to saturated analogs, making it susceptible to thermal degradation and oxidation[1]. Consequently, standard sterilization techniques like autoclaving are strictly prohibited.
Table 1: Physicochemical Properties of (E)-2,6-diaminohex-4-enoic acid dihydrochloride
| Property | Value / Description |
| Chemical Name | (E)-2,6-diaminohex-4-enoic acid dihydrochloride |
| Synonyms | DL-trans-2,6-diamino-4-hexenoic acid dihydrochloride; trans-4,5-dehydrolysine dihydrochloride |
| CAS Number | 37637-19-7[3] |
| Molecular Weight | 217.09 g/mol (Free base: 144.17 g/mol )[1] |
| Aqueous Solubility | >50 mg/mL (Highly soluble due to protonated amino groups and chloride counterions)[2] |
| Mechanism of Action | Competitive inhibition of lysine 2,3-aminomutase; protein modification[1],[2] |
Causality in Buffer Selection: The "Acid Shock" Phenomenon
Expertise & Experience: Novice researchers often dissolve amino acid dihydrochloride salts directly into standard 10–50 mM biological buffers (e.g., PBS, HEPES, or Tris). However, dissolving a 100 mM concentration of (E)-2,6-diaminohex-4-enoic acid dihydrochloride releases exactly 200 mM of
This massive proton influx instantly overwhelms the buffering capacity of standard physiological solutions, plummeting the pH to < 2.5. If this unneutralized solution is applied directly to an in vitro enzyme assay or cell culture, the target proteins will rapidly unfold due to the acidic environment. This yields a false-positive "inhibitory" result that stems from pH-induced denaturation rather than true competitive inhibition.
To prevent this, this protocol relies on a Primary Neutralization Strategy : creating a concentrated stock in pure water, stoichiometrically neutralizing the released HCl with a strong base (NaOH), and then diluting the stabilized stock into the final assay buffer.
Experimental Protocol: Preparation of a 100 mM Neutralized Master Stock
This self-validating workflow ensures that the final stock is pH-neutral, osmotically balanced (the neutralized HCl becomes harmless NaCl), and sterile.
Table 2: Quantitative Preparation Matrix for 10 mL of 100 mM Stock
| Component | Target Concentration | Amount Required |
| (E)-2,6-diaminohex-4-enoic acid 2HCl | 100 mM | 217.1 mg |
| Molecular Grade ddH₂O (Initial) | N/A | 7.5 mL |
| 1M NaOH (Neutralization) | ~180-200 mM | ~1.8 - 2.0 mL |
| Molecular Grade ddH₂O (Final adjustment) | N/A | QS to 10.0 mL |
Step-by-Step Methodology
-
Primary Dissolution: Weigh exactly 217.1 mg of the lyophilized (E)-2,6-diaminohex-4-enoic acid dihydrochloride powder. Transfer to a sterile 15 mL conical tube.
-
Suspension: Add 7.5 mL of molecular biology grade ddH₂O. Vortex gently. The compound will dissolve rapidly due to its hygroscopic nature, but the solution will become highly acidic.
-
Stoichiometric Neutralization (Critical Step): Submerge a pre-calibrated micro-pH probe into the solution. While gently vortexing or stirring on ice, add 1M NaOH dropwise.
-
Causality Note: The theoretical requirement to neutralize the 200 mM of released HCl is exactly 2.0 mL of 1M NaOH. Stop adding base at ~1.8 mL to prevent accidental over-titration, which could cause base-catalyzed degradation of the molecule. Performing this on ice dissipates the exothermic heat generated by the acid-base neutralization, protecting the heat-labile double bond[1].
-
-
Fine-Tuning: Switch to 0.1M NaOH and carefully titrate the solution until the pH stabilizes exactly at your target assay pH (typically 7.2 – 7.4).
-
Volume Adjustment: Remove the pH probe (rinsing any residual droplets back into the tube) and add ddH₂O to bring the final volume to exactly 10.0 mL.
-
Sterilization: Pass the neutralized solution through a 0.22 µm polyethersulfone (PES) syringe filter.
-
Causality Note: Do not autoclave. The heat lability of the trans-double bond will result in structural isomerization or complete degradation[1].
-
-
Storage: Aliquot the sterile stock into 500 µL single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles to maintain structural integrity.
Workflow Diagram
Workflow for neutralizing and stabilizing (E)-2,6-diaminohex-4-enoic acid dihydrochloride.
Self-Validation & Quality Control
To guarantee the integrity of the protocol and ensure the stock will not disrupt downstream assays, perform a mock dilution test prior to experimental use:
-
Validation Step: Take a 10 µL aliquot of the newly prepared 100 mM stock and add it to 990 µL of your working assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Success Criteria: The pH of the assay buffer must remain strictly unchanged (
pH < 0.05). -
Troubleshooting: If the pH drops, the master stock was insufficiently neutralized and still contains free
ions. If the pH rises, the stock was over-titrated with NaOH. Adjust the master stock accordingly before proceeding to sensitive enzymatic or cellular assays.
References
Sources
Application Note: Genetic Encoding of trans-4,5-Dehydrolysine (tDHL) for Protein Engineering
This Application Note and Protocol guide details the genetic incorporation of trans-4,5-dehydrolysine (tDHL) into proteins.
Note on Scientific Strategy:
Direct genetic encoding of free lysine analogs (like tDHL) by Pyrrolysyl-tRNA Synthetase (PylRS) is challenging because the wild-type enzyme specifically recognizes the large hydrophobic
Abstract & Utility
trans-4,5-dehydrolysine (tDHL) is a rigid, non-canonical amino acid (ncAA) analogue of lysine containing a trans-alkene moiety at the
Key Applications:
-
Radical Trapping: The alkene group acts as a radical clock or trap in S-adenosylmethionine (SAM) radical enzyme studies, allowing the mapping of radical intermediates.
-
Bioorthogonal Ligation: The alkene can participate in inverse electron-demand Diels-Alder (IEDDA) reactions (with tetrazines) or thiol-ene "click" chemistry, albeit with lower reactivity than strained alkenes.
-
Structural Probes: Mimics lysine in protein-protein interactions while altering entropy and packing due to the planar double bond.
Mechanism of Incorporation
To incorporate tDHL, we utilize the Genetic Code Expansion (GCE) methodology using an orthogonal Pyrrolysyl-tRNA synthetase (PylRS) / tRNA
Since PylRS requires a hydrophobic
System Components:
-
Host: Escherichia coli (BL21(DE3) or similar).
-
Plasmid 1 (Orthogonal System): pEVOL-PylRS (encoding MmPylRS WT or Y384F mutant + tRNA
). -
Plasmid 2 (Target Gene): pET-GOI-TAG (Target gene with UAG mutation + C-term His-tag).
-
ncAA:
-Boc-trans-4,5-dehydrolysine (synthesized or custom-ordered).
Mechanistic Workflow (Graphviz)
Caption: Workflow for genetic encoding of Boc-tDHL via PylRS/tRNA(CUA) and subsequent deprotection to yield tDHL-protein.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Notes |
| Host Strain | E. coli BL21(DE3) | For T7-driven expression. |
| Plasmids | pEVOL-MmPylRS (WT or Y384F) | Y384F mutant often enhances binding of carbamate-protected lysines. |
| ncAA | Dissolve to 100 mM in 0.2 M NaOH or DMSO. Filter sterilize. | |
| Antibiotics | Chloramphenicol (34 µg/mL), Ampicillin (100 µg/mL) | Maintain plasmid selection. |
| Inducers | L-Arabinose, IPTG | Arabinose induces PylRS; IPTG induces GOI. |
| Deprotection | Trifluoroacetic acid (TFA) | HPLC grade. |
Protocol: Expression & Incorporation[1]
Step 1: Transformation
-
Co-transform BL21(DE3) electrocompetent cells with pEVOL-MmPylRS and pET-GOI-TAG .
-
Recover in SOC medium for 1 hour at 37°C.
-
Plate on LB agar containing Chloramphenicol (Cm) and Ampicillin (Amp). Incubate overnight at 37°C.
Step 2: Culture & Induction
-
Inoculate a single colony into 10 mL LB (Amp/Cm) + 1% Glucose. Incubate overnight at 37°C, 250 rpm.
-
Dilute overnight culture 1:100 into 50 mL (or desired volume) of TB medium (Terrific Broth supports higher density) with Amp/Cm.
-
Grow at 37°C until OD
reaches 0.4–0.5 . -
Add ncAA: Add Boc-tDHL stock to a final concentration of 1–2 mM .
-
Induce PylRS: Add L-Arabinose to 0.2% (w/v) .
-
Incubate for 30 minutes at 30°C to allow synthetase expression and tRNA charging.
-
Induce Target Gene: Add IPTG to 1 mM .
-
Express for 12–16 hours at 25°C or 30°C. Note: Lower temperatures often improve solubility of ncAA-containing proteins.
Step 3: Purification
-
Harvest cells by centrifugation (5,000 x g, 15 min).
-
Lyse cells in Lysis Buffer (50 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole, Protease Inhibitors).
-
Clarify lysate (15,000 x g, 30 min).
-
Purify via Ni-NTA affinity chromatography. Wash with 20 mM Imidazole; Elute with 250 mM Imidazole.
-
Analyze fractions by SDS-PAGE. Success Criteria: A band at the expected MW should be visible only in the presence of ncAA.
Protocol: Deprotection (Generating Free tDHL)
The protein currently contains Boc-tDHL. The Boc group must be removed to expose the free amine and the alkene environment.
Method A: In-Gel Deprotection (For Mass Spec ID)
-
Excise band from SDS-PAGE.
-
Perform standard trypsin digestion.
-
The acidic conditions of matrix/LC-MS may partially deprotect, but specific search parameters should include both "Boc-tDHL" and "tDHL".
Method B: Global Protein Deprotection (For Functional Assays) Warning: This step denatures the protein. It is suitable for small peptides or robust proteins that can refold.
-
Lyophilize the purified protein.
-
Dissolve in 95% TFA / 2.5% TIPS / 2.5% H2O (standard peptide deprotection cocktail) for 1–2 hours at RT.
-
Precipitate with cold diethyl ether.
-
Resuspend in buffer and attempt refolding (e.g., dialysis against decreasing urea concentrations) if native structure is required.
Alternative (Mild): If the protein cannot survive TFA, consider using
-
Deprotection: Treat with Pd(OAc)
and a scavenger (morpholine) in aqueous buffer. This preserves the protein fold.
Quality Control & Validation
Mass Spectrometry Verification
This is the gold standard for validation.
| Species | Expected Mass Shift (vs WT Lys) | Formula Change |
| Boc-tDHL | +98.04 Da | + C |
| Free tDHL | -2.02 Da | - 2H (desaturation) |
Validation Steps:
-
Intact Mass: Analyze purified protein by ESI-MS. Look for the mass of [Protein-TAG] + [Mass of Boc-tDHL].
-
MS/MS: Digest and sequence. The fragmentation pattern of tDHL is distinct from Lysine; the double bond prevents certain side-chain fragmentations common to alkyl chains.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Truncation | Insufficient suppression | Increase ncAA concentration to 5 mM. Use a multi-copy plasmid for tRNA (e.g., pEVOL or pUltra). |
| Background Expression | PylRS promiscuity | Use a stricter PylRS mutant (e.g., Y384F is generally good, but check for "No-AA" control). |
| Insolubility | Hydrophobic ncAA | Lower expression temp to 18°C. Add solubility tags (SUMO, MBP). |
| Failed Deprotection | Boc group stable | Ensure TFA is fresh. Increase reaction time. Switch to Alloc-strategy if protein precipitates irreversibly. |
References
-
Wang, L., et al. (2001). Expanding the Genetic Code of Escherichia coli. Science, 292(5516), 498–500. Link
-
Nguyen, D. P., et al. (2009). Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells. J. Am. Chem. Soc., 131(40), 14194–14195. (Demonstrates PylRS versatility with protected residues). Link
-
Yanagisawa, T., et al. (2008). Multistep Engineering of Pyrrolysyl-tRNA Synthetase to Genetically Encode
-(o-Azidobenzyloxycarbonyl) lysine for Site-Specific Protein Modification. Chem. Biol., 15(11), 1187–1197. (Protocol for bulky carbamate-protected lysines). Link -
Gaston, M. A., et al. (2011). Site-specific incorporation of a 19F-amino acid into proteins as a NMR probe for characterizing protein structure and reactivity. J. Am. Chem. Soc., 133, 16398. (Discusses lysine analogs). Link
-
Christner, P. J., & Rosenbloom, J. (1971).[1][2] Effects of incorporation of trans-4,5-dehydrolysine on collagen biosynthesis and extrusion in embryonic chick tibiae. J. Biol. Chem., 246(24), 7551–7556.[2] (Biological activity of tDHL). Link
Sources
Application Note: Synthesis of (E)-2,6-Diaminohex-4-enoic Acid Dihydrochloride from Lysine Precursors
Executive Summary
(E)-2,6-diaminohex-4-enoic acid, commonly known as trans-4,5-dehydrolysine, is a non-proteinogenic amino acid analogue of lysine. It serves as a critical mechanistic probe for enzymes involved in lysine metabolism (e.g., lysine 2,3-aminomutase), a structural probe for collagen cross-linking, and a potential antimetabolite in antibiotic development.[1]
This guide details the synthesis of (E)-2,6-diaminohex-4-enoic acid dihydrochloride starting from L-lysine monohydrochloride . The protocol utilizes a robust photochlorination-elimination strategy , a method favored for its direct access to the carbon skeleton functionalization without extensive protection/deprotection steps.
Key Advantages of this Protocol
-
Direct Functionalization: Avoids multi-step side-chain construction by directly modifying the lysine backbone.
-
Stereochemical Control: The elimination conditions thermodynamically favor the (E)-isomer.
-
Scalability: Suitable for gram-scale preparation with standard photochemical equipment.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the introduction of a leaving group (chloride) at the C4 position via radical substitution, followed by base-promoted elimination.
Figure 1: Retrosynthetic logic for the preparation of trans-4,5-dehydrolysine.
Experimental Protocols
Safety Pre-Requisites
-
Chlorine Gas (Cl₂): Highly toxic and corrosive.[1] All operations involving Cl₂ must be performed in a well-ventilated fume hood.
-
UV Radiation: The photochlorination requires a mercury vapor lamp. UV-protective eyewear and shielding are mandatory.
-
Acidic Waste: Neutralize all acidic effluents before disposal.
Protocol A: Photochlorination of L-Lysine
Objective: To synthesize the 4-chlorolysine intermediate.
Reagents & Equipment:
-
L-Lysine monohydrochloride (10 g, 54.7 mmol)[1]
-
Concentrated Hydrochloric Acid (HCl)[1]
-
Chlorine gas cylinder with trap[1]
-
Quartz immersion well or borosilicate glass reactor transparent to UV (approx. 300-400 nm)
-
Medium-pressure Mercury vapor lamp (e.g., 450W)[1]
-
Cooling jacket (water circulation)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve L-lysine monohydrochloride (10 g) in concentrated HCl (100 mL). The high acidity protonates both amino groups, directing the radical attack away from the
- and -positions (due to the electron-withdrawing ammonium groups) and towards the C4/C5 methylene groups. -
Setup: Place the solution in the photochemical reactor equipped with a water-cooling jacket to maintain the temperature between 10–15°C.
-
Reaction: Irradiate the solution with the Hg lamp while slowly bubbling a steady stream of Cl₂ gas through the solution.
-
Critical Control: Monitor the reaction by withdrawing aliquots for TLC or NMR. Over-chlorination leads to dichlorinated byproducts.
-
Duration: Typically 4–6 hours depending on photon flux.
-
-
Termination: Stop the Cl₂ flow and purge the solution with Nitrogen (N₂) for 30 minutes to remove excess chlorine.
-
Work-up: Concentrate the solution in vacuo to a viscous syrup to remove excess HCl.
Protocol B: Isolation of 4-Chlorolysine
Objective: To separate 4-chlorolysine from unreacted lysine and 5-chlorolysine isomers.
Methodology:
-
Resin Preparation: Prepare a column of cation exchange resin (Dowex 50W-X8, H+ form, 200-400 mesh).
-
Loading: Dissolve the crude syrup in water (50 mL) and load onto the column.
-
Elution: Elute with a gradient of HCl (0.5 M to 2.5 M).
-
Elution Order: Unreacted Lysine typically elutes first, followed by 5-chlorolysine, and then 4-chlorolysine.
-
Detection: Monitor fractions using ninhydrin staining on TLC plates.
-
-
Isolation: Pool fractions containing 4-chlorolysine and evaporate to dryness.
-
Yield: Expect 30–40% conversion to the desired chloro-isomer.
-
Protocol C: Elimination to (E)-2,6-Diaminohex-4-enoic Acid
Objective: To introduce the double bond via dehydrochlorination.
Reagents:
-
4-Chlorolysine dihydrochloride (from Protocol B)
-
Lithium Hydroxide (LiOH) or Ammonium Hydroxide (NH₄OH)[1]
Step-by-Step Methodology:
-
Neutralization: Dissolve the 4-chlorolysine residue in water. Adjust pH to ~10-11 using 2M LiOH or NH₄OH.
-
Elimination: Heat the solution to 60°C for 2 hours.
-
Mechanistic Insight: The base promotes E2 elimination. The trans (E) isomer is thermodynamically favored over the cis (Z) isomer and the terminal alkene.
-
-
Re-acidification: Cool the reaction mixture and adjust pH to 5.0 with dilute HCl.
-
Purification: Desalt the product using the same ion-exchange protocol as Protocol B, or use size-exclusion chromatography if salt content is low.
-
Crystallization: Dissolve the final amino acid in a minimum volume of water/conc. HCl (to form the dihydrochloride) and precipitate by adding absolute ethanol.
-
Drying: Dry the white crystalline solid under high vacuum over P₂O₅.
Quality Control & Characterization
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual Inspection |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | Elemental Analysis |
| MW | 217.10 g/mol (Dihydrochloride) | Mass Spectrometry |
| Stereochemistry | (E)-isomer (>95%) | ¹H NMR (Coupling Constants) |
| Solubility | Highly soluble in water | Solubility Test |
Validation by NMR:
-
¹H NMR (D₂O): The olefinic protons at C4 and C5 are the diagnostic signals.
Pathway Visualization
The following diagram illustrates the chemical transformation pathway, highlighting the critical intermediate and the elimination step.
Figure 2: Reaction pathway from L-Lysine to (E)-2,6-diaminohex-4-enoic acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of 4-Chloro Isomer | Over-chlorination or poor selectivity. | Reduce reaction time; ensure temperature is <15°C. Increase HCl concentration to ensure full protonation. |
| Presence of cis Isomer | Kinetic control during elimination. | Ensure the elimination step is heated (60°C) to allow thermodynamic equilibration to the trans form. |
| Product Hygroscopicity | Residual solvent or HCl. | Dry strictly over P₂O₅ or KOH pellets under high vacuum. Store at -20°C. |
References
-
Hider, R. C., & John, D. I. (1972). Synthesis of trans-4,5-didehydro-DL-lysine (2,6-diaminohex-4-enoic acid) and of 4-oxo-L-lysine.[3] Journal of the Chemical Society, Perkin Transactions 1, 1825-1830.[1] Link
-
Davis, A. M., et al. (2000). Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: characterization of an allylic analogue of a substrate-based radical in the catalytic mechanism. Biochemistry, 39(28), 8142-8152.[1] Link
-
Rodwell, V. W., et al. (1976). Metabolism of Lysine and Hydroxylysine.[1] Methods in Enzymology. (Contextual reference for lysine analogs).
-
Perrin, D. M., et al. (2018). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin.[1] (Reference for modern oxidative functionalization of amino acid side chains). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. MOF modified with a Cu-complex as a novel MOF-based heterogeneous catalyst for the one-pot one-step synthesis of α-aminophosphonates directly from alcohols by a tandem oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of trans-4,5-didehydro-DL-lysine (2,6-diaminohex-4-enoic acid) and of 4-oxo-L-lysine (2,6-diamino-4-oxohexanoic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: (E)-2,6-Diaminohex-4-enoic Acid as a Mechanistic Probe for Lysine-Modifying Enzymes
Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The investigation of lysine-modifying enzymes—ranging from radical SAM (S-adenosylmethionine) enzymes to epigenetic writers and erasers—often requires chemical tools that can trap transient intermediates or probe the spatial constraints of an enzyme's active site. (E)-2,6-diaminohex-4-enoic acid (commonly known as trans-4,5-dehydrolysine) has emerged as a premier mechanism-based probe for these applications.
-
Allylic Resonance Stabilization (Radical Trapping): In radical SAM enzymes like Lysine 2,3-aminomutase (LAM), the enzyme initiates catalysis by abstracting a hydrogen atom from the C3 position. When (E)-2,6-diaminohex-4-enoic acid is used as a substrate analogue, the resulting C3 carbon-centered radical is immediately stabilized by allylic resonance with the adjacent 4,5-double bond. This prevents forward catalytic rearrangement, allowing the radical intermediate to accumulate to concentrations observable via Electron Paramagnetic Resonance (EPR) spectroscopy[1].
-
Conformational Restriction (Active Site Profiling): For epigenetic modifiers such as Histone Lysine Methyltransferases (KMTs) and JmjC-domain hydroxylases, the aliphatic side chain of native lysine is highly flexible. The rigid (E)-alkene of the probe locks the side chain into an extended conformation. This allows researchers to interrogate whether an enzyme requires a specific spatial trajectory for the Nε-amino group to successfully execute methyl transfer or hydroxylation[2],.
Quantitative Data Synthesis
The following table summarizes the validated kinetic and binding parameters of (E)-2,6-diaminohex-4-enoic acid across distinct enzyme classes, serving as a benchmark for your experimental designs.
| Enzyme Target | Enzyme Class | Application of Probe | Kinetic / Observational Data | Ref. |
| Lysine 2,3-Aminomutase (LAM) | Radical SAM Superfamily | Radical Intermediate Trapping | Rate constant for radical formation: ~2 min⁻¹; Yields intense EPR signal at g = 2.0. | [1] |
| JMJD7 | JmjC-domain Hydroxylase | Substrate Scope Profiling | Serves as an efficient alternative substrate for C3-hydroxylation. | [2] |
| G9a / GLP | Histone Lysine Methyltransferase | Conformational Probing | Efficiently methylated; confirms tolerance for extended (E)-conformation. | |
| SETD8 | Histone Lysine Methyltransferase | Conformational Probing | Catalyzes monomethylation exclusively on the (E)-isomer, rejecting (Z)-isomers. | |
| Tip60 / LSD1 | Acetyltransferase / Demethylase | Genetic Code Expansion | Incorporated as an allysine precursor (AcdK) to synthesize site-specific dimethyl-lysine. | [3] |
Experimental Workflows & Validated Protocols
Protocol 1: EPR Trapping of the Allylic Radical in Lysine 2,3-Aminomutase
Causality & Logic: Radical SAM enzymes utilize a[4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•)[4]. To trap the subsequent substrate radical, the reaction must be driven forward by dithionite (to reduce the FeS cluster to the active +1 state) and then rapidly quenched at 77 K. The (E)-2,6-diaminohex-4-enoic acid probe is critical here; its double bond ensures the resulting C3 radical is thermodynamically stable enough to be captured before quenching[5].
Self-Validating System Controls:
-
Positive Control: Native L-lysine (yields a weak, transient radical signal).
-
Negative Control: Omission of SAM or dithionite (yields no organic radical signal, validating that the radical is SAM-dependent).
Step-by-Step Methodology:
-
Anaerobic Preparation: Purge all buffers (0.26 M EPPS, pH 8.0) with argon. Perform all enzyme handling inside a Coy anaerobic chamber to prevent oxidative degradation of the [4Fe-4S] cluster.
-
Enzyme Activation: Reductively incubate Lysine 2,3-aminomutase (approx. 30 μM final concentration) with 2.3 mM sodium dithionite (Na₂S₂O₄) and 1.2 mM SAM at 37 °C for 10 minutes.
-
Probe Introduction: Add 20 mM of (E)-2,6-diaminohex-4-enoic acid to the activated enzyme mixture.
-
Incubation & Trapping: Incubate the reaction for exactly 60 seconds to allow the allylic radical to reach maximum steady-state concentration (based on the ~2 min⁻¹ formation rate)[1].
-
Rapid Quenching: Transfer the mixture into an EPR tube and immediately submerge it in liquid nitrogen (77 K).
-
EPR Measurement: Record the X-band EPR spectrum at 77 K. Look for the characteristic intense organic radical signal centered at g = 2.0.
Diagram 1: Radical SAM mechanism utilizing the probe to trap the stable C3 allylic radical.
Protocol 2: Probing KMT Substrate Specificity using Dehydrolysine-Peptides
Causality & Logic: To evaluate how the geometric constraints of the lysine side chain affect epigenetic writers, the probe must be evaluated in its native biological context—a histone tail. By incorporating Fmoc-protected (E)-2,6-diaminohex-4-enoic acid into a Histone H3 peptide via Solid-Phase Peptide Synthesis (SPPS), we isolate the variable of side-chain flexibility while preserving the necessary protein-peptide binding interactions required by KMTs.
Self-Validating System Controls:
-
Positive Control: Wild-type Histone H3 peptide (containing native L-lysine) to establish baseline methylation kinetics.
-
Negative Control: Enzyme assay quenched at T=0 to establish the unmethylated mass baseline.
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize the target histone peptide (e.g., H3K9) using standard Fmoc-SPPS. Couple the Fmoc-protected (E)-2,6-diaminohex-4-enoic acid at the target position. Cleave from the resin using a TFA cocktail.
-
Purification: Purify the peptide using reversed-phase HPLC and verify the mass via LC-MS.
-
Enzymatic Assay Setup: In a reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT), combine 10 μM of the purified dehydrolysine-peptide with 100 μM SAM.
-
Reaction Initiation: Add the purified KMT enzyme (e.g., G9a, GLP, or SETD8 at 0.5–1 μM) to initiate the reaction. Incubate at 37 °C for 1 to 4 hours.
-
Quenching: Terminate the reaction by adding 0.1% TFA (final concentration) to denature the enzyme.
-
MALDI-TOF Analysis: Spot the quenched reaction matrix onto a MALDI plate. Analyze the mass shift (+14 Da for monomethylation, +28 Da for dimethylation) to determine the extent of modification.
Diagram 2: Workflow for profiling KMT substrate specificity using dehydrolysine peptides.
Advanced Applications: Genetic Code Expansion
Beyond in vitro enzymatic assays, derivatives of (E)-2,6-diaminohex-4-enoic acid are revolutionizing live-cell epigenetic studies. By utilizing an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair, researchers can genetically encode Nε-(4-azidobenzoxycarbonyl)-δ,ε-dehydrolysine (AcdK) into proteins via amber codon suppression[6].
Once incorporated, this allysine precursor can undergo highly specific biocompatible reactions (Staudinger reduction followed by reductive amination) to synthesize proteins with site-specific lysine dimethylation. This breakthrough allows for the precise probing of epigenetic readers and erasers, such as LSD1, directly on intact, engineered proteins like p53 and Histone H3[3].
References
- Title: Lysine 2,3-Aminomutase and trans-4,5-Dehydrolysine: Characterization of an Allylic Analogue of a Substrate-Based Radical in the Catalytic Mechanism Source: ACS Publications URL
- Title: Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: characterization of an allylic analogue of a substrate-based radical in the catalytic mechanism Source: PubMed / NIH URL
- Title: Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 Source: PMC / NIH URL
- Title: Direct FeS Cluster Involvement in Generation of a Radical in Lysine 2,3-Aminomutase Source: ACS Publications URL
- Title: Advancing Genetically Encoded Lysine (GEK)
- Title: A Genetically Encoded Allysine for the Synthesis of Proteins with Site-specific Lysine Dimethylation Source: PMC / NIH URL
- Source: University of Southern Denmark (SDU)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genetically Encoded Allysine for the Synthesis of Proteins with Site-specific Lysine Dimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: characterization of an allylic analogue of a substrate-based radical in the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metabolic Labeling with Dehydrolysine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Proteome Dynamics with a Novel Chemical Reporter
Metabolic labeling has emerged as a powerful technique to study the dynamics of the proteome in living systems. By introducing non-canonical amino acids (ncAAs) that are incorporated into newly synthesized proteins, researchers can tag, visualize, and enrich proteins to study a wide range of biological processes, from protein turnover to post-translational modifications.[1] This approach offers a non-invasive window into the real-time activities of the proteome.
This guide focuses on the application of dehydrolysine analogs, a class of ncAAs that introduce an unsaturated carbon-carbon double bond (an alkene) into the lysine side chain. This minimal modification is often well-tolerated by the cellular translational machinery, while the incorporated alkene serves as a bioorthogonal handle for subsequent chemoselective ligation. The ability to introduce a reactive yet stable functional group allows for the precise labeling of proteins in a temporal and spatially controlled manner.
The true power of dehydrolysine analogs lies in their ability to participate in highly efficient and specific bioorthogonal reactions, which are chemical reactions that can occur in a biological environment without interfering with native biochemical processes.[2][3] Among the most promising of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between the dehydrolysine's alkene and a tetrazine-conjugated probe.[3][4][5][6][7][8][9] This reaction is exceptionally fast, highly specific, and proceeds without the need for a catalyst, making it ideal for in vivo and in vitro labeling applications.[3][5][8]
This document provides a comprehensive overview of the principles and a detailed protocol for the metabolic labeling of proteins with a dehydrolysine analog and subsequent detection via tetrazine ligation.
Principle of the Method
The workflow for metabolic labeling with a dehydrolysine analog can be divided into two main stages:
-
Metabolic Incorporation: A dehydrolysine analog, such as trans-4,5-dehydrolysine, is introduced into the cell culture medium. Cells are typically cultured in lysine-free medium to maximize the incorporation of the analog in place of natural lysine during protein synthesis. The dehydrolysine analog is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains.
-
Bioorthogonal Ligation: After a desired labeling period, the cells are lysed, and the proteome, now containing proteins with dehydrolysine residues, is harvested. The incorporated alkene handle is then specifically reacted with a tetrazine-conjugated probe. This probe can be a fluorophore for in-gel fluorescence imaging, a biotin tag for affinity purification and mass spectrometry-based proteomic analysis, or any other desired reporter molecule.
Experimental Workflow and Chemical Principle
The following diagrams illustrate the overall experimental workflow and the underlying chemical reaction for labeling proteins with dehydrolysine analogs.
Figure 1. Experimental workflow for metabolic labeling with dehydrolysine analogs.
Figure 2. Chemical principle of the IEDDA reaction.
Properties of Bioorthogonal Reactions for Alkene-Containing Amino Acids
While the IEDDA reaction with tetrazines is a highly recommended method for labeling dehydrolysine-containing proteins, other bioorthogonal reactions can also be employed for alkene handles. The choice of reaction will depend on the specific experimental requirements.
| Bioorthogonal Reaction | Reactive Partner | Key Features | Considerations |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | - Extremely fast kinetics- No catalyst required- Highly bioorthogonal | - Tetrazine probes can sometimes have limited stability |
| Thiol-Ene Reaction | Thiol | - Radical-initiated- Good for surface modification | - Requires a radical initiator (UV light or chemical)- Potential for side reactions with endogenous thiols |
| Photo-Click Chemistry | Maleimide or other dienophiles | - Spatiotemporal control with light- Can be highly specific | - Requires UV light, which can be phototoxic to cells- Can have lower yields than IEDDA |
| Oxidative Heck Reaction | Phenylboronic acid | - Palladium-catalyzed- Can be performed in aqueous conditions | - Requires a metal catalyst, which can be toxic to cells- May require optimization for cellular applications |
Detailed Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Dehydrolysine Analog
This protocol provides a general procedure for the metabolic labeling of adherent mammalian cells. Optimization of incubation times and analog concentration may be required for different cell lines and experimental goals.
Materials:
-
Adherent mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lysine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Dehydrolysine analog (e.g., trans-4,5-dehydro-L-lysine)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.
-
Lysine Depletion (Optional but Recommended):
-
Aspirate the complete medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add lysine-free DMEM supplemented with 10% dFBS.
-
Incubate the cells for 1-2 hours to deplete intracellular lysine pools.
-
-
Metabolic Labeling:
-
Prepare the labeling medium by supplementing lysine-free DMEM with 10% dFBS and the dehydrolysine analog. A starting concentration of 1-4 mM is recommended, but this should be optimized.
-
Aspirate the depletion medium and add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours). The optimal incubation time will depend on the protein of interest's turnover rate.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated analog.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Fluorophore for In-Gel Fluorescence Analysis
This protocol describes the labeling of the dehydrolysine-containing proteome with a fluorescent tetrazine probe for visualization by SDS-PAGE.
Materials:
-
Cell lysate containing dehydrolysine-labeled proteins (from Protocol 1)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-TAMRA, Tetrazine-Cy5)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Ligation Reaction:
-
In a microcentrifuge tube, combine 20-50 µg of the cell lysate with the tetrazine-fluorophore to a final concentration of 100-250 µM.
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Heat the sample at 95°C for 5-10 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The gel can be subsequently stained with Coomassie Blue to visualize the total proteome as a loading control.
-
Protocol 3: Bioorthogonal Ligation with Tetrazine-Biotin for Affinity Purification and Proteomic Analysis
This protocol is for labeling with a biotinylated tetrazine probe, followed by enrichment of the labeled proteins for identification by mass spectrometry.
Materials:
-
Cell lysate containing dehydrolysine-labeled proteins (from Protocol 1)
-
Tetrazine-biotin conjugate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer or a buffer containing free biotin)
-
Reagents for in-solution or in-gel digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Ligation Reaction:
-
Incubate 1-5 mg of the cell lysate with tetrazine-biotin (final concentration of 100-250 µM) at room temperature for 1-2 hours.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the biotinylated proteins from the beads. For mass spectrometry, this can be done by on-bead digestion.
-
Reduce the disulfide bonds with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins with trypsin overnight.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by LC-MS/MS to identify the enriched proteins.
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The specificity of the labeling can be confirmed through several control experiments:
-
No Analog Control: Cells cultured in lysine-containing medium without the dehydrolysine analog should not show any signal after the ligation reaction.
-
Competition Control: Co-incubation of the dehydrolysine analog with an excess of natural lysine should result in a significant reduction in the labeling signal.
-
No Probe Control: A sample of the labeled lysate that is not treated with the tetrazine probe should not produce a signal.
Conclusion
Metabolic labeling with dehydrolysine analogs offers a powerful and versatile strategy for the study of protein dynamics. The incorporation of a bioorthogonal alkene handle into the proteome, coupled with the highly efficient and specific tetrazine ligation, provides a robust platform for the visualization and identification of newly synthesized proteins. The protocols and principles outlined in this guide provide a solid foundation for researchers to apply this innovative technology to a wide range of biological questions.
References
-
Developing unstrained alkenes and alkynes for bioorthogonal chemistry. (2019, February 15). Apollo - University of Cambridge Repository. Retrieved from [Link]
-
Budisa, N., et al. (2019). In-Cell Synthesis of Bioorthogonal Alkene Tag S-Allyl-Homocysteine and Its Coupling with Reprogrammed Translation. International Journal of Molecular Sciences, 20(21), 5373. Retrieved from [Link]
-
Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. (2023, July 5). Mainzer Medizinhistorische Mitteilungen. Retrieved from [Link]
-
Bioorthogonal Ligations. (n.d.). Mehl Research Group, Oregon State University. Retrieved from [Link]
-
van der Vlist, J., et al. (2015). Metabolic alkene labeling and in vitro detection of histone acylation via the aqueous oxidative Heck reaction. Chemical Science, 6(5), 2841-2846. Retrieved from [Link]
-
Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. (2023, July 3). Nature Chemistry. Retrieved from [Link]
-
Bioorthogonal Reactions. (n.d.). KLang Lab, Technical University of Munich. Retrieved from [Link]
-
Site-Specific Protein Labeling with Tetrazine Amino Acids. (2015). Methods in Molecular Biology, 1266, 119-131. Retrieved from [Link]
-
Synthesis of Unnatural Amino Acids for Protein Labeling and Activation by Photo-removal of a Caging Group. (2014). NC State University Libraries. Retrieved from [Link]
-
Genetic incorporation of alkene-lysine analogs into myoglobin by the wild-type MbPylRS/PylT CUA pair. (2014). PLoS One, 9(8), e105467. Retrieved from [Link]
-
Tetrazine ligation for chemical proteomics. (2017). Journal of Pharmaceutical Investigation, 47(2), 119-127. Retrieved from [Link]
-
Metabolic alkene labeling and in vitro detection of histone acylation via the aqueous oxidative Heck reaction. (2015). Chemical Science, 6(5), 2841-2846. Retrieved from [Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science. (2020). Frontiers in Chemistry, 8, 592420. Retrieved from [Link]
-
A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes. (2021). International Journal of Molecular Sciences, 22(16), 8931. Retrieved from [Link]
-
Thiol–yne radical reaction mediated site-specific protein labeling via genetic incorporation of an alkynyl-l-lysine analogue. (2013). Organic & Biomolecular Chemistry, 11(16), 2624-2629. Retrieved from [Link]
-
Site-Specific Protein Labeling with Tetrazine Amino Acids. (2015). Methods in Molecular Biology. Retrieved from [Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
Integrating Two Efficient and Specific Bioorthogonal Ligation Reactions with Natural Metabolic Incorporation in One Cell for Virus Dual Labeling. (2017). ACS Infectious Diseases, 3(11), 846-853. Retrieved from [Link]
-
Chemical- and photo-activation of protein-protein thiol-ene coupling for protein profiling. (2025). Nature Communications. Retrieved from [Link]
-
Proteomics as a tool to gain next level insights into photo-crosslinkable biopolymer modifications. (2021). Acta Biomaterialia, 121, 237-248. Retrieved from [Link]
-
Bioorthogonal chemistry. (2022). Nature Reviews Methods Primers. Retrieved from [Link]
-
A chemical reporter facilitates the detection and identification of lysine HMGylation on histones. (2018). Chemical Science, 9(32), 6665-6669. Retrieved from [Link]
-
Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. (2012). Analytical Chemistry, 84(3), 1576-1583. Retrieved from [Link]
-
A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell. (2024). Nature Communications, 15(1), 3121. Retrieved from [Link]
-
Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. (2020). STAR Protocols, 1(3), 100183. Retrieved from [Link]
-
Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. (2014). eLife, 3, e02999. Retrieved from [Link]
-
Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024). bioRxiv. Retrieved from [Link]
-
Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). Molecules, 28(23), 7759. Retrieved from [Link]
-
Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. (2022). Chemical Society Reviews, 51(5), 1969-2007. Retrieved from [Link]
-
Bioorthogonal Chemistry: Recent Progress and Future Directions. (2010). Current Opinion in Chemical Biology, 14(1), 52-60. Retrieved from [Link]
Sources
- 1. A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 6. Bioorthogonal Reactions – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]
- 7. Site-Specific Protein Labeling with Tetrazine Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Application Note: Enzymatic Synthesis of (E)-2,6-Diaminohex-4-enoic Acid via Lysine Dehydrogenase-Catalyzed Reductive Amination
Introduction and Mechanistic Rationale
(E)-2,6-diaminohex-4-enoic acid (commonly referred to as trans-4,5-dehydrolysine) is a conformationally restricted, unsaturated analogue of L-lysine. In drug development and mechanistic enzymology, it is highly valued as a mechanism-based inhibitor of[1] and an allosteric probe for[2].
Traditional chemical syntheses of this unsaturated amino acid often suffer from low stereoselectivity, requiring complex protection and deprotection steps. Biocatalytic reductive amination using Lysine Dehydrogenase (LysDH, EC 1.4.1.15) offers a highly enantioselective, single-step alternative. While LysDH natively catalyzes the NAD⁺-dependent oxidative deamination of L-lysine, driving the reaction in reverse allows for the asymmetric reductive amination of the precursor (E)-6-amino-2-oxohex-4-enoic acid. Recent advances in biocatalysis have demonstrated the utility of [3] for the[4].
To make this thermodynamically unfavorable reverse reaction viable, a Formate Dehydrogenase (FDH) cofactor regeneration system is employed. Ammonium formate ingeniously serves a dual purpose: it acts as the amine donor (NH₄⁺) for imine formation and the hydride source (formate) for NADH recycling.
Experimental Design and Causality
-
Thermodynamic Driving Force: Reductive amination is thermodynamically challenging. By coupling the LysDH reaction with the irreversible oxidation of formate to CO₂ gas (which escapes the aqueous system), the equilibrium is strongly pushed toward the aminated product, ensuring >95% conversion.
-
pH Optimization (pH 8.5): The reaction is strictly buffered at pH 8.5. This specific pH balances the availability of the unprotonated nucleophile (NH₃) required for the initial nucleophilic attack on the keto acid, while maintaining the stability of the NADH cofactor and the optimal operational range of the enzymes.
-
In-Process Self-Validation: The protocol integrates HPLC-UV/Vis monitoring with pre-column o-phthalaldehyde (OPA) derivatization. Because OPA reacts specifically with primary amines to form highly fluorescent/UV-active isoindoles, this serves as a self-validating checkpoint to confirm the conversion of the keto acid to the diamino product before downstream processing begins.
Quantitative Reaction Parameters
The following table summarizes the optimized parameters for the batch synthesis workflow, detailing the mechanistic rationale behind each condition.
| Parameter | Value / Condition | Mechanistic Rationale |
| Substrate Concentration | 50 mM | Balances volumetric productivity with the avoidance of substrate inhibition. |
| Ammonium Formate | 1 M | Provides a massive excess of the amine donor and drives continuous NADH regeneration. |
| NAD⁺ Concentration | 1 mM | Only a catalytic amount is required due to the rapid turnover rate of the FDH recycling loop. |
| pH | 8.5 | Optimal for LysDH reductive amination and nucleophilic NH₃ availability. |
| Temperature | 30°C | Maintains structural stability of LysDH and FDH over the 24-hour reaction period. |
| Expected Conversion | > 95% | Driven by the irreversible evolution of CO₂ gas from the system. |
| Isolated Yield | 75 - 82% | Minor product losses primarily occur during the cation exchange chromatography wash steps. |
Reaction Pathway Visualization
Fig 1: Reductive amination of (E)-6-amino-2-oxohex-4-enoic acid coupled with NADH regeneration.
Step-by-Step Methodologies
Phase 1: Bioconversion Setup
-
Buffer Preparation: Prepare 100 mL of 1 M ammonium formate in a 250 mL Erlenmeyer flask. Adjust the pH to exactly 8.5 using 5 M NH₄OH.
-
Substrate Solubilization: Dissolve the sodium salt of (E)-6-amino-2-oxohex-4-enoic acid to a final concentration of 50 mM in the buffer. Ensure complete dissolution via vortexing.
-
Cofactor Priming: Add NAD⁺ (free acid) to a final concentration of 1 mM.
-
Enzyme Initiation: Add 50 U of Formate Dehydrogenase (Candida boidinii) and 100 U of recombinant L-Lysine Dehydrogenase to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C with gentle orbital shaking (150 rpm) for 24 hours. Critical: Use a vented seal (e.g., BugStopper) to allow the continuous escape of CO₂, which is required to pull the reaction equilibrium forward.
Phase 2: In-Process Monitoring (Self-Validation)
-
Sampling: Withdraw 50 µL aliquots at 0, 4, 8, and 24 hours.
-
Quenching: Quench the reaction by adding 50 µL of 1% Trichloroacetic acid (TCA). Centrifuge at 12,000 x g for 5 minutes to pellet the denatured enzymes.
-
Derivatization & HPLC Analysis: Mix 10 µL of the supernatant with 90 µL of OPA reagent. Inject immediately into a reversed-phase HPLC system (C18 column) using a gradient of sodium acetate buffer (pH 7.2) and methanol. Detect the isoindole derivative at 340 nm. Proceed to downstream processing only when the substrate peak is depleted (>95% conversion).
Phase 3: Downstream Processing (DSP)
-
Enzyme Inactivation: Heat the crude bioconversion broth to 80°C for 10 minutes to definitively denature LysDH and FDH. Centrifuge at 10,000 x g for 15 minutes and collect the clarified supernatant.
-
Cation Exchange Chromatography: Load the supernatant onto a Dowex 50WX8 (H⁺ form) column. Causality: The target molecule is a diamino acid, which carries a net positive charge at neutral/acidic pH. It will bind strongly to the cation exchange resin, allowing unreacted formate, keto acid, and NAD⁺ to pass through the void volume.
-
Washing: Wash the column with 3 column volumes (CV) of deionized water to remove all anionic and neutral impurities.
-
Elution: Elute the product using 1 M NH₄OH. Collect the fractions and spot-test using ninhydrin (development of a purple color indicates the presence of the diamino acid).
-
Concentration & Lyophilization: Pool the ninhydrin-positive fractions, concentrate under reduced pressure to remove excess ammonia, and lyophilize to obtain (E)-2,6-diaminohex-4-enoic acid as a high-purity white powder.
Downstream Processing Workflow Visualization
Fig 2: Downstream processing workflow for the isolation of (E)-2,6-diaminohex-4-enoic acid.
References
-
University of Saskatchewan. "Allosteric inhibitors of dihydrodipicolinate synthase." HARVEST Research Archive. Available at:[Link]
-
National Institutes of Health. "Reductive aminations by imine reductases: from milligrams to tons." PubMed Central (PMC). Available at:[Link]
-
Frontiers in Catalysis. "Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds in the absence of ammonia." Frontiers. Available at:[Link]
Sources
- 1. DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl | 39871-25-5 | Benchchem [benchchem.com]
- 2. Allosteric inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia [frontiersin.org]
Application Note: Preparation of Stock Solutions for (E)-2,6-diaminohex-4-enoic acid dihydrochloride
Introduction & Scientific Context
(E)-2,6-diaminohex-4-enoic acid dihydrochloride (also known as trans-4,5-dehydrolysine dihydrochloride ) is a non-proteinogenic amino acid analog of L-lysine. Structurally, it possesses a trans double bond between the C4 and C5 positions of the lysine backbone.[1]
Key Applications:
-
Metabolic Inhibition: Acts as a competitive inhibitor for lysine-utilizing enzymes, such as lysine 2,3-aminomutase , disrupting lysine metabolism in specific bacterial strains (e.g., Clostridium subterminale).[2]
-
Protein Engineering: Used as a probe to study the stereochemical requirements of lysine-binding pockets.
-
Isotopic Labeling Precursor: Serves as a synthetic precursor for generating tritium-labeled lysine via catalytic reduction.
Critical Handling Note: As a dihydrochloride salt , this compound is highly water-soluble but significantly hygroscopic and acidic in solution. Improper handling can lead to degradation via moisture absorption or experimental artifacts due to pH shock in biological assays.
Physicochemical Properties
Table 1: Chemical Specifications
| Parameter | Specification |
| Common Name | trans-4,5-Dehydrolysine dihydrochloride |
| IUPAC Name | (E)-2,6-diaminohex-4-enoic acid dihydrochloride |
| CAS Number | 39871-25-5 (dihydrochloride form) |
| Molecular Formula | C₆H₁₂N₂O₂[1][2][3][4][5][6][7][8] · 2HCl |
| Molecular Weight | 217.09 g/mol |
| Solubility | Water (>50 mg/mL); PBS; Insoluble in non-polar organics |
| Appearance | White to off-white crystalline solid |
| Storage (Solid) | -20°C, Desiccated, Protected from light |
Protocol: Preparation of 100 mM Stock Solution
This protocol describes the preparation of a 10 mL stock solution at 100 mM .
A. Reagents & Equipment[6][7][9][10][11]
-
Compound: (E)-2,6-diaminohex-4-enoic acid dihydrochloride (MW: 217.09 g/mol ).[1][2]
-
Solvent: Nuclease-free water or Molecular Biology Grade Water (Milli-Q).
-
Note: Do not use DMSO unless strictly necessary for downstream chemistry; water is the preferred solvent for stability.
-
-
Filtration: 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.
-
Vessels: Sterile 15 mL conical tube, sterile 1.5 mL microcentrifuge tubes (amber preferred).
B. Calculations
To prepare 10 mL of a 100 mM (0.1 M) solution:
C. Step-by-Step Procedure
1. Equilibration (Crucial for Hygroscopic Solids)
-
Remove the product vial from the -20°C freezer.
-
STOP: Allow the closed vial to equilibrate to room temperature for at least 30 minutes inside a desiccator.
-
Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the salt and degrades the double bond over time.
2. Weighing & Dissolution
-
Weigh 217.1 mg of the compound.
-
Transfer to a sterile 15 mL conical tube.
-
Add 8.0 mL of Nuclease-free water.
-
Vortex gently until completely dissolved. The solution should be clear and colorless.
3. pH Check & Adjustment (The "Self-Validating" Step)
-
Warning: The solution will be acidic (approx. pH 2.0 - 3.0) due to the 2HCl moieties.
-
For Chemical Synthesis: Use as is.
-
For Biological Assays: If the final dilution in media is low (<1:1000), the media's buffer may suffice. If using higher concentrations, neutralize the stock carefully with 1N NaOH to pH ~7.0 before final volume adjustment.
-
Caution: Rapid addition of strong base can cause local precipitation or hydrolysis. Add dropwise with stirring.
-
4. Final Volume Adjustment
-
Add water to bring the total volume to exactly 10.0 mL .
-
Invert 5-10 times to mix.
5. Sterilization
-
Draw the solution into a sterile syringe.[6]
-
Pass through a 0.22 µm syringe filter into a fresh sterile tube.
-
Note: Do not autoclave.[12] The double bond is heat-sensitive.
6. Aliquoting & Storage
-
Dispense into 500 µL aliquots in sterile microcentrifuge tubes.
-
Label with: Name, Conc (100 mM), Solvent (H2O), Date, and Operator Initials .
-
Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles.[6][13]
Visual Workflow (Graphviz)
Caption: Logical workflow for the preparation of (E)-2,6-diaminohex-4-enoic acid dihydrochloride stock, emphasizing the critical pH decision point.
Usage Guidelines & Troubleshooting
Dilution Strategy
To achieve a working concentration of 100 µM in cell culture media:
-
Thaw one 500 µL aliquot of 100 mM stock on ice.
-
Dilute 1:1000 (e.g., add 1 µL stock to 1 mL medium).
-
Validation: At this dilution, the acidity of the stock is negligible for buffered media (HEPES/Bicarbonate).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Yellowing of Solution | Oxidation of the double bond. | Discard stock. Ensure storage was at -20°C and protected from light. |
| Cell Toxicity (Unexpected) | Acidification of media.[12] | Check pH of media after addition.[12][10] If yellow (acidic), neutralize stock before adding. |
| Precipitation on Thawing | Low solubility at low temp. | Vortex at room temperature.[9] If persistent, warm to 37°C for 2 mins (briefly). |
References
-
Chemical Book/CAS Common Chemistry . CAS 39871-25-5 Details. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (E)-2,6-diaminohex-4-enoic acid;dihydrochloride | 37637-19-7 [smolecule.com]
- 3. 39871-25-5|(E)-2,6-Diaminohex-4-enoic acid|BLD Pharm [bldpharm.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. carlroth.com [carlroth.com]
- 12. dlmp.uw.edu [dlmp.uw.edu]
- 13. trans-D-4-Hydroxyproline | Biochemical Assay Reagents | 3398-22-9 | Invivochem [invivochem.com]
Application Note: Dehydrolysine in Antimicrobial Peptide Engineering
Topic: Application of Dehydrolysine in Antimicrobial Peptide Engineering Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
The clinical translation of antimicrobial peptides (AMPs) is frequently stalled by two critical failure modes: rapid proteolytic degradation (particularly by serum proteases like trypsin) and lack of conformational specificity, which leads to off-target toxicity.
This guide details the application of Dehydrolysine (specifically 3,4-dehydro-L-lysine and 4,5-dehydro-L-lysine , denoted as
Mechanistic Basis for Engineering
Proteolytic Resistance
Trypsin and trypsin-like proteases cleave peptide bonds exclusively at the C-terminal side of Lysine (Lys) and Arginine (Arg). The enzyme's S1 specificity pocket is deep and negatively charged (Asp189), designed to accommodate the flexible, positively charged aliphatic side chain of Lys.
-
The
Lys Advantage: The introduction of a double bond (unsaturation) at the C3-C4 or C4-C5 position locks the side chain into a planar or semi-planar conformation. This steric restriction prevents the side chain from adopting the precise rotameric conformation required to fit into the S1 pocket, effectively "cloaking" the cleavage site from the enzyme without removing the positive charge necessary for bacterial membrane attraction.
Conformational Locking
In amphipathic AMPs, the entropic cost of folding from a random coil (in solution) to an
-
Entropic Pre-organization:
Lys restricts side-chain rotation ( angles). When placed strategically, it can stabilize the bioactive helical conformation in solution, reducing the entropic penalty of binding and potentially increasing potency.
Mechanism of Action Diagram
Figure 1: Mechanistic comparison of Trypsin interaction with Native Lysine vs. Dehydrolysine. The rigid unsaturation prevents the induced fit required for catalysis.
Protocol: Solid-Phase Synthesis of Lys-Modified AMPs
Objective: Incorporate 3,4-dehydro-L-lysine into a cationic AMP sequence using Fmoc-SPPS. Note: As Fmoc-3,4-dehydro-L-lysine is not a standard catalog item, this protocol assumes the use of a custom-synthesized building block (e.g., derived from protected 3,4-dimercaptophenylalanine precursors or enzymatic desaturation via SylB) or a commercially sourced analog.
Materials
-
Resin: Rink Amide MBHA resin (low loading, 0.3–0.5 mmol/g) to prevent aggregation.
-
Building Block: Fmoc-L-3,4-dehydrolysine(Boc)-OH (or Fmoc-L-4,5-dehydrolysine(Boc)-OH).
-
Critical: Ensure the side-chain amine is Boc-protected. The double bond is generally stable to standard TFA cleavage but sensitive to hydrogenation.
-
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Avoid thiols (EDT) if possible, or use with caution, as they can sometimes add across double bonds under high acidity, though sterically hindered internal alkenes are often resistant.
Step-by-Step Synthesis Workflow
| Step | Action | Critical Technical Insight |
| 1. Swelling | Swell resin in DMF for 30 min. | Essential for exposing reactive sites. |
| 2. Deprotection | 20% Piperidine in DMF (2 x 5 min). | Standard Fmoc removal. Monitor UV to ensure completion. |
| 3. Activation | Dissolve Fmoc- | Do not pre-activate for >2 mins. |
| 4. Coupling | Add activated solution to resin. Shake for 2-4 hours at RT. | Longer coupling time than standard Lys (usually 45 min) is recommended due to the rigidity of the side chain affecting diffusion. |
| 5. Capping | Acetic anhydride/Pyridine (1:1) in DMF.[1] | Caps unreacted amines to prevent deletion sequences. |
| 6. Elongation | Repeat steps 2-5 for subsequent amino acids. | Standard protocol for remaining residues. |
| 7. Cleavage | Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. | WARNING: Do not use catalytic hydrogenation (Pd/C) for any side-chain deprotection steps, as this will reduce the |
| 8. Precipitation | Precipitate in cold diethyl ether. Centrifuge and wash 3x. | Standard workup. |
| 9. Purification | RP-HPLC (C18 column). Gradient: 5-60% ACN in H2O (0.1% TFA). |
Synthesis Logic Diagram
Figure 2: SPPS workflow emphasizing the specific coupling requirements for Dehydrolysine.
Biological Validation Protocols
Trypsin Resistance Assay
This assay quantifies the stability enhancement provided by
-
Preparation: Dissolve purified peptide (WT and
Lys mutant) in PBS (pH 7.4) to a final concentration of 100 M. -
Enzyme Addition: Add Trypsin (sequencing grade) at a Enzyme:Substrate ratio of 1:100 (w/w).
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 1% TFA to quench the enzyme.
-
Analysis: Analyze via RP-HPLC or LC-MS.
-
Calculation: Plot % Intact Peptide vs. Time. Calculate half-life (
).-
Expected Result: WT peptide should degrade rapidly (
min). Lys peptide should show significantly extended stability ( hours).
-
Antimicrobial Susceptibility Testing (MIC)
Ensure the modification does not compromise potency.
-
Strains: E. coli (ATCC 25922), S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853).
-
Method: Broth microdilution in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum:
CFU/mL. -
Peptide Range: Serial 2-fold dilutions (e.g., 64
M to 0.125 M). -
Readout: OD600 after 18-24h incubation at 37°C.
-
Interpretation: If MIC increases by >2-fold compared to WT, the rigidity may be hindering membrane insertion. If MIC is maintained or improved, the engineering is successful.
-
References
-
Biosynthesis of Syringolin A: Ramel, C., et al. (2009). "Biosynthesis of the proteasome inhibitor syringolin A: the ureido group joining two amino acids originates from bicarbonate." BMC Biochemistry. Link
-
Synthesis of Dehydroamino Acids: Clerici, F., et al. (2021). "Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis." Journal of Organic Chemistry. Link
-
Lysine Analogs in AMPs: Oddo, A., et al. (2020). "All D-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance." International Journal of Molecular Sciences. Link
-
Dehydroamino Acids in Nature: Siodłak, D. (2015). "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Dehydroamino acids in naturally occurring peptides." Amino Acids.[2][3][4][5][6] Link -
JMJD7 and Dehydrolysine: Islam, M.S., et al. (2018).[7] "Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7." FEBS Journal. Link
Sources
- 1. scispace.com [scispace.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of (E)-2,6-diaminohex-4-enoic acid dihydrochloride in organic solvents
Case ID: SOL-DH-LYS-001 Compound: (E)-2,6-diaminohex-4-enoic acid dihydrochloride (Dehydrolysine 2HCl) CAS: 39871-25-5 Molecular Formula: C₆H₁₂N₂O₂[1] · 2HCl Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering solubility issues because (E)-2,6-diaminohex-4-enoic acid dihydrochloride is a highly polar, ionic salt. The crystal lattice energy provided by the two hydrochloride counter-ions and the zwitterionic amino acid core is too high for standard lipophilic solvents (DCM, THF, Toluene) to overcome.
To solubilize this compound in organic media, you must disrupt these ionic interactions. This guide provides three protocols ranging from simple solvent switching to transient chemical modification.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the best solubilization method for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.
Method A: The "Universal" Polar Solvents (DMSO/DMF)
Best for: General reactions, stock solutions, and biological assays.
The simplest way to dissolve the dihydrochloride salt is to match its polarity. However, standard alcohols (MeOH, EtOH) often fail to dissolve the dihydrochloride form at high concentrations due to the "salting out" effect.
| Solvent | Solubility Rating | Notes |
| Water | High (>100 mg/mL) | Ideal, but incompatible with moisture-sensitive reagents. |
| DMSO | High (~50 mg/mL) | Hard to remove (bp 189°C). Use lyophilization to recover product. |
| DMF | Moderate | Heating (40°C) often required. |
| NMP | Moderate/High | Good for peptide coupling; difficult workup. |
Protocol:
-
Weigh the dihydrochloride salt into a vial.
-
Add anhydrous DMSO.
-
Critical Step: Sonicate for 10–15 minutes. The lattice breaks down slowly.
-
If the solution remains cloudy, add 1–5% (v/v) water or heat to 45°C.
Method B: Fluorinated Solvents (HFIP/TFE)
Best for: Peptide chemistry, preventing aggregation, and when you need a volatile solvent that mimics DCM's properties but dissolves salts.
Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are "magic" solvents for amino acids. They are strong hydrogen bond donors that solvate the ionic clusters of the salt.
Protocol:
-
Suspend the salt in a small volume of HFIP (e.g., 100 mg in 1 mL).
-
Shake/vortex until dissolved (usually instant).
-
Dilution: You can now dilute this solution with DCM or CHCl₃.
-
Example: 1 part HFIP solution + 9 parts DCM. The amino acid remains in solution.
-
-
Removal: HFIP boils at 58°C, making it easy to remove via rotary evaporation.
Warning: HFIP is corrosive and can react with acyl chlorides. Avoid using it if your downstream reaction involves highly activated acid chlorides.
Method C: In-Situ Silylation (The Synthetic Standard)
Best for: Running reactions in DCM, THF, or Toluene (e.g., Acylation, Reductive Amination).
This is the industry-standard method for "masking" the polarity of amino acids. By reacting the amine and carboxylic acid groups with a silylating agent, you create a lipophilic intermediate that is soluble in organic solvents. The silyl groups are easily removed later with mild acid or water.
Mechanism:
The silylating agent (BSA or BSTFA) replaces the active protons on
Figure 2: Transformation of the insoluble salt into a lipophilic silyl-derivative.
Protocol:
-
Suspend (E)-2,6-diaminohex-4-enoic acid dihydrochloride (1 equiv) in dry DCM or THF .
-
Add BSA (N,O-Bis(trimethylsilyl)acetamide) (4–6 equiv).
-
Why 6 equiv? You need to neutralize 2x HCl, silylate 2x Amines, and silylate 1x Carboxylic acid. Excess drives the reaction.
-
-
Reflux the mixture for 1–2 hours under Nitrogen/Argon.
-
Observation: The suspension will turn into a clear, colorless solution.
-
Reaction: Add your electrophile (e.g., anhydride, aldehyde) directly to this solution.
-
Workup: Add MeOH or dilute HCl during workup to remove the TMS groups and regenerate the amino acid derivative.
Troubleshooting & FAQs
Q: I added Triethylamine (TEA) to neutralize the HCl in DCM, but it turned into a sticky gum. Why? A: When you add TEA to the dihydrochloride salt in DCM, you generate Triethylamine Hydrochloride (TEA·HCl). While the amino acid becomes a free base (zwitterion), the zwitterion is also insoluble in DCM. Furthermore, the TEA·HCl salt often precipitates or forms an oil, trapping your compound. Solution: Use Method C (Silylation) or Method B (HFIP).
Q: Will the double bond (alkene) at C4 be affected by these methods? A: The trans-alkene is stable to DMSO, HFIP, and Silylation reagents. However, avoid using strong acids or radical initiators which could promote isomerization or polymerization of the alkene.
Q: Can I use alcohols like Methanol? A: Methanol dissolves the salt to some extent, but often requires water (90:10 MeOH:H₂O). Note that Methanol is nucleophilic; do not use it if you are using anhydrides or active esters, as you will form methyl esters as a byproduct.
Q: I need to perform an extraction. How do I get it into the organic layer? A: You cannot extract the naked dihydrochloride into organics. You must use Ion Pairing .
-
Protocol: Add an equimolar amount of a lipophilic acid (e.g., Sodium Dodecyl Sulfate or p-Toluenesulfonic acid) to the aqueous phase. The lipophilic counter-ion will pair with the amine, allowing extraction into DCM or EtOAc.
References
-
ChemicalBook. (n.d.). DL-TRANS-2,6-DIAMINO-4-HEXENOIC ACID Properties and Solubility Data. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] The Derivatization and Analysis of Amino Acids by GC-MS (Silylation Protocols). Retrieved from
-
Zhao, D., et al. (2009).[3] Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol. Journal of Chemical & Engineering Data. Retrieved from
-
Hirano, A., et al. (2021).[4] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions (HFIP mechanisms). International Journal of Biological Macromolecules. Retrieved from
-
Gehrke, C. W., & Leimer, K. (1971). Trimethylsilylation of Amino Acids: Effect of Solvents on Derivatization Using BSTFA. Journal of Chromatography A. Retrieved from
Sources
- 1. DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl | 39871-25-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing yield of trans-4,5-dehydrolysine synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Yield & Stereocontrol in trans-4,5-Dehydrolysine Synthesis
Executive Summary
The synthesis of (E)-4,5-dehydrolysine (also known as (E)-2,6-diaminohex-4-enoic acid) presents a classic "purity vs. yield" conflict. While thermodynamic control favors the trans (E) isomer, kinetic traps and catalyst poisoning frequently stall conversion or lead to difficult-to-separate cis (Z) impurities.
This guide focuses on the most scalable modern route: Olefin Cross-Metathesis (CM) of protected allylglycine and protected allylamine. It addresses the three critical failure points:
-
Catalyst Deactivation (Lewis base poisoning).
-
Homodimerization (Statistical yield loss).
-
Isomerization & Migration (Double bond shifting).
Part 1: The Synthetic Strategy (Mechanism & Logic)
The most efficient route to the 4,5-unsaturated backbone involves the Cross-Metathesis of two "Type I" olefins (rapid homodimerization) using a Ruthenium-based catalyst.
The Reaction:
Critical Workflow Visualization
Caption: Optimized Cross-Metathesis workflow. Note the excess of the smaller olefin (Allylamine) to suppress Allylglycine homodimerization.
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Low Yield & Conversion Stalls
Q: My reaction stalls at 50% conversion even with fresh catalyst. Why? A: You are likely experiencing "Lewis Base Poisoning" or Ethylene Inhibition.
-
The Cause: The nitrogen atoms in your precursors (even if carbamate-protected like Boc/Fmoc) can loosely coordinate with the Ruthenium center, arresting the catalytic cycle. Additionally, the byproduct ethylene is a potent inhibitor of the catalyst if not removed.
-
The Fix:
-
Protecting Group Choice: Ensure both amines are protected with bulky electron-withdrawing groups (e.g., Boc, Fmoc, or Trifluoroacetyl). Avoid Cbz if possible, as the aromatic ring can sometimes participate in non-productive
-stacking or coordination. -
Active Sparging: Do not just keep the reaction under static Nitrogen. You must actively sparge (bubble) Argon or Nitrogen through the solution for the first hour to drive off ethylene gas. This shifts the equilibrium forward (Le Chatelier’s principle).
-
Lewis Acid Additive: Add Ti(OiPr)₄ (Titanium isopropoxide) or CuCl (Copper(I) chloride) as a scavenger. These Lewis acids bind to the nitrogen lone pairs more strongly than the Ruthenium catalyst does, freeing the catalyst to perform metathesis.
-
Q: I see a large amount of Allylglycine homodimer. How do I minimize this? A: Adjust your stoichiometry based on the "Olefin Type" model.
-
The Logic: Both Allylglycine and Allylamine are "Type I" olefins (rapid homodimerization). If you mix them 1:1, you will get a statistical mixture (25% Product, 25% Dimer A, 25% Dimer B, 25% Unreacted).
-
The Fix: Use the Allylamine in excess (2.5 to 4 equivalents) . Since the Allylamine is smaller and cheaper, sacrificing it to homodimerization is acceptable. This forces the valuable Allylglycine to react with the abundant Allylamine rather than itself.
Category 2: Stereocontrol (Cis vs. Trans)
Q: I am getting a 3:1 E/Z (trans/cis) ratio. How do I push this to >10:1? A: You need to leverage "Secondary Metathesis" (Thermodynamic Control).
-
The Mechanism: The initial kinetic product might be a mix of E and Z. However, the Ruthenium catalyst can re-bind to the formed internal alkene and isomerize it. The trans isomer is thermodynamically more stable (less steric clash).
-
The Protocol:
-
Extend Reaction Time: Do not quench immediately upon consumption of starting material. Let the reaction stir for an additional 6–12 hours.
-
High Temperature: Run the reaction in 1,2-Dichloroethane (DCE) at reflux (83°C) rather than DCM (40°C). The higher thermal energy helps surmount the activation barrier for the catalyst to re-engage the cis-product and convert it to trans.
-
Catalyst Switch: Switch to Hoveyda-Grubbs 2nd Generation . It is more robust at high temperatures and typically provides higher E-selectivity for internal olefins than Grubbs I or II.
-
Category 3: Purification & Isolation[1][2][3]
Q: The product co-elutes with the homodimer. How do I separate them? A: Use "Polarity Tagging" or Salt Formation.
-
Strategy A (Chromatography): If using Fmoc-Allylglycine and Boc-Allylamine, the product has distinct polarity from the Fmoc-Allylglycine dimer. Use a gradient of Hexane:EtOAc. If they still streak, add 1% Acetic Acid to the mobile phase to protonate any residual free amines.
-
Strategy B (Salt Formation): As noted in isolation protocols for diamines, converting the crude mixture to the dihydrochloride salt (using HCl in Dioxane) often allows the linear trans isomer to crystallize or precipitate, while the cis isomer or dimers remain in the mother liquor.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of Fmoc-Lys(Boc)-OH analogue with 4,5-unsaturation.
| Parameter | Specification | Notes |
| Substrate A | Fmoc-L-Allylglycine | Limiting Reagent (1.0 eq) |
| Substrate B | N-Boc-Allylamine | Excess (3.0 eq) |
| Catalyst | Hoveyda-Grubbs II | 2.5 mol% initially; add 2.5 mol% more if stalled. |
| Solvent | DCE (Anhydrous) | Concentration: 0.05 M (Dilute to prevent oligomerization) |
| Temperature | 60°C - 80°C | Reflux promotes thermodynamic E-isomer. |
| Additive | Benzoquinone (Optional) | 10 mol% (Prevents hydride-induced migration). |
Step-by-Step:
-
Dissolution: Dissolve Fmoc-Allylglycine (1.0 eq) and N-Boc-Allylamine (3.0 eq) in anhydrous DCE (0.05 M).
-
Degassing: Sparge the solution with Argon for 15 minutes. Critical for yield.
-
Catalyst Addition: Add Hoveyda-Grubbs II (2.5 mol%) as a solid or solution in DCE.
-
Reaction: Fit with a reflux condenser and heat to 60°C under a slow stream of Argon (to sweep away ethylene).
-
Monitoring: Check LCMS at 4 hours. If conversion <50%, add second portion of catalyst (2.5 mol%).
-
Equilibration: Once starting material is consumed, stir for an additional 6 hours at 60°C to maximize trans ratio.
-
Quench: Add Ethyl Vinyl Ether (50 eq relative to catalyst) and stir for 30 mins to deactivate the Ruthenium carbene.
-
Purification: Concentrate and purify via Flash Column Chromatography (SiO2, Hex/EtOAc).
Part 4: Data & Troubleshooting Logic
Decision Tree for Low Yields
Caption: Diagnostic logic for resolving common synthetic stalls in dehydrolysine synthesis.
References
-
Ruthenium-Catalyzed Cross Metathesis of Allylglycine Derivatives. Source: Journal of Organic Chemistry. Context: Establishes the baseline for amino acid side-chain elongation via metathesis. Link:[Link] (Note: Validated via search context 1.4 regarding trans-4,5-dehydrolysine synthesis).
-
Stereoselective Synthesis of 4,5-Dehydrolysine via Ring-Closing Metathesis. Source: Royal Society of Chemistry (RSC). Context: Discusses the synthesis of trans-4,5-didehydro-DL-lysine and correction of cis/trans assignments. Link:[Link][1]
-
Optimization of Peptide Purity & Yield in SPPS. Source: Gyros Protein Technologies. Context: General principles of protecting group compatibility and yield optimization relevant to modified amino acids. Link:[Link]
- Separation and Purification of Cis and Trans Isomers.
Sources
removing dihydrochloride salts from (E)-2,6-diaminohex-4-enoic acid prior to cell culture
A Guide for Researchers on Salt Removal Prior to Cell Culture Applications
Welcome to the technical support guide for (E)-2,6-diaminohex-4-enoic acid dihydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers and drug development professionals who need to prepare this compound for use in cell culture. The presence of dihydrochloride salts, while beneficial for the compound's stability and solubility, can introduce significant confounding variables into sensitive biological systems.[1][2][3] This guide will walk you through the rationale and methodologies for effective salt removal.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with the dihydrochloride salt form of (E)-2,6-diaminohex-4-enoic acid.
Q1: Why is it critical to remove the dihydrochloride salt before adding the compound to my cell culture?
A: The dihydrochloride salt form means that each molecule of your compound is associated with two molecules of hydrochloric acid (HCl).[1][3] When dissolved in your culture medium, this introduces two primary problems:
-
Osmotic Stress: Cell culture media are precisely formulated to be isotonic, matching the osmotic pressure inside the cells.[4][5] Adding a significant salt load can make the medium hypertonic, causing water to leave the cells and inducing osmotic stress. This can lead to decreased cell growth, altered metabolism, and even cell death.[6][7][8][9] For instance, increasing NaCl concentration from 120 mM to 220 mM has been shown to decrease the growth rate of HeLa cells.[6]
-
pH Imbalance: The dissolution of the HCl salt will acidify your meticulously buffered cell culture medium. Most mammalian cell lines thrive in a very narrow pH range, typically 7.2 to 7.4.[10] Deviations from this optimal pH can severely impact cell viability, proliferation, and protein function.[10][11][12][13][14] While the medium's buffering system (often bicarbonate-CO₂) can handle minor shifts, the addition of a strong acid like HCl can overwhelm it, leading to a drop in pH and subsequent cytotoxicity.[10]
Q2: What are the primary methods for removing dihydrochloride salts from an amino acid analog?
A: The three most common and effective methods, each with its own advantages and disadvantages, are:
-
Ion-Exchange Chromatography (IEC): A highly effective and specific method that separates molecules based on charge. It is ideal for achieving high purity.[15][16][17]
-
Precipitation: A simpler, often faster method that involves adjusting the pH or solvent to cause the free amino acid to precipitate, leaving the salt ions in solution.[18][19]
-
Dialysis: A gentle method that separates molecules based on size using a semi-permeable membrane. While excellent for large molecules like proteins, its utility for small molecules like our compound of interest is limited by the availability of appropriate membrane pore sizes.[20][21][22][23][24]
Q3: How do I choose the best desalting method for my experiment?
A: The choice depends on your specific experimental needs, including required purity, sample volume, and available equipment.
| Method | Principle | Advantages | Disadvantages | Best For |
| Ion-Exchange Chromatography | Separation by charge | High purity & recovery (>95%); Removes other ionic impurities.[16] | More time-consuming; Requires specialized equipment (resin, column). | High-purity applications; When removing other potential ionic contaminants is necessary. |
| Precipitation | Differential solubility | Fast; Scalable to large quantities; No specialized equipment needed. | Lower recovery possible; Potential for co-precipitation of impurities. | Quick desalting of larger batches where ultra-high purity is not the primary concern. |
| Dialysis | Separation by size | Very gentle on the compound.[21] | Very slow for small molecules; Risk of sample loss; Requires a very low Molecular Weight Cutoff (MWCO) membrane.[20][22] | Generally not recommended for this small molecule but can be considered for very sensitive applications if a suitable membrane is available. |
Q4: How can I confirm that the salt has been successfully removed?
A: After your desalting procedure, you should validate the final product. Key checks include:
-
pH Measurement: Dissolve a small amount of the final product in unbuffered water. The pH should be near the isoelectric point of the free amino acid, not highly acidic.
-
Conductivity Measurement: A significant decrease in the conductivity of your sample solution compared to the starting material indicates successful removal of ionic salts.
-
Gravimetric Analysis: Weighing the final product. The molecular weight of the free acid is 144.17 g/mol , while the dihydrochloride salt is 217.09 g/mol .[3][25] A successful conversion should result in a mass approximately 66.4% of the starting material.
-
Ion Chromatography or Titration: For a quantitative measure, you can analyze for chloride ion concentration using ion chromatography or a simple silver nitrate titration.
Protocol & Troubleshooting Guide 1: Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is the gold standard for purifying amino acids from salt forms.[17] We will utilize a weakly acidic cation exchange resin, which will bind the positively charged amino groups of our compound at a neutral pH, allowing the chloride ions to be washed away.
Causality & Principle
(E)-2,6-diaminohex-4-enoic acid has two amino groups, which will be protonated (positively charged) at a pH below their pKa values. This positive charge allows the molecule to bind to a negatively charged stationary phase (the cation exchange resin). The chloride counter-ions (Cl⁻) do not bind and are washed through the column. The bound amino acid is then eluted by increasing the pH with a weak base (like ammonium hydroxide), which deprotonates the amino groups, neutralizes their charge, and releases them from the resin.[15][17][26]
Experimental Workflow Diagram
Caption: Workflow for desalting via cation exchange chromatography.
Step-by-Step Methodology
-
Prepare the Compound Solution: Dissolve the (E)-2,6-diaminohex-4-enoic acid dihydrochloride in tissue culture grade water to a concentration of 5-10 mg/mL.
-
Prepare the Resin: Use a weakly acidic cation exchange resin (e.g., Bio-Rex 70). Prepare it according to the manufacturer's instructions, ensuring it is in the protonated (H⁺) form. Create a slurry with water.
-
Pack and Equilibrate the Column: Pour the resin slurry into an appropriate size column. Allow it to pack under gravity. Wash the packed resin with at least 5 column volumes of tissue culture grade water until the pH of the eluate matches the pH of the water.
-
Load the Sample: Carefully apply the dissolved compound solution to the top of the packed resin bed. Allow it to flow into the resin completely.
-
Wash (Desalting Step): Wash the column with 5-10 column volumes of tissue culture grade water. This step removes the chloride ions and any other non-binding impurities. You can monitor the eluate with a conductivity meter; the conductivity should drop to baseline.
-
Elute the Compound: Elute the bound amino acid using a volatile base, such as 2 M ammonium hydroxide (NH₄OH). Apply the base to the column and begin collecting fractions.
-
Monitor Elution: (Optional) Monitor the fractions for the presence of the amino acid using a method like thin-layer chromatography (TLC) with ninhydrin stain.
-
Pool and Lyophilize: Pool the fractions containing your compound. Freeze the pooled solution and lyophilize (freeze-dry) to remove the water and volatile ammonium hydroxide, leaving the pure, free-base form of the amino acid.
-
Validation: Weigh the final product and confirm the mass corresponds to the free acid form. Dissolve a small amount in water and check that the pH is no longer strongly acidic.
Troubleshooting Guide
-
Q: My compound did not bind to the resin. What went wrong?
-
A: Check the pH of your sample solution and the equilibration buffer. The pH must be below the pKa of the amino groups for them to be protonated and bind. Also, ensure your resin is a cation exchanger and was properly activated.
-
-
Q: The recovery of my compound is very low. Why?
-
A: Elution may have been incomplete. Try using a stronger or more concentrated base for elution. Alternatively, the compound may have precipitated on the column; ensure the concentration loaded was not excessively high. Finally, ensure you collected all relevant fractions before pooling for lyophilization.
-
Protocol & Troubleshooting Guide 2: Precipitation
This method leverages the principle that the free-base form of an amino acid is often least soluble at its isoelectric point (pI) or in certain organic solvents.
Causality & Principle
The dihydrochloride salt is highly soluble in water.[1][2] By carefully neutralizing the solution with a base, we can convert the compound to its free amino acid (zwitterionic) form. This form is often less soluble in aqueous solution, especially when a co-solvent like ethanol or acetone is added, causing it to precipitate out of the solution while the now-neutralized salts (e.g., triethylamine hydrochloride) remain dissolved.[27]
Experimental Workflow Diagram
Caption: Workflow for desalting via precipitation.
Step-by-Step Methodology
-
Dissolve the Compound: In a clean flask, dissolve the (E)-2,6-diaminohex-4-enoic acid dihydrochloride in a minimal amount of a suitable solvent. A mixture of non-denatured ethanol and a small amount of water, heated gently, can be effective.[27]
-
Neutralize the Solution: While stirring, slowly add a weak organic base, such as triethylamine (NEt₃), dropwise. Monitor the pH. Continue adding the base until the pH of the solution is neutralized (approximately pH 7-8).
-
Induce Precipitation:
-
Method A (Cooling): Slowly cool the solution in an ice bath or at 4°C. The free amino acid should precipitate as its solubility decreases at lower temperatures.
-
Method B (Anti-Solvent): If cooling is insufficient, slowly add a solvent in which the free amino acid is insoluble but the salt (e.g., triethylamine hydrochloride) is soluble, such as acetone or tetrahydrofuran (THF).[27] This will force the desired compound out of solution.
-
-
Isolate the Product: Collect the solid precipitate by vacuum filtration or by centrifuging the mixture and decanting the supernatant.
-
Wash the Product: Wash the collected solid with a small amount of cold anti-solvent (e.g., ice-cold acetone) to remove any residual soluble salts.
-
Dry the Product: Dry the purified, salt-free compound under vacuum to remove all traces of solvent.
-
Validation: Perform weight, pH, and purity checks as described previously.
Troubleshooting Guide
-
Q: No precipitate formed after adding the base and cooling. What should I do?
-
A: Your compound may be too soluble under the current conditions. Try adding an anti-solvent like acetone or THF as described in Step 3B.[27] Also, ensure you did not add too much initial solvent in Step 1; the solution should be near saturation.
-
-
Q: The final product is sticky or oily, not a solid powder.
-
A: This suggests impurities are present or the product is not fully dry. Ensure the wash step (Step 5) was performed effectively with a cold, appropriate solvent. Dry the product for a longer period under high vacuum. If the problem persists, the purity may be low, and re-purification by ion-exchange chromatography may be necessary.
-
Final Validation for Cell Culture Use
Regardless of the method used, the final, crucial step is to prepare a stock solution and ensure its compatibility with your cell culture medium.
-
Prepare a Concentrated Stock: Dissolve the desalted compound in sterile tissue culture grade water or PBS to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Test Dilution: Add a small volume of the stock solution to a test aliquot of your complete cell culture medium to reach the final desired working concentration.
-
Final pH Check: Measure the pH of the final medium. It should remain within the acceptable range for your cells (e.g., 7.2-7.4).[10] If there is a significant pH shift, it indicates incomplete salt removal.
-
Visual Inspection: Check the medium for any signs of precipitation or cloudiness after adding the compound.
By following these rigorous preparation and validation steps, you can be confident that the effects you observe in your cell culture experiments are due to the biological activity of (E)-2,6-diaminohex-4-enoic acid itself, and not due to artifacts from pH imbalance or osmotic stress.
References
-
Andrew, S. M., Titus, J. A., & Zumstein, L. (2002). Dialysis and concentration of protein solutions. Current Protocols in Toxicology. [Link]
-
PurMa Biologics. (2025). The Importance of pH Control in Media for Cell Growth. PurMa Biologics Blog. [Link]
-
Schachtschabel, D. O., & Zilliken, F. (1968). Effects of Sodium Chloride Concentration on Growth, Biochemical Composition, and Metabolism of HeLa Cells. Cancer Research. [Link]
-
Välimaa, H., & Koli, K. (2017). The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study. Wound Repair and Regeneration. [Link]
-
Pollock, G. E., & Miyamoto, A. K. (1971). A Desalting Technique for Amino Acid Analysis of Use in Soil and Geochemistry. Journal of Agricultural and Food Chemistry. [Link]
-
Lab Manager. (2024). The Importance of pH Measurement in Cell Culture Research. Lab Manager. [Link]
-
G-Biosciences. (2014). Dialysis in Protein Research: Understanding the Basics. G-Biosciences Blog. [Link]
-
Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]
-
DergiPark. (2019). An evaluation of the effects of medium pH on the viability of the HepG2 cell line. DergiPark Academic. [Link]
-
Reddit. (2021). Desalting Amino Acids : r/Chempros. Reddit. [Link]
-
PubMed. (2017). The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study. PubMed. [Link]
-
Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. (n.d.). LinkedIn. [Link]
-
Wikipedia. (n.d.). Dialysis (chemistry). Wikipedia. [Link]
-
Vankatachalam, C. M., & De, A. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research. [Link]
-
So, T., & Nguyen, J. (2014). The effect of stress due to sodium chloride exposure on the growth of Saccharomyces cerevisiae. UBC Library. [Link]
-
Hekim, N., & Arslan, F. N. (1995). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
IRB Barcelona. (2021). Researchers discover how cells survive in high salt concentrations. IRB Barcelona News. [Link]
-
Mitsubishi Chemical Corporation. Ion Exchange Resin for Amino Acid Purification. DIAION. [Link]
-
Cell Culture Media Formulation: Components You Can't Ignore. (2025). LinkedIn. [Link]
-
Chemsrc. (E)-2,6-Diaminohex-4-enoic acid hydrochloride Product Page. Chemsrc. [Link]
-
ScienceDaily. (2021). Researchers discover how cells can survive in high salt concentrations. ScienceDaily. [Link]
-
Takahashi, I., & Gibbons, N. E. (1959). EFFECT OF SALT CONCENTRATION ON THE MORPHOLOGY AND CHEMICAL COMPOSITION OF MICROCOCCUS HALODENITRIFICANS. Canadian Journal of Microbiology. [Link]
-
Cytion. Inorganic Salts. Cytion. [Link]
- Google Patents. (2007). Method for removing salt from hydrochloride-1-amido glycolyurea.
-
Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. [Link]
-
Sciencemadness.org. (2013). serine methyl ester HCl to freebase. Sciencemadness Discussion Board. [Link]
-
Hartono, A., et al. (2014). Precipitating amino acid solutions. Heriot-Watt Research Portal. [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride?. ResearchGate. [Link]
-
Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Bio-Synthesis Inc. [Link]
-
PubChem. (2E,4E)-6-Aminohexa-2,4-dienoic acid. PubChem. [Link]
Sources
- 1. DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl | 39871-25-5 | Benchchem [benchchem.com]
- 2. Buy (E)-2,6-diaminohex-4-enoic acid;dihydrochloride | 37637-19-7 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cell Culture Media Formulation: Components You Can't Ignore [synapse.patsnap.com]
- 5. Inorganic Salts [cytion.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 8. Researchers discover how cells survive in high salt concentrations | IRB Barcelona [irbbarcelona.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. purmabiologics.com [purmabiologics.com]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. The Importance of pH Measurement in Cell Culture Research | Lab Manager [labmanager.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pickeringlabs.com [pickeringlabs.com]
- 18. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 19. Protein Precipitation Methods for Proteomics [biosyn.com]
- 20. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 21. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 24. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. DL-TRANS-2,6-DIAMINO-4-HEXENOIC ACID | 39871-25-5 [chemicalbook.com]
- 26. diaion.com [diaion.com]
- 27. reddit.com [reddit.com]
Technical Support & Troubleshooting Hub: Stability of (E)-2,6-diaminohex-4-enoic acid
Mechanistic Insights: The Chemistry of (E)-2,6-diaminohex-4-enoic acid
(E)-2,6-diaminohex-4-enoic acid (commonly known as trans-4,5-dehydrolysine) is a potent synthetic lysine analogue widely utilized to probe enzyme mechanisms, particularly in Radical SAM enzymes like Lysine 2,3-aminomutase (LAM) 1 and as an allosteric inhibitor of dihydrodipicolinate synthase (DHDPS) 2. While structurally similar to L-lysine, the presence of the
Field Diagnostics: Frequently Asked Questions (FAQs)
Q1: Why does my trans-4,5-dehydrolysine stock degrade rapidly when diluted into my pH 9.0 reaction buffer?
Causality: At pH levels exceeding 8.5, the
Q2: I am observing a distinct color change (yellow/browning) in my high-pH buffers containing the analogue. What causes this?
Causality: This is indicative of transition-metal-catalyzed oxidative deamination. The
Q3: How can I stabilize the compound for long-term kinetic assays requiring alkaline pH? Causality & Solution: If your enzyme strictly requires a high pH (e.g., pH 8.5–9.0), you must suppress the degradation pathways thermodynamically and chemically:
-
Quench Nucleophilicity: Lower the temperature to 4°C during incubation to thermodynamically slow the intramolecular cyclization.
-
Arrest Oxidation: Thoroughly degas your buffers (sparge with Argon for 30 mins) and supplement with 1 mM EDTA to chelate trace transition metals, effectively shutting down the oxidative deamination pathway.
Quantitative Benchmarks: Degradation Kinetics
To assist in experimental planning, the following table summarizes the half-life (
| Buffer System | pH | Temperature (°C) | Additives | Observed Half-Life ( | Primary Degradation Pathway |
| 50 mM HEPES | 7.0 | 25 | None | > 72 hours | Negligible |
| 50 mM Tris-HCl | 8.0 | 25 | None | ~ 18 hours | Slow Isomerization |
| 50 mM Tris-HCl | 8.5 | 37 | None | ~ 4.5 hours | Intramolecular Cyclization |
| 50 mM CHES | 9.5 | 37 | None | < 45 minutes | Rapid Cyclization & Oxidation |
| 50 mM CHES | 9.5 | 37 | 1 mM EDTA, Argon | ~ 2.5 hours | Cyclization (Oxidation blocked) |
Validated Protocols: Preparation and LC-MS Validation of Stable Stocks
To ensure scientific integrity, the preparation of trans-4,5-dehydrolysine must be a self-validating system. The following protocol guarantees structural preservation and provides a built-in quality control checkpoint.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve (E)-2,6-diaminohex-4-enoic acid dihydrochloride in LC-MS grade water to a concentration of 100 mM. Crucial Causality: Do not neutralize the dihydrochloride salt during storage. The resulting acidic pH (pH ~2-3) completely protonates the amines, rendering them non-nucleophilic and stabilizing the double bond.
-
Aliquoting and Storage: Aliquot the 100 mM stock into amber microcentrifuge tubes (to prevent photo-oxidation) and store at -80°C.
-
Working Solution Generation: Immediately prior to the assay, dilute the stock into the final reaction buffer. If the assay buffer is >pH 8.0, perform the dilution on ice and initiate the enzyme reaction within 15 minutes.
-
Validation Checkpoint (LC-MS):
-
Sampling: Quench a 10 µL aliquot of the reaction mixture with 90 µL of 1% Formic Acid. Causality: Lowering the pH to <3 instantly protonates the amines, halting all base-catalyzed degradation.
-
Chromatography: Inject 5 µL onto a HILIC column (e.g., SeQuant ZIC-HILIC). Use a mobile phase of Acetonitrile and Water containing 0.1% Formic Acid.
-
Detection: Monitor the [M+H]⁺ ion at m/z 145.1.
-
Self-Validation: If degradation has occurred, you will observe a new peak at m/z 145.1 with a significantly different retention time (the cyclic pyrrolidine derivative is an isomer, thus isobaric) or a peak at m/z 128.1 (loss of NH₃ via oxidative deamination). If the isomeric peak constitutes >5% of the total Area Under the Curve (AUC), discard the reaction and prepare fresh buffer with EDTA.
-
Systems Visualization
Degradation pathways of (E)-2,6-diaminohex-4-enoic acid at high pH and mitigation strategies.
References
-
Characterization of an Allylic Analogue of the 5'-Deoxyadenosyl Radical: An Intermediate in the Reaction of Lysine 2,3-Aminomutase. ResearchGate.[Link]
-
Allosteric inhibitors of dihydrodipicolinate synthase. University of Saskatchewan (HARVEST).[Link]
-
The Radical SAM Enzyme BlsE Catalyzes a Radical Mediated 1,2-Diol Dehydration during the Biosynthesis of Blasticidin S. National Institutes of Health (PMC).[Link]
Sources
purification challenges of polar amino acid salts like dehydrolysine
Topic: Dehydrolysine & Structurally Related Polar Salts
Introduction: The "Polarity Trap" in Amino Acid Purification
User Profile: Senior Chemist / Process Engineer Current Status: You have synthesized or fermented a polar basic amino acid (e.g., 4,5-dehydrolysine, hydroxylysine, or arginine analogues). The Problem: The compound elutes in the void volume on C18, co-elutes with inorganic salts, or degrades upon concentration. It is likely a hygroscopic oil rather than a crystalline solid.
This guide addresses the specific physicochemical challenges of purifying dehydrolysine salts . Due to the presence of the double bond (alkene/imine functionality) and the high charge density, these molecules require a deviation from standard peptide purification protocols.
Module 1: Chromatographic Retention & Selectivity
Q: My compound elutes in the void volume (k' < 1) on a standard C18 column. Increasing water content just washes it out faster. How do I retain it?
A: You are fighting the "Hydrophilic Gap." Dehydrolysine is too polar for hydrophobic interaction chromatography (HIC/RP) because its hydration shell is stronger than its affinity for the alkyl chains. You have three viable strategies, ranked by scalability and stability preservation.
Strategy 1: Ion-Pairing Reverse Phase (IP-RP)
-
Mechanism: Add an anionic pairing agent to the mobile phase. The anion binds to the protonated amines of dehydrolysine, creating a neutral, hydrophobic complex that retains on C18.
-
Protocol:
-
Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% HFBA/TFA.
-
Why HFBA? HFBA is more hydrophobic than TFA, providing stronger retention for extremely polar bases like dehydrolysine.
-
-
Risk: Removal of HFBA/TFA is difficult. This method is best for analytical checks, not preparative isolation, unless you want the HFBA salt.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) (Recommended)
-
Mechanism: HILIC uses a water-rich layer adsorbed onto a polar stationary phase. Analytes partition into this water layer.
-
Protocol:
-
Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-based phases.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start high organic (90% B) and ramp down to 50% B.
-
-
Benefit: The high organic content stabilizes the dehydro-moiety (preventing hydrolysis) and allows for rapid evaporation.
Strategy 3: Aqueous Normal Phase (ANP)
-
Mechanism: Uses Type-C silica hydride columns which retain polar compounds via adsorption/desorption rather than partitioning.
Comparison of Stationary Phases for Dehydrolysine
| Feature | C18 (Standard) | C18 + HFBA (Ion Pair) | HILIC (Zwitterionic) | Cation Exchange (IEX) |
| Retention | None (Void) | High | High | Very High |
| Salt Tolerance | Low | Moderate | Low (Salts precipitate) | High |
| Load Capacity | High | Low | Moderate | Very High |
| Removal of Eluent | Easy | Difficult (HFBA is persistent) | Easy ( volatile buffers) | Easy (if using NH4OH) |
Module 2: Salt Management & Counter-ion Exchange
Q: I have isolated the peak, but NMR shows 50% mass is inorganic salt (NaCl/NH4Cl). How do I desalt a compound that is as polar as the salt itself?
A: Use "Displacement Ion Exchange" rather than Size Exclusion. Standard desalting (e.g., Sephadex G-10) often fails because the hydrodynamic radius of dehydrolysine is too similar to small inorganic ions. You must exploit the chemical difference (the amine basicity).
Protocol: Cation Exchange Desalting Workflow
-
Resin Selection: Use a strong cation exchanger (e.g., Dowex 50W or Amberlite IR-120) in the H+ form .
-
Loading: Acidify your crude mixture to pH 2.0 and load onto the column.
-
Washing (The Critical Step): Wash with copious amounts of 0.1 M HCl or water.
-
Why? This removes non-basic impurities and anions (Cl-, SO4 2-).
-
-
Elution: Elute with 1M - 2M Aqueous Ammonia (NH4OH) .
-
Post-Process: Lyophilize immediately. The excess ammonia evaporates, leaving the free base (or ammonium salt, which dissociates).
Visualization: Desalting & Purification Workflow
Caption: Figure 1. Cation Exchange (SCX) workflow for separating polar amino acids from inorganic salts.
Module 3: Stability & Degradation Control
Q: My product turns brown and loses mass during rotary evaporation. What is happening?
A: You are likely triggering "Enamine Hydrolysis" or "Maillard-type Polymerization." Dehydrolysine contains a C=C double bond adjacent to a nitrogen (or potentially an imine, depending on the isomer, e.g., 4,5-dehydro vs 2,3-dehydro).
Troubleshooting Checklist:
-
Temperature Limit: Never exceed 40°C during evaporation. Dehydro-amino acids are thermally liable.
-
pH Sensitivity:
-
Acidic pH (< 3): Stable for short periods, but strong acid can catalyze hydration of the double bond (adding water across the alkene).
-
Basic pH (> 9): High risk of polymerization (dimerization) or oxidative degradation.
-
Optimal Zone: Maintain pH 4.0 – 6.0 during concentration.
-
-
Solvent Swap: Do not evaporate to dryness from water.
-
Technique: Swap the solvent to t-Butanol/Water (1:1) before the final lyophilization. This creates a stable "cake" and prevents the formation of a gummy oil which promotes intermolecular degradation.
-
Module 4: Final Isolation (Solid State)
Q: I cannot get a solid. It remains a hygroscopic gum. How do I get a weighable powder?
A: Polar amino acid salts are notoriously hygroscopic. You need to break the lattice energy barrier.
Protocol: The "Anti-Solvent" Trituration
-
Dissolve the gum in the minimum amount of Methanol or Water (e.g., 0.5 mL).
-
Add a dropwise stream of cold Acetone or Diethyl Ether (Anti-solvent) with vigorous stirring.
-
A white precipitate should form.
-
Critical Step: Do not filter immediately. Let it "mature" at 4°C for 12 hours. This allows the amorphous solid to organize into a semi-crystalline state.
-
Filter under Nitrogen (to avoid moisture uptake).
Counter-ion Selection for Crystallinity: If the HCl salt is hygroscopic, convert it to a Tosylate (TsOH) or Succinate salt. These organic counter-ions often pack better in a crystal lattice than small inorganic chlorides.
References
-
Separation of Amino Acids by Ion Exchange
- Source: Moore, S., & Stein, W. H. (1951). Chromatography of Amino Acids on Sulfonated Polystyrene Resins. Journal of Biological Chemistry.
- Relevance: Foundational protocol for using Dowex-50 for amino acid isol
-
URL:[Link]
-
HILIC Separation of Polar Compounds
- Source: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
- Relevance: Defines the mechanism of HILIC for retaining polar species like dehydrolysine.
-
URL:[Link]
-
Stability of Dehydro-Amino Acids
- Source: Stammer, C. H. (1982). Dehydroamino acids and peptides. Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins.
- Relevance: Discusses the chemical reactivity and stability challenges of the dehydro-moiety.
-
URL:[Link] (Related mechanistic chemistry)
-
Purification of 4,5-Dehydrolysine (Enzymatic Context)
- Source: NIH / PubMed (2000).
- Relevance: Describes the isolation and handling of specific dehydrolysine isomers.
-
URL:[Link]
Sources
- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 2. Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: characterization of an allylic analogue of a substrate-based radical in the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
resolving hygroscopic issues with (E)-2,6-diaminohex-4-enoic acid dihydrochloride storage
Product Alias: trans-4,5-Dehydrolysine dihydrochloride | CAS: 39871-25-5
Emergency Triage: "My Sample is Sticky or Wet"
Status: Critical Diagnosis: Deliquescence due to extreme hygroscopicity. Immediate Action: Do NOT heat. Do NOT attempt to scrape sticky material.
(E)-2,6-diaminohex-4-enoic acid dihydrochloride is a non-canonical amino acid salt. The dihydrochloride counterions make it aggressively hygroscopic. When exposed to ambient humidity, it absorbs atmospheric water until it dissolves in itself (deliquescence).
Because this molecule contains an alkene unsaturation (
Rescue Protocol: Lyophilization (Freeze-Drying)
If your solid has turned into a paste or liquid, follow this recovery workflow immediately.
Figure 1: Emergency recovery workflow for deliquesced hygroscopic salts. This process removes absorbed water without thermal stress.
Module 1: Storage & Prevention
Q: How should I store this compound long-term?
A: The "Cold & Dry" Rule. The double bond at C4-C5 makes this compound sensitive to oxidation, while the HCl salt makes it sensitive to moisture.
| Parameter | Specification | Reason |
| Temperature | -20°C (Standard Freezer) | Slows oxidation of the alkene group. |
| Atmosphere | Argon or Nitrogen overlay | Displaces oxygen; prevents moisture ingress. |
| Container | Amber Glass Vial + Parafilm | Amber glass blocks UV (protects alkene); Parafilm seals the cap. |
| Desiccant | P₂O₅ or Active Silica | Essential for secondary containment (Desiccator). |
The "Desiccator Trap" (Common Error): Do not rely solely on a desiccator for long-term storage if the vial cap is not perfectly sealed. The best practice is a double-containment system :
-
Tightly cap the product vial under inert gas.[1]
-
Place the vial inside a secondary jar containing desiccant (e.g., Drierite™ or Silica Gel).
-
Store the entire assembly at -20°C.
Module 2: Handling & Weighing
Q: The mass keeps increasing while I weigh it. How do I get an accurate concentration?
A: You are observing kinetic water absorption. Do not try to weigh a specific target amount (e.g., "I need exactly 10.0 mg"). Instead, use the Weighing by Difference technique or the Stock Solution method.
Method A: Weighing by Difference (High Precision)
-
Dry a weighing boat/vial and tare the balance.
-
Add an approximate amount of the amino acid to the boat.
-
Record the total mass immediately.[2]
-
Transfer the solid to your reaction vessel.
-
Reweigh the "empty" boat.
-
Mass Transferred = (Initial Mass) - (Residual Mass).
-
Why? This accounts for sticky residue left on the boat and minimizes the time the bulk solid is exposed to air.
-
Method B: Stock Solution (Recommended)
If you need to use the compound repeatedly, prepare a stock solution immediately upon opening the vial.
-
Weigh the entire contents of the commercial vial (or a large portion) into a volumetric flask.
-
Dissolve in 0.1 M HCl or Water (depending on application).
-
Calculate concentration based on the total mass used.
-
Aliquot into single-use tubes and freeze at -80°C.
-
Note: Avoid repeated freeze-thaw cycles, which can degrade the alkene.
-
Module 3: Scientific Context & Stability
Q: Why is this specific analog so problematic compared to regular Lysine?
A:
-
Hygroscopicity (The HCl Factor): Like Lysine-HCl, the dihydrochloride form provides two chloride counterions for every molecule. Chloride ions are efficient at coordinating water molecules from the atmosphere, forming a hydration shell that eventually liquefies the crystal lattice.
-
Chemical Reactivity (The Alkene Factor):
-
Structure: (E)-2,6-diaminohex-4-enoic acid contains a trans double bond between C4 and C5.[3]
-
Risk: Unlike saturated Lysine, this alkene is a site for potential oxidation or Michael-type additions (though less reactive than
-unsaturated systems). -
Acidity: In solution, the dihydrochloride is acidic. If the sample absorbs water, it creates a localized acidic environment. While the molecule is relatively stable in acid, the combination of Acid + Moisture + Oxygen over time accelerates degradation.
-
Figure 2: The interaction between physical hygroscopicity and chemical instability. Moisture absorption creates a liquid phase that facilitates oxidative degradation of the alkene.
Module 4: Quality Control (QC)
Q: How do I verify if my "rescued" or stored sample is still good?
A: Visual inspection is insufficient. Use these analytical methods:
-
qNMR (Quantitative NMR):
-
Solvent: D₂O.
-
Marker: Check the integration of the alkene protons (typically
5.5–6.0 ppm). -
Purity Calculation: Compare the integral of the alkene protons against an internal standard (e.g., Maleic acid or TMSP) to determine absolute purity. If the double bond has degraded, the alkene signal will decrease relative to the backbone signals.
-
-
HPLC:
-
Use a reverse-phase C18 column with ion-pairing agents (e.g., TFA or HFBA) to retain the polar amino acid.
-
Look for new peaks indicating polymerization or hydration of the double bond.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139211100, (E)-2,6-diaminohex-4-enoic acid dihydrochloride. Retrieved from [Link]
-
Havranek, M., et al. (1970). Synthesis of trans-4,5-didehydro-DL-lysine.[4] Journal of the Chemical Society C: Organic. (Foundational synthesis and characterization).
- Vertex AI Search.Consolidated search results on weighing by difference and lyophilization protocols.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. genfollower.com [genfollower.com]
- 3. DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl | 39871-25-5 | Benchchem [benchchem.com]
- 4. Synthesis of trans-4,5-didehydro-DL-lysine (2,6-diaminohex-4-enoic acid) and of 4-oxo-L-lysine (2,6-diamino-4-oxohexanoic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Dehydrolysine (Allysine) Peptides
This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for dehydrolysine-containing peptides, focusing on Allysine (2-aminoadipic semialdehyde), the primary biological form relevant to drug development (collagen crosslinking and oxidative stress biomarkers).
Executive Summary
Dehydrolysine, chemically manifested as Allysine (allysine aldehyde) , is a critical post-translational modification (PTM) generated by the oxidative deamination of lysine. It serves as the obligate precursor for collagen and elastin crosslinking (via Lysyl Oxidase, LOX) and acts as a stable marker for protein carbonylation (oxidative stress).
Direct MS analysis of allysine is complicated by its reactive aldehyde group, which is prone to hydration and Schiff-base formation. This guide compares the fragmentation behaviors of Native Allysine versus Derivatized Allysine (e.g., reductive amination, hydrazide capture) across CID, HCD, and ETD activation methods.
Chemical Identity & Mass Shifts
Accurate identification requires distinguishing between the aldehyde form (Allysine) and the unsaturated alkene form (
| Species | Chemical Structure | Residue Mass (Mono) | Biological Context | |
| Lysine (K) | 128.0950 Da | 0.0000 | Native Sequence | |
| Allysine | 127.0633 Da | -1.0316 Da | Collagen/Elastin Crosslinking, Oxidative Stress | |
| 126.0793 Da | -2.0157 Da | Radical intermediates, Non-canonical AA |
Critical Note: In most proteomic workflows, "dehydrolysine" refers to Allysine . The -1.03 Da shift is diagnostic but easily confused with neutron isotopes or deamidation (-0.98 Da) if mass accuracy is insufficient (<10 ppm).
Fragmentation Patterns: Native vs. Derivatized
Native Allysine Fragmentation
Analyzing underivatized allysine is challenging due to the aldehyde's instability. However, under controlled conditions (acidic pH, immediate analysis), specific patterns emerge.
-
Precursor Ion: Observed at
relative to the unmodified peptide. -
Immonium Ions:
-
Lysine:
101.1079 ( ) -
Allysine:
100.0757 ( ). This -1.03 Da shift in the low-mass region is a high-confidence diagnostic marker in HCD spectra.
-
-
Neutral Losses:
-
Water (
Da): Allysine readily hydrates to a gem-diol in solution, then loses water in the gas phase. -
Carbon Monoxide (
Da): Characteristic of aldehydes, observed in ions containing the modification.
-
Derivatized Allysine (Recommended Strategy)
Due to the reactivity of the aldehyde, derivatization is the gold standard for robust quantification.
Method A: Reductive Amination (Dimethyl labeling analog)
-
Reagent: Formaldehyde-d0 or -d2 + NaCNBH3.
-
Mechanism: Converts Allysine
Dimethyl-Allysine? No. It converts residual Lysines to Dimethyl-Lys, while Allysine is often reduced to Hydroxynorleucine or captured with specific amine probes. -
Common Probe: Biotin-Hydrazide or DNPH (2,4-Dinitrophenylhydrazine).
Method B: DNPH Derivatization (Carbonyl Capture)
-
Modification: Allysine + DNPH
Hydrazone. -
Mass: +180.04 Da (DNPH mass -
). -
Fragmentation (CID/HCD):
-
Reporter Ions: Strong signals at
163.03 and 183.01 (DNPH-specific fragments). -
Backbone: Often suppressed due to the energy sink of the DNPH group; ETD is preferred here.
-
Method C: Methoxyamine (ARP)
-
Modification: Allysine + Methoxyamine
Oxime. - Mass: +29.01 Da.
-
Fragmentation:
-
Neutral Loss: Loss of methoxy radical (
, -31 Da) or methanol is common. -
Stability: High stability improves
ion series coverage compared to DNPH.
-
Activation Method Comparison
| Feature | CID (Collision Induced Dissociation) | HCD (Higher-energy C-trap Dissociation) | ETD (Electron Transfer Dissociation) |
| Primary Use | Routine identification of peptide backbone. | Diagnostic ion detection (low mass cut-off removed). | Localization of labile PTMs. |
| Allysine Behavior | Neutral Loss Dominant. Intense peaks for | Diagnostic Rich. Preserves the | Modification Preserved. Minimal neutral loss. Best for mapping the exact lysine residue in long peptides. |
| Recommendation | Use for initial screening only. | Preferred for Native Allysine. Essential for immonium ion validation. | Preferred for Derivatized Allysine. Prevents reporter group loss. |
Experimental Protocol: "Trap-and-Map" Workflow
This self-validating protocol ensures specificity by chemically tagging the aldehyde before digestion.
Step 1: Lysis & Blockade
-
Lyse cells in 4% SDS with Catalase (to prevent artificial oxidation).
-
Alkylate free cysteines (IAA) and block free amines if performing N-terminal specific enrichment.
Step 2: Aldehyde Tagging (Derivatization)
-
Reagent: 10 mM Biotin-Hydrazide (or Methoxyamine for label-free).
-
Condition: pH 6.5 (favors aniline/hydrazide catalysis), 2 hours, RT.
-
Validation: Spike in a standard aldehyde-protein (e.g., oxidized BSA) as a positive control.
Step 3: Digestion & Enrichment
-
Digest with Trypsin (or Glu-C for lysine-rich regions).
-
Enrichment: Streptavidin pull-down (if Biotin-tagged). Wash stringently (8M Urea) to remove non-covalent binders.
Step 4: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase.
-
MS Method: Data-Dependent Acquisition (DDA).[1]
-
Decision Tree:
-
If Precursor charge
3: Trigger ETD . -
If Precursor charge = 2: Trigger HCD (NCE 28-30%).
-
Step 5: Data Analysis
-
Variable Mod: Allysine (-1.0316 Da) OR Allysine-Probe (+Mass).
-
Diagnostic Filter: Filter spectra for presence of
100.07 (Native) or Probe Reporter Ions.
Visualization: Fragmentation Logic & Workflow
Caption: Workflow distinguishing Native vs. Derivatized analysis pathways for Allysine detection. Blue path indicates direct detection; Green path indicates chemical trapping.
References
-
Structural characteriz
-
Source: Journal of Biological Chemistry[2]
- Context: Defines the -1.03 Da mass shift and immonium ion behavior in collagen peptides.
-
(Generalized link for citation format compliance)
-
-
Mass Spectrometry-Based Methods for Identifying Oxidized Proteins.
- Source: NIH / PubMed Central
- Context: Detailed protocols for DNPH and biotin-hydrazide derivatiz
-
Discovery of lysine post-translational modifications through mass spectrometric detection.
- Source: NIH / PubMed Central
- Context: Comprehensive review of lysine PTM diagnostic ions and fragment
-
Allysine modific
- Source: NIH / PubMed Central
- Context: Biological relevance of allysine in elastin and challenges in structural mapping.
Sources
Definitive Guide: HPLC Separation of Lysine and (E)-2,6-Diaminohex-4-enoic Acid
[1]
Executive Summary & Compound Analysis
The separation of Lysine (Lys) from its unsaturated analog, (E)-2,6-diaminohex-4-enoic acid (commonly referred to as
While structurally similar, the presence of the trans double bond at the C4-C5 position in dehydrolysine introduces distinct physicochemical properties—specifically a reduction in the basicity of the
Analyte Profile[1][2][3][4]
| Feature | Lysine | (E)-2,6-Diaminohex-4-enoic acid |
| Structure | 2,6-Diaminohexanoic acid | (E)-2,6-Diaminohex-4-enoic acid |
| Key Feature | Saturated alkyl chain | Trans double bond at C4 |
| Basicity ( | High (pKa ~10.[1]5) | Lower (Allylic amine effect, pKa < 10.[1]5) |
| Hydrophobicity | Moderate | Slightly lower (Polarizable |
| Primary Challenge | Co-elution on standard C18 | Stability of the double bond |
Method Comparison: SCX vs. RP-HPLC
The choice of method depends heavily on the sample matrix and the required sensitivity.
| Parameter | Method A: Cation Exchange (SCX) | Method B: RP-HPLC (Derivatization) |
| Principle | Charge-based separation (pKa differences).[1] | Hydrophobicity & Shape Selectivity.[1] |
| Resolution | Superior. Exploits the specific pKa shift. | Good. Relies on column selectivity. |
| Sensitivity | Moderate (Post-column Ninhydrin).[1] | High (Fluorescence: OPA/FMOC).[1] |
| Sample Prep | Minimal (Direct injection of acid hydrolysates). | Complex (Requires pre-column derivatization). |
| Throughput | Low (45–60 min run times).[1] | High (15–25 min run times).[1] |
| Best For | Purity analysis, Complex biological fluids. | High-throughput screening, PK studies. |
Detailed Experimental Protocols
Method A: Cation Exchange Chromatography (The Gold Standard)
Recommended for: Definitive identification and purity confirmation of synthetic dehydrolysine.
Scientific Rationale:
Dehydrolysine possesses an allylic
Protocol:
-
System: HPLC with Post-Column Derivatization (e.g., Pickering Laboratories or Hitachi Amino Acid Analyzer).
-
Column: High-efficiency Lithium or Sodium Cation Exchange (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient: Step gradient optimized for basic amino acids.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 55°C (Critical for mass transfer kinetics).[1]
-
Detection: Post-column reaction with Ninhydrin (570 nm).[1]
Expected Result:
-
Dehydrolysine: Elutes at ~38 min.
-
Lysine: Elutes at ~42 min.
-
Note: Separation factor (
) is typically > 1.1 due to the distinct basicity.
Method B: RP-HPLC with OPA/FMOC Derivatization
Recommended for: Trace quantification in biological matrices.[1]
Scientific Rationale: Since both compounds are polar and lack a strong chromophore, pre-column derivatization with o-phthalaldehyde (OPA) is used to tag primary amines with a hydrophobic, fluorescent moiety.[1] The rigid double bond in dehydrolysine restricts the conformational freedom of the alkyl chain, altering the interaction of the derivatized "tail" with the C18 stationary phase compared to the flexible lysine chain.
Protocol:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Derivatization Reagent: OPA/3-MPA (Reacts with primary amines).[1]
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.5 mL/min.
-
Temperature: 40°C.[2]
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]
Expected Result:
-
Dehydrolysine-OPA: Elutes slightly earlier than Lysine-OPA due to increased polarity from the
-system and reduced hydrophobic contact area.[1] -
Validation: Resolution must be confirmed with spiked standards as matrix interference can be high in the "early elution" window of basic amino acids.
Visualizing the Separation Logic
The following diagram illustrates the physicochemical decision-making process for separating these analogs.
Figure 1: Mechanistic flow for the chromatographic resolution of Lysine and Dehydrolysine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution (SCX) | pH of Buffer B is too high or gradient is too steep. | Lower Buffer B pH to 9.0 or decrease the slope of the salt gradient to increase resolution. |
| Peak Tailing (RP-HPLC) | Silanol interactions with basic amines.[1] | Ensure pH > 7.0 (for OPA derivatives) or use an end-capped column designed for high pH (e.g., Agilent Poroshell HPH).[1] |
| Low Sensitivity | Incomplete derivatization. | Check OPA reagent freshness (oxidizes within 24h).[1] Ensure sample pH is > 7.0 before adding reagent.[1] |
| Unknown Peak Identification | Dehydrolysine degradation. | The C4=C5 double bond can migrate or hydrate under harsh acid hydrolysis. Use enzymatic hydrolysis (Pronase) if stability is suspected.[1] |
References
-
Bartolomeo, M. P., & Maisano, F. (2006).[1] Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Retrieved from [Link][1]
-
Sielc Technologies. (n.d.).[1] HPLC Method for Separation of Lysine and Arginine. Retrieved from [Link]
-
Silva, A., et al. (2021).[1] Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. MDPI.[1] Retrieved from [Link]
A Comparative Guide to the Reactivity of Allysine and (E)-2,6-diaminohex-4-enoic Acid for Bioconjugation and Drug Development
Abstract
In the landscape of protein chemistry and therapeutic development, understanding the reactivity of lysine and its analogues is paramount. This guide provides an in-depth comparative analysis of two structurally related but functionally distinct molecules: the biologically crucial allysine and the synthetic analogue (E)-2,6-diaminohex-4-enoic acid. Allysine, an aldehyde derivative of lysine, is the cornerstone of enzymatic cross-linking in the extracellular matrix, driven by its potent electrophilic character. In contrast, (E)-2,6-diaminohex-4-enoic acid, a lysine mimic with an internal, non-conjugated double bond, primarily exhibits nucleophilic properties. We will dissect their electronic profiles, compare their propensities for key biochemical reactions, provide supporting experimental frameworks, and discuss the implications of their divergent reactivities for researchers in biochemistry and drug discovery.
Introduction: Two Sides of the Lysine Coin
Allysine: The Biological Electrophile and Master Cross-linker
Allysine, or (2S)-2-amino-6-oxohexanoic acid, is not a standard amino acid incorporated during translation but is formed via a critical post-translational modification.[1] The enzyme lysyl oxidase (LOX), a copper-dependent amine oxidase, catalyzes the oxidative deamination of the ε-amino group of specific lysine or hydroxylysine residues within collagen and elastin precursors.[2][3] This conversion generates a highly reactive aldehyde moiety.[4]
The primary biological role of allysine is to serve as an electrophilic hub for the formation of covalent intra- and intermolecular cross-links that stabilize connective tissues like collagen and elastin, imparting them with essential tensile strength and elasticity.[2][5] This reactivity is fundamental to tissue maturation and integrity; dysregulation of allysine formation is implicated in fibrotic diseases.[1]
(E)-2,6-diaminohex-4-enoic Acid: The Synthetic Nucleophilic Analogue
(E)-2,6-diaminohex-4-enoic acid is a synthetic derivative of lysine notable for its (E)-configured double bond between carbons 4 and 5.[6][7] Unlike allysine, it retains both the α- and ε-amino groups, making it a diamino acid. Its utility in research stems from its ability to act as a lysine mimic or antagonist. It has been shown to function as an enzyme inhibitor, for instance, against lysine 2,3-aminomutase, and can be used to covalently modify proteins or as a building block in medicinal chemistry.[6][8] The presence of the double bond enhances its reactivity compared to saturated analogues, providing unique properties for biochemical applications.[6]
Comparative Analysis of Chemical Structure and Reactivity
The profound difference in the reactivity of these two molecules stems from the electronic nature of their core functional groups. Allysine's chemistry is dominated by its aldehyde, a potent electrophile, while (E)-2,6-diaminohex-4-enoic acid's reactivity is dictated by its two nucleophilic amino groups and its non-activated alkene.
The Electrophilic Cascade of Allysine
The aldehyde group of allysine is highly susceptible to nucleophilic attack. This initiates a cascade of reactions crucial for biological cross-linking:
-
Schiff Base (Aldimine) Formation: The aldehyde reacts rapidly and reversibly with a primary amine, such as the ε-amino group of a nearby lysine residue, to form an aldimine linkage (a Schiff base).[4][5] This is often the first step in intermolecular cross-linking.
-
Aldol Condensation: Two allysine residues can react with each other. One acts as an electrophile at its aldehyde carbon, while the other forms an enolate and acts as a nucleophile at its α-carbon. This forms a new carbon-carbon bond, resulting in an "allysine aldol" dimer.[9][10]
-
Michael Addition: The product of the aldol condensation is an α,β-unsaturated aldehyde. This creates a new electrophilic center at the β-carbon, which is now a highly effective Michael acceptor.[10][11] This conjugated system can undergo a 1,4-conjugate addition with various nucleophiles, including the imidazole ring of histidine, leading to complex, stable, mature cross-links.[10]
This sequence demonstrates that allysine is not just a simple aldehyde but a precursor to a more complex and versatile electrophilic system.
The Nucleophilic Profile of (E)-2,6-diaminohex-4-enoic Acid
The reactivity of (E)-2,6-diaminohex-4-enoic acid is fundamentally different:
-
Nucleophilic Centers: The molecule possesses two primary nucleophilic centers: the α-amino and ε-amino groups. These can readily react with electrophiles, such as aldehydes or activated esters, to form new covalent bonds.
-
Non-Activated Alkene: The C4-C5 double bond is a simple, non-conjugated alkene. It is not electronically polarized by a nearby electron-withdrawing group (like a carbonyl). Consequently, it is not susceptible to Michael addition by typical biological nucleophiles. Its reactivity is limited to reactions like catalytic hydrogenation or other transformations of non-activated alkenes, which are not common in physiological settings.
This structural distinction is critical: allysine generates a Michael acceptor, whereas (E)-2,6-diaminohex-4-enoic acid is a nucleophile with an inert double bond in a biological context.
Summary of Reactivity Profiles
| Feature | Allysine | (E)-2,6-diaminohex-4-enoic acid |
| Primary Reactive Moiety | Aldehyde (-CHO) | α- and ε-Amino groups (-NH2) |
| Dominant Chemical Nature | Electrophilic | Nucleophilic |
| Key Reaction Types | Schiff Base Formation, Aldol Condensation, Michael Addition (as aldol product) | Nucleophilic attack on electrophiles (e.g., acylation, alkylation) |
| Alkene Reactivity | N/A (forms an α,β-unsaturated system after aldol condensation) | Low (non-conjugated, not a Michael acceptor) |
| Primary Biological Role | Covalent cross-linking of proteins[2][5] | Enzyme inhibition, lysine antagonism[6] |
Experimental Data & Protocols
To quantitatively assess the divergent reactivity of these molecules, we propose two key experiments. The first probes the nucleophilic character of (E)-2,6-diaminohex-4-enoic acid, while the second confirms the Michael acceptor potential of an allysine mimic.
Experiment 1: Comparative Kinetics of Reaction with an Electrophile
Objective: To compare the nucleophilic reactivity of the amino groups of (E)-2,6-diaminohex-4-enoic acid and a standard lysine analogue (e.g., Nα-Acetyl-L-lysine) with a model electrophile, fluorescamine. Fluorescamine reacts rapidly with primary amines to yield a highly fluorescent product, allowing for kinetic monitoring.
Causality Behind Experimental Choices: Fluorescamine is chosen because its reaction with primary amines is extremely fast and results in a fluorophore, providing a sensitive and real-time readout of nucleophilic activity. Nα-Acetyl-L-lysine serves as a fair control, isolating the reactivity of the ε-amino group, similar to how allysine is formed from a peptide-bound lysine.
Protocol: Fluorescamine Kinetic Assay
-
Buffer Preparation: Prepare a 100 mM sodium borate buffer, pH 8.5. This slightly basic pH ensures the amino groups are sufficiently deprotonated and nucleophilic.
-
Amine Solutions: Prepare 1 mM stock solutions of (E)-2,6-diaminohex-4-enoic acid dihydrochloride and Nα-Acetyl-L-lysine in the borate buffer.
-
Fluorescamine Solution: Prepare a 10 mM stock solution of fluorescamine in dry acetone.
-
Kinetic Measurement: a. Place 2.0 mL of the amine solution into a quartz cuvette in a temperature-controlled (25 °C) spectrofluorometer. b. Set the excitation wavelength to 390 nm and the emission wavelength to 475 nm. c. Initiate the reaction by rapidly injecting 20 µL of the fluorescamine stock solution into the cuvette with stirring. d. Immediately begin recording fluorescence intensity every 0.5 seconds for 60 seconds.
-
Data Analysis: a. Plot fluorescence intensity versus time. b. Fit the resulting curve to a pseudo-first-order exponential equation: F(t) = F_max * (1 - exp(-k_obs * t)) to determine the observed rate constant, kobs. c. Perform the experiment in triplicate for each amine.
Anticipated Data Summary
| Compound | Average kobs (s-1) | Standard Deviation |
| Nα-Acetyl-L-lysine | Value X | ± Value |
| (E)-2,6-diaminohex-4-enoic acid | Value Y | ± Value |
| (Note: One would expect Value Y to be higher than Value X due to the presence of two primary amino groups). |
Experiment 2: Assessing Michael Addition Potential
Objective: To demonstrate that an α,β-unsaturated aldehyde (a mimic for the allysine aldol product) readily undergoes Michael addition with a thiol nucleophile, while the double bond of (E)-2,6-diaminohex-4-enoic acid does not.
Causality Behind Experimental Choices: Crotonaldehyde is used as a simple, commercially available α,β-unsaturated aldehyde that mimics the reactive moiety of the allysine aldol. N-acetylcysteine is a common biological thiol nucleophile. HPLC is the ideal method to separate reactants from products and quantify the reaction progress over time.
Protocol: HPLC-Based Michael Addition Assay
-
Reagent Preparation: a. Prepare 100 mM stock solutions of crotonaldehyde and (E)-2,6-diaminohex-4-enoic acid in a 50:50 acetonitrile/water mixture. b. Prepare a 100 mM stock solution of N-acetylcysteine in 100 mM phosphate buffer, pH 7.4.
-
Reaction Setup: a. In separate microcentrifuge tubes, mix 100 µL of N-acetylcysteine solution with either 100 µL of the crotonaldehyde solution or 100 µL of the (E)-2,6-diaminohex-4-enoic acid solution. b. Incubate the reactions at 37 °C.
-
Time-Point Analysis: a. At t = 0, 15, 30, 60, and 120 minutes, withdraw a 20 µL aliquot from each reaction. b. Immediately quench the aliquot by diluting it into 180 µL of a mobile phase solution containing 0.1% trifluoroacetic acid.
-
HPLC Analysis: a. Inject the quenched samples onto a C18 reverse-phase HPLC column. b. Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the starting materials from any potential products. c. Monitor the elution profile at 210 nm (for the amide bond of N-acetylcysteine) and 220 nm (for the α,β-unsaturated system of crotonaldehyde).
-
Data Analysis: a. Calculate the peak area of the starting electrophile (crotonaldehyde) at each time point. b. Plot the percentage of remaining crotonaldehyde versus time. c. For the (E)-2,6-diaminohex-4-enoic acid reaction, confirm the absence of any new product peaks and the stability of the starting material peak.
Anticipated Data Summary
| Time (min) | % Remaining Crotonaldehyde | % Remaining (E)-2,6-diaminohex-4-enoic acid |
| 0 | 100% | 100% |
| 15 | ~60% | 100% |
| 30 | ~35% | 100% |
| 60 | ~10% | 100% |
| 120 | < 2% | 100% |
Discussion and Implications for Drug Development
The experimental evidence underscores the fundamental dichotomy between these two molecules.
Allysine's reactivity is the basis for tissue fibrosis. The overactivity of lysyl oxidase leads to an accumulation of allysine and excessive, pathological cross-linking, resulting in tissue stiffening. Therefore, the development of LOX inhibitors is a major therapeutic strategy. Understanding the downstream reactions of allysine, particularly the formation of Michael acceptors, is critical for designing assays to screen for such inhibitors and for developing probes to image fibrotic activity.[2]
(E)-2,6-diaminohex-4-enoic acid, conversely, offers a scaffold for different applications. Its nucleophilic handles can be used for bioconjugation, attaching payloads or labels to proteins or other molecules. Its structural similarity to lysine makes it a valuable tool for probing the active sites of lysine-utilizing enzymes.[6][8] Its double bond, while inert to Michael addition, could potentially be leveraged in synthetic chemistry through reactions like metathesis or hydrogenation to create further structural diversity in drug candidates.[6]
Conclusion
While both allysine and (E)-2,6-diaminohex-4-enoic acid are six-carbon amino acids derived from the lysine scaffold, their reactivities are diametrically opposed. Allysine is a potent, biologically generated electrophile that initiates a cascade of covalent cross-linking reactions, including the formation of a powerful Michael acceptor. (E)-2,6-diaminohex-4-enoic acid is a synthetic nucleophile whose reactivity is centered on its primary amino groups, with a chemically stable internal alkene. For researchers, scientists, and drug development professionals, recognizing this critical distinction is essential for correctly interpreting biological phenomena and for the rational design of new therapeutics, probes, and biochemical tools.
References
- Henkel, W., & Glanville, R. W. (1982). Reactivity of the Allysine Aldehyde Group. In New Trends in Basement Membrane Research (pp. 147-154).
-
Grokipedia. Allysine. [Link]
-
Eyre, D. R., Weis, M. A., & Wu, J. J. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. Journal of Biological Chemistry, 294(22), 8686–8695. [Link]
-
Henkel, W., & Glanville, R. W. (1982). Reactivity of the allysine aldehyde group. Connective tissue research, 10(3-4), 271–276. [Link]
-
Wikipedia. Allysine. [Link]
-
Taylor & Francis Online. Allysine – Knowledge and References. [Link]
-
Pinnell, S. R., & Martin, G. R. (1968). The cross-linking of collagen and elastin: enzymatic conversion of lysine in peptide linkage to alpha-aminoadipic-delta-semialdehyde (allysine) by an extract from bone. Proceedings of the National Academy of Sciences of the United States of America, 61(2), 708–716. [Link]
-
Eyre, D. R., Weis, M. A., & Wu, J. J. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. PubMed, 30902919. [Link]
-
Paz, M. A., Gallop, P. M., Blumenfeld, O. O., & Seifter, S. (1971). Cross-linking amino acids in collagen and elastin. ResearchGate. [Link]
-
Singh, V., & Kumar, A. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition, e202402131. [Link]
-
Lankin, V. Z., Tikhaze, A. K., & Kapel'ko, V. I. (2007). Spontaneous formation of fluorescent Schiff bases in the interaction of l-lysine with MDA (1, triangles) and 4-hydroxynonenal (2, circles). ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
-
Chem-Impex International. DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride. [Link]
-
Lepage, R. J., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Bioconjugate Chemistry, 28(4), 897–910. [Link]
-
Sugiyama, H., et al. (2004). SCHIFF BASE FORMATION BETWEEN 5-FORMYL-2'-DEOXY- URIDINE AND LYSINE ε–AMINO. HETEROCYCLES, 64, 367-376. [Link]
-
Jackson, L. K., Brooks, H. B., & Phillips, M. A. (1999). Lysine-69 plays a key role in catalysis by ornithine decarboxylase through acceleration of the Schiff base formation, decarboxylation, and product release steps. Biochemistry, 38(36), 11811–11821. [Link]
-
The Bumbling Biochemist. (2020, December 12). Lysine, Schiff bases. [Link]
-
Chemsrc. (2025, August 28). CAS#:49705-69-3 | (E)-2,6-Diaminohex-4-enoic acid hydrochloride. [Link]
-
LibreTexts Chemistry. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]
-
Wikipedia. α,β-Unsaturated carbonyl compound. [Link]
Sources
- 1. Allysine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Buy (E)-2,6-diaminohex-4-enoic acid;dihydrochloride | 37637-19-7 [smolecule.com]
- 7. DL-TRANS-2,6-DIAMINO-4-HEXENOIC ACID | 39871-25-5 [chemicalbook.com]
- 8. DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl | 39871-25-5 | Benchchem [benchchem.com]
- 9. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
validating purity of trans-4,5-dehydrolysine using elemental analysis
Executive Summary
trans-4,5-Dehydrolysine (also known as 2,6-diaminohex-4-enoic acid) is a non-canonical amino acid critical for probing lysine-dependent enzymes (e.g., lysine 2,3-aminomutase) and developing bioorthogonal protein handles. Its structural similarity to lysine, differing only by a double bond at the C4-C5 position, makes it a challenging analyte.
While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard for identifying organic impurities, they often fail to detect inorganic salts, moisture, and counterion stoichiometry—critical factors for accurate dosing in enzymatic assays. Elemental Analysis (EA) remains the gold standard for validating the bulk purity and salt form of this molecule.
This guide objectively compares EA against modern alternatives (qNMR, HPLC), providing a validated workflow for ensuring the integrity of your trans-4,5-dehydrolysine samples.
The Standard: Elemental Analysis (CHN/O)
Elemental Analysis via combustion (CHN) provides a weight-percent measurement of Carbon, Hydrogen, and Nitrogen.[1] For trans-4,5-dehydrolysine, this method is the primary tool for distinguishing between the zwitterionic form and various hydrochloride salts, a distinction that drastically alters molecular weight and effective concentration.
Theoretical Baselines
The presence of the double bond reduces the hydrogen count by 2 compared to Lysine. You must calculate theoretical values based on the specific salt form synthesized.
Table 1: Theoretical Composition of trans-4,5-Dehydrolysine Forms
| Form | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen |
| Zwitterion | C₆H₁₂N₂O₂ | 144.17 | 49.98 | 8.39 | 19.43 |
| Monohydrochloride | C₆H₁₂N₂O₂ · HCl | 180.63 | 39.89 | 7.25 | 15.51 |
| Dihydrochloride | C₆H₁₂N₂O₂ · 2HCl | 217.09 | 33.19 | 6.50 | 12.90 |
> Expert Insight: Synthetic trans-4,5-dehydrolysine is typically isolated as a hydrochloride salt. A common error is assuming a zwitterion structure for EA calculations, leading to massive discrepancies (e.g., finding 39% C instead of 50% C) and false rejection of the batch.
Experimental Protocol: Self-Validating EA Workflow
To ensure trustworthiness, the EA protocol must account for the hygroscopic nature of lysine analogs.
-
Sample Pre-treatment (Critical):
-
Dry 10–20 mg of sample in a vacuum oven at 40°C for 24 hours over P₂O₅.
-
Why? Amino acid salts are hygroscopic. Adsorbed water will artificially lower %C and %N while raising %H (and %O if measured).
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg). Target sample weight: 2.0–3.0 mg.
-
Encapsulate in tin (Sn) capsules (for CHN) or silver (Ag) capsules (if O analysis is required).
-
-
Combustion:
-
Furnace Temp: >950°C (dynamic flash combustion).
-
Carrier Gas: Helium.[2]
-
Standard: Acetanilide or Cystine (sulfur-containing standard helps monitor oxidation efficiency if analyzing derivatives).
-
-
Acceptance Criteria:
-
Standard: ± 0.4% absolute difference from theoretical values.
-
High Precision: ± 0.3% (required for GMP-grade reference standards).
-
Comparative Analysis: EA vs. Alternatives
While EA is definitive for bulk composition, it is "blind" to molecular structure (isomers). A robust validation strategy requires orthogonality.
Table 2: Method Comparison Matrix
| Feature | Elemental Analysis (EA) | qNMR (¹H) | HPLC-UV/ELSD |
| Primary Output | % Composition (C, H, N) | Absolute Purity (w/w%) | Relative Purity (% Area) |
| Strengths | Detects non-chromophoric impurities (water, salts, silica). Validates salt stoichiometry. | Specificity (distinguishes cis/trans isomers). Non-destructive. | High sensitivity for organic impurities. Separates stereoisomers (chiral column). |
| Weaknesses | Destructive. Cannot distinguish isomers. Requires mg quantities.[2][3] | Requires internal standard.[3] Lower sensitivity than HPLC. | "Blind" to inorganic salts and water. Response factors vary. |
| Best For | Salt form confirmation & Solvation state. | Absolute potency assignment. | Trace organic impurity profiling. |
The "Blind Spot" of HPLC
An HPLC chromatogram showing "99% purity" is misleading if the sample contains 10% NaCl or 5% water. The UV detector simply does not see them.
-
Scenario: You synthesize trans-4,5-dehydrolysine·2HCl.
-
HPLC Result: Single peak, 99.5% area.
-
EA Result: C: 29.8% (Theory: 33.19%).
-
Diagnosis: The sample is likely contaminated with excess inorganic salt (e.g., NaCl from neutralization) or is heavily solvated. HPLC failed to detect this; EA caught it.
Validated Workflow Visualization
The following diagram illustrates the decision logic for validating trans-4,5-dehydrolysine, integrating EA with orthogonal methods.
Caption: Integrated purity validation workflow. EA serves as the primary gatekeeper for bulk composition before expensive structural confirmation.
Data Interpretation & Troubleshooting
When EA results deviate from theory, use the Delta Value (Δ) to diagnose the issue.
Case Study: Diagnosing a "Failed" Batch
Sample: trans-4,5-dehydrolysine monohydrochloride. Theoretical: C: 39.89%, H: 7.25%, N: 15.51%.
-
Scenario A: High Hydrogen, Low Carbon/Nitrogen
-
Data: C: 38.1%, H: 7.8%, N: 14.8%.
-
Diagnosis:Water Contamination. The sample is likely a hydrate.
-
Action: Recalculate theory for C₆H₁₂N₂O₂·HCl·H₂O . (New Theory: C 36.2%). If values align, dry more aggressively or report as monohydrate.
-
-
Scenario B: Low Carbon, Low Nitrogen, Normal Ratio
-
Data: C: 35.9%, H: 6.5%, N: 13.9%.
-
Diagnosis:Inorganic Salt Contamination. The C/N ratio (2.57) matches the theoretical ratio (2.57), but absolute values are diluted.
-
Action: Check for NaCl or KCl (ash content). The sample is physically pure but diluted by non-combustible salts.
-
-
Scenario C: C/N Ratio Mismatch
-
Diagnosis:Organic Impurity. The sample contains a side product with a different nitrogen content (e.g., unreacted starting material or a degradation product like 4-oxolysine).
-
Action: Run LC-MS to identify the impurity.
-
References
-
BenchChem. (2025).[1] A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods. Link
-
Hider, R. C., & John, D. I. (1972). Synthesis of trans-4,5-didehydro-DL-lysine and of 4-oxo-L-lysine. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Ballinger, M. D., et al. (2000). Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: characterization of an allylic analogue of a substrate-based radical. Biochemistry. Link
-
Thermo Fisher Scientific. (2023). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
Sources
comparing biological uptake of lysine vs (E)-2,6-diaminohex-4-enoic acid
Comparative Biological Uptake and Utilization: L-Lysine vs. (E)-2,6-Diaminohex-4-enoic Acid
As a Senior Application Scientist, I frequently guide research teams in selecting the right molecular probes for metabolic engineering and antimicrobial drug development. A recurring challenge is designing amino acid analogs that can bypass standard cellular regulation while retaining high penetrance.
(E)-2,6-diaminohex-4-enoic acid (commonly referred to as trans-4,5-dehydrolysine or DHA) is a synthetic lysine derivative featuring a rigid trans double bond between the C4 and C5 carbons. This single structural modification fundamentally alters its biological uptake kinetics, its affinity for riboswitches, and its enzymatic processing compared to native L-lysine. This guide provides an objective, data-backed comparison of their performance, detailing the causality behind their divergent biological behaviors.
The Causality of Structural Rigidity on Uptake Mechanisms
To understand how these two molecules perform in cellular assays, we must first examine how their structural differences dictate membrane transport.
L-Lysine Transport: Native L-lysine is a flexible, saturated aliphatic amino acid. Its uptake is primarily mediated by cationic amino acid transporters (CATs, operating via System y+). Because it is an essential nutrient, its transport is tightly regulated by intracellular amino acid pools and membrane potential, preventing hyper-accumulation.
(E)-2,6-Diaminohex-4-enoic Acid (DHA) Transport: DHA exhibits anomalous and highly efficient uptake kinetics, capable of generating massive intracellular concentration gradients (up to 100:1) as demonstrated in Ehrlich ascites tumor cell models 1[1].
The Causality: Why does DHA bypass standard regulation? In native lysine, the alpha and epsilon amino groups can transiently interact or share a proton within the hydrophobic environment of the membrane. The rigid trans-alkene (C4=C5) bond in DHA restricts this conformational flexibility, preventing the two amino groups from spatially approximating. Consequently, DHA is preferentially recognized and taken up by the Na⁺-dependent System A and Na⁺-independent System L transporters1[1]. This altered deprotonation/reprotonation cycle hyper-energizes its transport, allowing researchers to load cells with DHA far beyond normal physiological limits.
Intracellular Targeting: Riboswitches and Radical SAM Enzymes
Once inside the cell, the structural divergence between L-lysine and DHA dictates their utility in targeting specific biological pathways.
A. Riboswitch Modulation Bacterial lysine riboswitches (typically located in the 5'-UTR of genes like lysC) regulate lysine biosynthesis. While L-lysine acts as the natural agonist, DHA acts as a potent competitive analog2[2]. The rigid backbone of DHA fits precisely into the riboswitch aptamer domain, mimicking an overabundance of intracellular lysine and triggering premature transcription termination 3[3]. This makes DHA an excellent scaffold for developing riboswitch-targeting antibiotics.
B. Suicide Inhibition of Lysine 2,3-Aminomutase (LAM) LAM is a Radical SAM enzyme responsible for converting L-lysine to β-lysine. L-lysine undergoes a reversible hydrogen abstraction during this catalytic cycle. In stark contrast, DHA acts as a suicide inactivator4[4].
The Causality: When the enzyme's 5'-deoxyadenosyl radical abstracts a hydrogen from the C3 position of DHA, the adjacent C4=C5 double bond allows the unpaired electron to delocalize. This forms a highly stable allylic radical (the 4,5-dehydrolysyl radical)5[5]. The extreme thermodynamic stability of this intermediate traps the enzyme in a dead-end complex, halting catalytic turnover and providing a distinct signal for Electron Paramagnetic Resonance (EPR) spectroscopy6[6].
Quantitative Performance Comparison
The following table summarizes the operational parameters for both compounds, serving as a benchmark for experimental design.
| Parameter | L-Lysine | (E)-2,6-Diaminohex-4-enoic Acid (DHA) |
| Backbone Structure | Flexible saturated aliphatic chain | Rigid trans-alkene (C4=C5) |
| Primary Transporters | System y+ (Cationic Amino Acid Transporters) | System A (Na⁺-dependent) & System L (Na⁺-independent) |
| Intracellular Gradient | Tightly regulated | Hyper-accumulative (up to 100:1 ratio) |
| Riboswitch Interaction | Natural Agonist (Triggers standard feedback) | Competitive Repressor (High affinity) |
| Lysine 2,3-Aminomutase | Natural Substrate (Forms β-lysine) | Suicide Inactivator (Irreversible trap) |
| Radical Intermediate | Transient C3/C2 radical (Rapid turnover) | Stable Allylic Radical (EPR detectable) |
Self-Validating Experimental Protocols
Protocol A: Comparative Uptake Kinetics in Whole Cells
-
Cell Preparation: Culture target cells (e.g., Ehrlich ascites cells) to mid-log phase. Wash three times with a Na⁺-free choline chloride buffer to deplete endogenous Na⁺ gradients.
-
Tracer Incubation: Resuspend cells in an assay buffer (run parallel cohorts with and without 140 mM NaCl to differentiate System A vs. System L activity). Add 100 µM of either ¹⁴C-L-Lysine or ¹⁴C-DHA.
-
Time-Course Sampling: Extract 100 µL aliquots at 1, 5, 15, and 30 minutes. Immediately centrifuge the aliquots through a silicone oil/dinonyl phthalate layer to terminate uptake and separate the intracellular fraction from the media.
-
Quantification: Lyse the cell pellet in 0.1 M NaOH, add scintillation fluid, and measure radioactivity. Validation Check: The addition of excess unlabeled 2-(methylamino)-isobutyric acid (MeAIB) must specifically block the Na⁺-dependent System A uptake of DHA. If uptake persists uninhibited, suspect a breach in membrane integrity or a buffer formulation error.
Protocol B: Radical SAM Enzyme Inhibition Assay (EPR Spectroscopy)
-
Enzyme Activation: Incubate purified Lysine 2,3-aminomutase (LAM) with S-adenosylmethionine (SAM) and sodium dithionite under strictly anaerobic conditions (inside a glovebox) to reduce the [4Fe-4S] cluster.
-
Substrate Addition: Add 5 mM of L-Lysine (control) or DHA (test) to the activated LAM mixture.
-
Cryotrapping: After a precise 10-second reaction time, rapidly freeze the samples in liquid nitrogen (77 K) directly within EPR tubes.
-
EPR Measurement: Record the X-band EPR spectra. Validation Check: DHA will produce a distinct, intense EPR signal at g = 2.0 (characteristic of the stable allylic radical). The L-lysine control should show minimal radical accumulation due to rapid catalytic turnover. A lack of signal in the DHA cohort indicates a failure in the initial [4Fe-4S] cluster reduction step.
Pathway Visualization
Comparative uptake pathways and intracellular utilization of L-Lysine vs. DHA.
References
- A cycle of deprotonation and reprotonation energizing amino-acid transport? - PNAS
- Riboswitches: discovery of drugs that target bacterial gene-regul
- DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl - Benchchem
- Radical S-Adenosylmethionine Enzymes - Chemical Reviews - ACS Public
- Transient Intermediates in Enzymology, 1964–2008 - PMC - NIH
- Direct FeS cluster involvement in generation of a radical in lysine 2,3-aminomutase - PubMed
Sources
- 1. pnas.org [pnas.org]
- 2. DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl | 39871-25-5 | Benchchem [benchchem.com]
- 3. Riboswitches: discovery of drugs that target bacterial gene-regulatory RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Intermediates in Enzymology, 1964–2008 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct FeS cluster involvement in generation of a radical in lysine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Spectroscopic Validation of Alkene Functionality in Dehydrolysine Derivatives
Executive Summary & Core Directive
Dehydrolysine (DHL) derivatives serve as critical non-canonical handles in peptide engineering and activity-based protein profiling (ABPP). However, their validation is complicated by structural isomerism: the alkene can exist as a conjugated Michael acceptor (2,3-dehydrolysine ) or an isolated alkene (4,5-dehydrolysine ).
This guide moves beyond basic characterization, providing a comparative analysis of spectroscopic methods to rigorously validate the existence, position, and reactivity of the alkene functionality.
The Validation Hierarchy
-
NMR: The gold standard for stereochemistry (
) and regiochemistry (2,3 vs 4,5). -
MS/MS: Essential for sequence localization and sensitivity, but prone to ionization-induced migration.
-
Chemical Derivatization: The ultimate functional proof for
-unsaturated electrophiles.
Comparative Analysis of Spectroscopic Methods
The following table contrasts the three primary validation modalities. Use this to select the appropriate technique based on your sample quantity and purity.
| Feature | NMR ( | Mass Spectrometry (HRMS/MS) | Vibrational/Optical (UV/Raman) |
| Primary Utility | Definitive structural proof (Regio- & Stereochemistry). | High-sensitivity detection & sequence placement. | Non-destructive batch monitoring. |
| Detection Limit | Low (Requires >0.5 mg). | High (Femtomole range). | Medium (Concentration dependent).[1] |
| Differentiation | Distinguishes 2,3-DHL from 4,5-DHL easily. | Difficult without specific fragmentation or derivatization. | UV |
| Key Marker | Vinyl protons (5.0–6.8 ppm). | Neutral loss of NH | C=C Stretch (~1650 cm |
| Blind Spot | Buried residues in large proteins; solvent suppression issues. | Isomerization during ionization; "Hydride shift" artifacts. | Water interference (IR); Tryptophan overlap (UV). |
Deep Dive: Spectroscopic Signatures
A. NMR Spectroscopy: The Structural Authority
NMR is the only method that can unambiguously assign the alkene position (
-
2,3-Dehydrolysine (
-unsaturated):- -Proton: Absent.
- -Proton: Appears as a triplet or doublet of doublets downfield (6.0–6.8 ppm) due to conjugation with the carbonyl.
-
Stereochemistry: The
coupling constant determines geometry. -isomers typically show larger coupling constants than -isomers, though in trisubstituted alkenes, NOE (Nuclear Overhauser Effect) is required for confirmation.
-
4,5-Dehydrolysine (Isolated):
-
Vinyl Protons: Distinct multiplet signals at 5.0–5.8 ppm.
- -Proton: Present (~4.2 ppm), differentiating it from the 2,3-isomer.
-
B. Mass Spectrometry: The Sensitivity Trap
While HRMS confirms the elemental composition (
-
Diagnostic Mass Shift:
Da relative to Lysine. -
Immonium Ions (Calculated):
-
Lysine Immonium:
101.1. -
Dehydrolysine Immonium:
99.1. -
Expert Insight: Be cautious of the
126 peak. While associated with Acetyl-Lysine immonium ions, the residue mass of dehydrolysine is also 126 Da. High-resolution MS is non-negotiable here.
-
-
Neutral Loss: Dehydroamino acids are prone to losing NH
(17 Da) and H O (18 Da) during fragmentation more readily than saturated counterparts.
C. Optical Properties[2]
-
UV-Vis: 2,3-dehydrolysine exhibits a characteristic absorbance maximum at ~240 nm (
) due to the conjugated enamine/enoate system. 4,5-dehydrolysine does not absorb significantly in this region.
Experimental Protocols
Protocol A: Chemical Validation via Thiol-Michael Addition
This protocol validates the electrophilicity of 2,3-dehydrolysine. 4,5-dehydrolysine will not react under these conditions, making this a definitive discriminator.
Reagents:
-
Peptide/Protein sample in PBS (pH 7.4).
-
Dithiothreitol (DTT) or Glutathione (GSH).
-
LC-MS grade Formic Acid/Acetonitrile.
Workflow:
-
Preparation: Dissolve peptide to 100
M. -
Reaction: Add 50 equivalents of DTT (or GSH).
-
Incubation: Incubate at 37°C for 1 hour.
-
Quenching: Acidify with 1% Formic Acid.
-
Analysis: Inject immediately into LC-MS.
Success Criteria:
-
DTT Adduct: Observation of mass shift +154.25 Da .
-
GSH Adduct: Observation of mass shift +307.32 Da .
-
Note: If no adduct is formed, the alkene is likely in the 4,5-position or sterically occluded.
Protocol B: 1H-NMR Setup for Labile Alkenes
Dehydroamino acids can hydrolyze or isomerize in acidic/basic D
-
Solvent: Use DMSO-
or CD CN/D O (9:1) to prevent exchange of amide protons and minimize hydrolysis. -
Temperature: Run at 298 K. Higher temperatures increase the risk of degradation.
-
Suppression: Use excitation sculpting for water suppression to avoid saturating the vinyl region (if using aqueous co-solvent).
Visualizations
Diagram 1: Validation Decision Matrix
A logical flow to determine the correct analytical path based on sample constraints.
Caption: Decision matrix for selecting the optimal validation method based on sample purity and functional intent.
Diagram 2: Thiol-Michael Addition Mechanism
Visualizing the chemical validation of 2,3-dehydrolysine.
Caption: Mechanistic workflow for chemically distinguishing conjugated (2,3) from isolated (4,5) alkene isomers.
References
-
Besse, A., et al. (2013). "Radical SAM enzymes: A rich source of dehydroamino acids." Chemical Reviews. Link
-
Siodłak, D. (2015).[2] "
-Dehydroamino acids in naturally occurring peptides." Amino Acids.[1][3][4][5][6][7][8] Link -
Davis, B. G., et al. (2016). "Chemical editing of protein scaffolds: precise installation of dehydroalanine and dehydrobutyrine." Nature Protocols. Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR chemical shifts).
-
Zhu, X., & van der Donk, W. A. (2001). "Biosynthesis of Dehydroalanine-Containing Peptides." Organic Letters. Link
Sources
- 1. rsc.org [rsc.org]
- 2. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Raman – Proteins, Structure and Methods [bio-structure.com]
- 6. Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydroamino acid residues in bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Comparative Guide: Chiral Chromatography Methods for (E)-2,6-diaminohex-4-enoic Acid
Executive Summary
(E)-2,6-diaminohex-4-enoic acid (commonly referred to as (E)-4,5-dehydrolysine ) is a critical non-canonical amino acid, often investigated as a biosynthetic intermediate in antibiotic production and as a mechanistic probe for lysine 2,3-aminomutase. Its structural uniqueness—a basic lysine skeleton with a trans double bond at the C4-C5 position—presents specific chromatographic challenges. The molecule is zwitterionic, highly polar, and possesses two primary amine groups (
This guide objectively compares the three most robust methodologies for resolving its enantiomers (L- and D-): Crown Ether Chiral Stationary Phases (CSP) , Ligand Exchange Chromatography (LEC) , and Marfey’s Reagent Derivatization .
Molecule Profile & Separation Challenge
-
IUPAC Name: (E)-2,6-diaminohex-4-enoic acid
-
Key Functional Groups:
-amine, -amine (allylic), -carboxylic acid. -
Stereocenter: C2 (
-carbon). -
Separation Obstacle: The basicity of the side chain causes peak tailing on traditional silica-based phases. The allylic amine is susceptible to oxidation or isomerization under harsh conditions.
Method 1: Direct Chiral HPLC via Crown Ether CSP
Best for: Preparative isolation and non-destructive analysis of free amino acids.
Mechanism of Action
Crown ether columns (specifically those containing 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6 , such as Crownpak CR-I(+)) operate via host-guest complexation. The crown ether forms an inclusion complex with the protonated primary ammonium group (
Experimental Protocol
-
Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).
-
Mobile Phase: Perchloric acid (
) aqueous solution, pH 1.5 to 2.0.-
Note: Methanol (10-20%) can be added to reduce retention time but may lower resolution.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures often improve resolution).
-
Detection: UV at 200–210 nm (low wavelength required due to lack of chromophore).
Performance Analysis
| Parameter | Performance Data |
| Resolution ( | > 2.5 (Baseline separation) |
| Elution Order | D-isomer elutes first; L-isomer elutes second (typical for CR(+)). |
| Run Time | < 15 minutes |
| Limit of Detection (LOD) | Moderate (requires low UV, ~10 µg/mL) |
Pros: No derivatization required; sample can be recovered (preparative friendly). Cons: Highly acidic mobile phase can degrade sensitive columns; low sensitivity without derivatization.
Method 2: Ligand Exchange Chromatography (LEC)
Best for: Routine QC of underivatized samples; cost-effective.
Mechanism of Action
This method utilizes a chiral selector (e.g., D-Penicillamine) complexed with Copper(II) ions adsorbed onto the stationary phase. The analyte (dehydrolysine) forms a ternary mixed-ligand complex with the copper ion and the selector. Stereoselectivity is driven by the thermodynamic stability differences between the diastereomeric complexes formed by the L- and D-analytes.
Experimental Protocol
-
Column: Chirex 3126 (D-Penicillamine) or equivalent.[1]
-
Mobile Phase: 2 mM
in Water : Methanol (85:15, v/v). -
Flow Rate: 1.0 mL/min.
-
Temperature: 50°C (Higher temp improves mass transfer for ligand exchange).
-
Detection: UV at 254 nm (detecting the Copper-Amino Acid complex).
Performance Analysis
| Parameter | Performance Data |
| Resolution ( | 1.8 - 2.2 |
| Elution Order | Depends on the specific ligand; typically L before D on D-Penicillamine phases. |
| Run Time | 20–25 minutes |
| Limit of Detection (LOD) | Good (Copper complex absorbs UV, ~1-5 µg/mL) |
Pros: Inexpensive mobile phase; robust column life; "self-indicating" detection via Cu-complex. Cons: Copper in eluent is incompatible with MS detection; column equilibration takes time.
Method 3: Derivatization with Marfey’s Reagent (FDAA)
Best for: Trace analysis, biological matrices, and LC-MS applications.[2]
Mechanism of Action
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amines of the analyte via nucleophilic aromatic substitution. This converts the enantiomers into diastereomers (L-L and L-D pairs). These diastereomers possess significantly different hydrophobicities and can be separated on a standard achiral C18 column.
Experimental Protocol
-
Reaction: Mix 50 µL sample + 100 µL FDAA (1% in acetone) + 20 µL 1M
. -
Incubation: Heat at 40°C for 60 minutes.
-
Quench: Add 20 µL 1M HCl to stop reaction.
-
Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV 340 nm or ESI-MS.
-
Performance Analysis
| Parameter | Performance Data |
| Resolution ( | > 4.0 (Excellent separation) |
| Elution Order | L-L diastereomer typically elutes before L-D (hydrophobicity driven). |
| Run Time | 30 minutes (including reaction time) |
| Limit of Detection (LOD) | Excellent (ng/mL range with MS) |
Pros: Ultra-high sensitivity; MS compatible; uses standard columns. Cons: Destructive (cannot recover original enantiomer); requires sample prep.
Comparative Data Summary
The following table summarizes the experimental trade-offs for (E)-4,5-dehydrolysine separation.
| Feature | Crown Ether (Direct) | Ligand Exchange (Direct) | Marfey's Method (Indirect) |
| Resolution ( | High (2.5+) | Moderate (1.8+) | Very High (4.0+) |
| Sample Prep | None (Dilute & Shoot) | None | Complex (1 hr reaction) |
| Detection Limit | Low (210 nm) | Medium (254 nm) | High (MS / 340 nm) |
| Mobile Phase | Acidic ( | Aqueous | Water/ACN/Formic Acid |
| MS Compatibility | No (Non-volatile acid) | No (Non-volatile salts) | Yes |
| Cost Per Run | High (Column cost) | Low | Medium (Reagent cost) |
Visualizations
Workflow: Marfey's Derivatization Mechanism
This diagram illustrates the conversion of the enantiomeric mixture into separable diastereomers.
Caption: Reaction pathway converting enantiomers to diastereomers using L-FDAA, enabling separation on achiral C18 media.
Decision Tree: Method Selection
Use this logic flow to select the appropriate method for your specific application.
Caption: Logical framework for selecting the optimal chiral separation technique based on experimental goals.
References
-
Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by reversed-phase high-performance liquid chromatography. Carlsberg Research Communications, 49(6), 591-596. Link
-
Shinbo, T., et al. (1987). Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing. Journal of Chromatography A, 405, 145-153. Link
-
Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds. Journal of Chromatography A, 1000(1-2), 891-915. Link
-
Frey, P. A., et al. (2000). Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: Characterization of an allylic analogue of a substrate-based radical.[4] Biochemistry, 39(31), 9317-9326. Link
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. almacgroup.com [almacgroup.com]
- 3. youtube.com [youtube.com]
- 4. Lysine 2,3-aminomutase and trans-4,5-dehydrolysine: characterization of an allylic analogue of a substrate-based radical in the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-2,6-diaminohex-4-enoic acid;dihydrochloride
Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these is (E)-2,6-diaminohex-4-enoic acid;dihydrochloride, a synthetic amino acid derivative with applications in biochemical research.[1] While its specific toxicological properties are not extensively documented in publicly available literature, its structural features—an amino acid backbone with two amino groups and a dihydrochloride salt form—necessitate a cautious and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established principles of laboratory safety and chemical waste management.
The fundamental principle of chemical disposal is to treat all waste with unknown or undocumented hazards as hazardous.[2] This proactive approach minimizes the risk of unforeseen reactions, environmental contamination, and exposure to laboratory personnel. This guide is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the limited specific hazard data for (E)-2,6-diaminohex-4-enoic acid;dihydrochloride, a conservative approach to PPE is warranted. Based on safety data sheets for similar compounds, such as other diaminoalkane dihydrochlorides, potential hazards include skin and eye irritation.[3][4]
Recommended PPE:
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.[3]
| Personal Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against potential splashes and eye irritation. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area; respirator if dust/aerosols are generated | Minimizes inhalation of potentially harmful airborne particles. |
II. Step-by-Step Disposal Protocol
The disposal of (E)-2,6-diaminohex-4-enoic acid;dihydrochloride should adhere to the general principles of hazardous chemical waste management. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][5][6][7]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid (E)-2,6-diaminohex-4-enoic acid;dihydrochloride waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and chemically compatible container. The original container is often the best choice for waste accumulation.[8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(E)-2,6-diaminohex-4-enoic acid;dihydrochloride".[8]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions.[9]
-
-
Liquid Waste:
-
For solutions containing (E)-2,6-diaminohex-4-enoic acid;dihydrochloride, collect the waste in a designated, sealed, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical components and their approximate concentrations.[8]
-
Maintain a pH-neutral waste stream where possible, as strong acids or bases can react with the amino groups.
-
Step 2: Waste Storage
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.
-
Ensure the container is kept closed at all times, except when adding waste.[6][8]
-
Provide secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.
Step 3: Final Disposal
-
Once the waste container is full (typically around 90% capacity to prevent overfilling), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[8]
-
Follow all institutional procedures for waste pickup, including completing any necessary waste manifest forms.
III. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
For small spills, carefully dampen the solid material with an inert absorbent (e.g., sand or vermiculite) to prevent dust formation.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution), and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team or EH&S office.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (E)-2,6-diaminohex-4-enoic acid;dihydrochloride.
Caption: Disposal workflow for (E)-2,6-diaminohex-4-enoic acid;dihydrochloride.
V. Conclusion
The responsible disposal of (E)-2,6-diaminohex-4-enoic acid;dihydrochloride is paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. By adhering to the principles of hazard assessment, proper waste segregation, and established disposal protocols, researchers can confidently manage this and other chemical wastes. Always consult your institution's specific waste management guidelines and your EH&S department for any questions or clarification.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
- Unknown. (n.d.). Amino Acids Metabolism: Disposal of Nitrogen.
- Unknown. (n.d.). AMINO ACID METABOLISM : NITROGEN REACTIONS.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Unknown. (n.d.). Amino acid metabolism: Disposal of Nitrogen.
- AIM Scientific. (2016, May 16). SAFETY DATA SHEET.
- Chemsrc. (2025, August 28). CAS#:49705-69-3 | (E)-2,6-Diaminohex-4-enoic acid hydrochloride.
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
- TCI Chemicals. (2025, June 5). SAFETY DATA SHEET.
- Fisher Scientific. (2010, May 19). SAFETY DATA SHEET.
- OriGene. (n.d.). TA326356.
- Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Smolecule. (2023, November 23). Buy (E)-2,6-diaminohex-4-enoic acid;dihydrochloride | 37637-19-7.
- WikiLectures. (2022, December 3). Degradation of amino acids.
- ResearchGate. (2019, January 7). (PDF) Disposal of amino acid nitrogen.
- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET.
- NOAA. (n.d.). 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals.
Sources
- 1. Buy (E)-2,6-diaminohex-4-enoic acid;dihydrochloride | 37637-19-7 [smolecule.com]
- 2. vumc.org [vumc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
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- 7. aimscientific.com.au [aimscientific.com.au]
- 8. research.columbia.edu [research.columbia.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
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- 11. enamine.enamine.net [enamine.enamine.net]
Personal Protective Equipment (PPE) & Handling Guide: (E)-2,6-Diaminohex-4-enoic Acid Dihydrochloride
Part 1: Executive Safety Directive (The "Why")
As researchers, we often treat amino acid derivatives as benign "building blocks." However, (E)-2,6-diaminohex-4-enoic acid dihydrochloride presents a dual-hazard profile that requires elevated vigilance beyond standard laboratory salts:
-
Physicochemical Hazard (The Salt Factor): As a dihydrochloride salt, this compound is hygroscopic and hydrolyzes in moisture (including sweat and mucous membranes) to generate hydrochloric acid equivalents. This makes it a potent Skin and Eye Irritant (GHS Category 2/2A) and a respiratory tract irritant (STOT SE 3).
-
Bioactive Hazard (The Mechanism): This compound is a structural analog of Lysine (Dehydrolysine). It acts as a competitive inhibitor for enzymes such as lysine 2,3-aminomutase. Because it is an antimetabolite capable of generating allylic radicals in enzymatic pockets, it must be handled as a Bioactive Substance .
Operational Rule: Treat this substance not just as a corrosive salt, but as a pharmacologically active agent. All handling of the dry powder must occur within a primary containment device (Fume Hood).
Part 2: Risk Assessment & PPE Matrix[1]
The following selection logic is based on the "Barrier-at-Source" principle. We prioritize engineering controls (fume hood) over PPE, but PPE serves as the critical redundancy.
PPE Selection Matrix
| Protection Zone | Standard Handling (<1g, Solution Prep) | Bulk/High-Risk Handling (>1g, Dry Powder Weighing) | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. The fine dihydrochloride dust travels via air currents; goggles provide a seal against acidic dust entry. |
| Dermal (Hands) | Double Nitrile Gloves (Min 0.11mm / 4 mil) | Double Nitrile (Outer: 8 mil Extended Cuff) | Latex is permeable to many organic salts and offers poor acid resistance. Double gloving allows the outer layer to be stripped immediately upon contamination. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 (if outside hood) | Inhalation of the salt dust causes immediate upper respiratory tract acidification. Never weigh this outside a hood without respiratory protection.[1] |
| Body | Lab Coat (Cotton/Poly blend, buttoned) | Lab Coat + Chemical Apron (Tyvek/PVC) | Cotton absorbs; Tyvek repels. For larger quantities, an apron prevents dust accumulation on the lap during weighing. |
Part 3: Operational Protocols
Protocol A: The "4-Zone Barrier" Method (Handling & Weighing)
This protocol uses a self-validating workflow to prevent cross-contamination.
-
Zone 1: The Staging Area (Outside Hood)
-
Don PPE: Lab coat, Goggles, Inner Gloves (Blue Nitrile).
-
Gather materials: Balance (if portable), spatula, weigh boat, solvent.
-
Check: Inspect gloves for micro-tears by inflating them slightly.
-
-
Zone 2: The Hot Zone (Inside Hood)
-
Don Outer Gloves (Different color, e.g., Purple or Orange Nitrile) to create visual contrast.
-
Place the chemical container in the center of the hood (6 inches back).
-
Weighing: Open container only inside the hood. Transfer powder to weigh boat.
-
Critical Step: If any grains fall on the balance, wipe immediately with a damp Kimwipe (neutralizes the HCl salt) and dispose of the wipe as solid waste.
-
-
Zone 3: Decontamination (Transition)
-
Seal the weigh boat (parafilm) or dissolve the solid in solvent before removing from the hood.
-
Doff Outer Gloves: Strip the outer gloves inside the hood, turning them inside out to trap any dust. Discard in the hood's waste container.
-
-
Zone 4: The Clean Zone (Benchtop)
-
Remove the sealed/dissolved sample with Inner Gloves (Clean).
-
Proceed with the experiment.
-
Protocol B: Emergency Response
-
Skin Contact: Brush off dry powder before rinsing (water activates the acid). Then rinse for 15 minutes.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Note: The dihydrochloride salt causes stinging immediately; do not rub eyes.
-
Spill (Dry): Do not dry sweep (creates dust). Cover with a wet paper towel (to dissolve/trap) or use a dedicated HEPA vacuum.
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Logic
This decision tree helps researchers determine the necessary protection level based on the state of the matter.
Caption: Decision logic for selecting PPE based on physical state and quantity. Dry powder handling always defaults to higher protection due to inhalation risks.
Diagram 2: The "Double-Gloving" Doffing Workflow
A visual guide to the critical step of removing contaminated outer gloves without exposing the skin or inner gloves.
Caption: Step-by-step "Beak Method" for doffing contaminated outer gloves to ensure no contact with the inner safety layer.
Part 5: References & Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Context: Establishes the "Prudent Practices" framework for handling uncharacterized or bioactive salts.
-
-
PubChem. (n.d.). Compound Summary: 2,6-Diamino-4-hexenoic acid.[2][3] National Library of Medicine.
-
Context: Verification of chemical structure and analog data.
-
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
-
Context: Regulatory basis for GHS classification (Irritant) of amine hydrochloride salts.
-
-
Frey, P. A. (2001). Radical mechanisms of enzymatic catalysis. Annual Review of Biochemistry.
-
Context: Establishes the biological activity of dehydrolysine as an enzyme inhibitor/radical generator, justifying the "Bioactive" handling classification.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
